Sulfadiazine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-pyrimidin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEPANYCNGTZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044130 | |
| Record name | Sulfadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulfadiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.01e-01 g/L | |
| Record name | Sulfadiazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00359 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfadiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
68-35-9 | |
| Record name | Sulfadiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfadiazine [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfadiazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00359 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sulfadiazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | sulfadiazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, 4-amino-N-2-pyrimidinyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfadiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfadiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFADIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N7609K889 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulfadiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014503 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
synthesis and characterization of sulfadiazine derivatives.
An In-depth Technical Guide to the Synthesis and Characterization of Sulfadiazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a potent sulfonamide antibiotic, has been a cornerstone in combating bacterial infections for decades. Its mechanism, which involves inhibiting folic acid synthesis in bacteria, makes it a vital therapeutic agent. To enhance its efficacy, broaden its biological activity spectrum, and overcome microbial resistance, extensive research has focused on the synthesis of novel this compound derivatives. This guide provides a comprehensive overview of the primary synthetic routes for creating these derivatives, detailed experimental protocols, and the essential characterization techniques required to verify their structure and purity. Key derivatives discussed include Schiff bases, azo compounds, and metal complexes, with a focus on their potential antimicrobial and anticancer applications.
Core Synthetic Methodologies
The this compound molecule possesses two primary reactive sites for derivatization: the aromatic amine (-NH₂) group and the sulfonamide (-SO₂NH-) group. These sites allow for a variety of chemical modifications to produce derivatives with diverse pharmacological profiles.
Synthesis of Schiff Base Derivatives
The condensation reaction between the primary aromatic amine of this compound and an aldehyde or ketone is a common strategy to produce Schiff bases (imines). These derivatives have shown significant potential as antimicrobial, anti-inflammatory, and anticancer agents. Salicylaldehydes and other substituted benzaldehydes are frequently used reagents.
Experimental Protocol: Synthesis of a this compound-Salicylaldehyde Schiff Base
-
Dissolution: Dissolve this compound (0.441 g, 0.1 mmol) in 15-20 mL of hot ethanol (B145695) or methanol (B129727).
-
Addition of Aldehyde: To this hot suspension, add an equimolar amount (0.1 mmol) of the desired salicylaldehyde (B1680747) derivative.
-
Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the resulting mixture for 3 to 5 hours.
-
Isolation: After cooling to room temperature, the precipitate formed is collected by filtration.
-
Purification: Wash the collected solid several times with cold absolute ethanol to remove unreacted starting materials.
-
Drying: Dry the final product under a vacuum. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
Synthesis of Azo Derivatives
Azo compounds, characterized by the functional group -N=N-, are synthesized via a diazotization-coupling reaction. The aromatic amine of this compound is converted into a diazonium salt, which then couples with an electron-rich aromatic compound like a phenol (B47542) or another amine. These derivatives are known for their potent biological activities and are also investigated as dyes.
Experimental Protocol: Synthesis of a this compound-based Azo Dye
-
Diazotization: Dissolve this compound (0.01 mol) in a mixture of 40 mL distilled water and 3.5 mL of concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-water bath. Add a pre-cooled aqueous solution of sodium nitrite (B80452) (0.01 mol) dropwise with continuous stirring. Maintain the temperature below 5 °C. The formation of the diazonium salt is indicated by a clear solution.
-
Coupling Reaction: Prepare a solution of the coupling agent (e.g., p-toluidine, 0.01 mol) in an alkaline medium (e.g., 3 g of sodium hydroxide (B78521) in 200 mL of distilled water) and cool it to 0-5 °C.
-
Addition: Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.
-
Precipitation: An azo dye will precipitate. Continue stirring for 30 minutes in the ice bath.
-
Isolation and Purification: Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and then dry. Recrystallization from a suitable solvent like ethanol may be performed for further purification.
Synthesis of Metal Complexes
This compound and its derivatives, particularly Schiff bases, can act as ligands, coordinating with various transition metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II), Mn(II)) to form metal complexes. Chelation often enhances the biological activity of the parent drug. Coordination can occur through the sulfonamide nitrogen, the pyrimidine (B1678525) ring nitrogen atoms, and/or the azomethine nitrogen in Schiff bases.
Experimental Protocol: Synthesis of a this compound Metal Complex
-
Ligand Solution: Dissolve this compound (2 mmol, 0.590 g) in a suitable solvent like methanol (23 mL).
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., Manganese (II) nitrate, 1 mmol, 0.245 g) in the same solvent.
-
Reaction: Add the methanolic solution of the metal salt to the this compound solution dropwise with constant stirring on a magnetic stirrer.
-
Complex Formation: Continue stirring the reaction mixture for 7-8 hours. The formation of a crystalline product indicates complex formation.
-
Isolation: Collect the product by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry in a desiccator.
Visualization of Synthetic Workflows
The following diagrams illustrate the general synthetic pathways for creating this compound derivatives.
Caption: General synthetic routes for this compound derivatives.
Characterization Techniques
Thorough characterization is crucial to confirm the identity, structure, and purity of the synthesized compounds.
Spectroscopic Methods
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify functional groups. For Schiff bases, the key is to observe the disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) and the appearance of a new, sharp C=N (azomethine) stretching band (around 1570-1620 cm⁻¹). For metal complexes, shifts in the vibrational frequencies of coordinating groups (e.g., -SO₂NH-, C=N, pyrimidine ring) indicate metal-ligand bond formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the chemical environment of protons. In Schiff base synthesis, the formation of the azomethine group is confirmed by a new singlet appearing in the δ 8.5-9.2 ppm region. For metal complexes, changes in the chemical shifts of protons near the coordination sites are observed.
-
¹³C NMR: Used to identify all unique carbon atoms in the molecule. The formation of a Schiff base is confirmed by a signal for the azomethine carbon (C=N) typically around δ 160-170 ppm.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its molecular formula. The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the target derivative.
Other Analytical Methods
-
Elemental Analysis (C, H, N, S): Provides the percentage composition of elements in the compound. The experimental values should be within ±0.4% of the theoretical values calculated from the proposed molecular formula.
-
Melting Point (M.P.): Pure crystalline compounds have sharp, well-defined melting points. A broad melting range usually indicates impurities.
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and check the purity of the final product. A pure compound should ideally show a single spot.
-
UV-Visible Spectroscopy: Used to study the electronic transitions within the molecule. It is particularly useful for characterizing metal complexes and azo dyes, confirming coordination and identifying chromophoric groups.
Data Summary Tables
The following tables summarize representative data for various this compound derivatives.
Table 1: Physicochemical Data of Selected this compound Derivatives
| Compound Type | Derivative | Molecular Formula | Yield (%) | M.P. (°C) | Reference |
| Schiff Base | 4-[(2-hydroxybenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide | C₁₇H₁₄N₄O₃S | 85-95 | 240-242 | |
| Schiff Base | 4-[(5-bromo-2-hydroxybenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide | C₁₇H₁₃BrN₄O₃S | 85-95 | 269-271 | |
| Metal Complex | [Mn(C₁₀H₉N₄O₂S)₂(H₂O)₂]·3H₂O | MnC₂₀H₂₀N₁₀S₂O₁₁ | ~70 | 276 | |
| Metal Complex | [Co(C₁₀H₉N₄O₂S)₂(H₂O)₂]·3H₂O | CoC₂₀H₂₀N₁₀S₂O₁₁ | ~75 | 289 |
Table 2: Key Spectroscopic Data for a this compound Schiff Base (Derivative: 4-[(2-hydroxybenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide)
| Technique | Key Peak / Signal | Interpretation | Reference |
| FT-IR (cm⁻¹) | 1570 - 1582 | C=N (Azomethine) stretch | |
| ¹H NMR (δ, ppm) | 8.89 - 9.16 | -CH=N- (Azomethine proton) | |
| ¹H NMR (δ, ppm) | 11.68 - 13.93 | Phenolic -OH proton |
Biological Activity
The primary motivation for synthesizing this compound derivatives is to discover compounds with enhanced or novel biological activities.
Antimicrobial Activity
Many derivatives are screened for their in vitro antibacterial and antifungal activity against a panel of pathogenic microbes. The activity is often quantified by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
-
Schiff Bases: Dihalogenation of the salicylic (B10762653) moiety in this compound-salicylaldehyde Schiff bases has been shown to improve antibacterial and antifungal activity. Some derivatives show potent activity against Staphylococcus aureus (including MRSA) and Candida species, with MIC values starting from as low as 1.95 µM.
-
Metal Complexes: The chelation of metals often enhances antimicrobial potency. Metal complexes of this compound have shown an increased zone of inhibition against bacteria like Escherichia coli and Staphylococcus aureus compared to the parent this compound ligand.
Table 3: Antimicrobial Activity (MIC, µM) of this compound Schiff Bases
| Compound | S. aureus | C. albicans | T. interdigitale | Reference |
| This compound (Parent) | >1000 | >1000 | >1000 | |
| Unsubstituted Salicylaldehyde Schiff Base | 62.5 | 125 | 62.5 | |
| 5-Cl Salicylaldehyde Schiff Base | 15.63 | 7.81 | 3.91 | |
| 3,5-Cl₂ Salicylaldehyde Schiff Base | 7.81 | 1.95 | 1.95 |
Anticancer Activity
Recent studies have explored the potential of this compound derivatives as anticancer agents. Some Schiff bases have demonstrated promising cytotoxicity against cancer cell lines like breast cancer (MCF-7) and liver cancer (HepG2). The mechanism may involve the inhibition of pathways like the COX/LOX axis, which are implicated in cancer pathogenesis.
Conclusion
The derivatization of this compound offers a fertile ground for the development of new therapeutic agents. The synthesis of Schiff bases, azo compounds, and metal complexes provides a versatile platform for modifying the parent drug's physicochemical and biological properties. The experimental protocols and characterization techniques outlined in this guide serve as a foundational resource for researchers aiming to design, synthesize, and evaluate novel this compound derivatives with enhanced antimicrobial, anticancer, or other pharmacological activities. Continued exploration in this area is crucial for addressing the challenges of drug resistance and discovering next-generation therapeutics.
An In-depth Technical Guide to the Physicochemical Properties of Sulfadiazine
This technical guide provides a comprehensive overview of the core physicochemical properties of sulfadiazine, an established sulfonamide antibiotic. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of key concepts to support research and development activities.
Core Physicochemical Data
The fundamental physicochemical characteristics of this compound are crucial for understanding its behavior in biological systems and for the design of effective drug delivery systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| CAS Number | 68-35-9 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₁₀H₁₀N₄O₂S | [1][2][6][7] |
| Molecular Weight | 250.28 g/mol | [1][2][6][7] |
| Appearance | White or white-like, odorless, crystalline powder. It may darken upon exposure to light. | [1][9][10] |
A summary of the key quantitative physicochemical properties of this compound is presented below. These values are critical for computational modeling and predictive analysis in drug development.
| Parameter | Value(s) | Reference |
| Melting Point | 252-256 °C (with decomposition) | [1][6][9][10] |
| 253 °C (with decomposition) | [1][5][11] | |
| 255.5 °C (with decomposition) | [2] | |
| pKa | 6.3 | [1][9][11] |
| 6.36 | [2] | |
| 2.21 (Uncertain) | [1][11] | |
| 6.8 (experimentally determined for the sulfonamide group) | [12] | |
| LogP (Octanol/Water Partition Coefficient) | -0.09 | [2] |
| -0.2 | [2] | |
| BCS Classification | Class 4/3 | [1][11] |
Solubility Profile
The solubility of this compound is a critical factor influencing its bioavailability. It is characterized by its low solubility in water, which can present challenges in formulation development.
| Condition | Solubility | Reference |
| Water at 25 °C | 77 mg/L | [2] |
| 67.13 mg/L | [1][11] | |
| 1:13,000 | [1][9][11] | |
| Water at 37 °C | 1:8,100 | [1][9][11] |
| Water at pH 5.5 (37 °C) | 13 mg/100 ml | [10] |
| Water at pH 7.5 (37 °C) | 200 mg/100 ml | [10] |
| Boiling Water | 1:60 | [1][9] |
| Human Serum at 37 °C | 1:620 | [1][9][11] |
| Solvent | Solubility | Reference |
| Ethanol | Slightly soluble | [1][9] |
| Approximately 0.3 mg/ml | [3] | |
| Acetone | Slightly soluble | [1][9] |
| Chloroform | Insoluble | [1][9] |
| Ether | Insoluble | [1][9] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][3][11] |
| Approximately 50 mg/ml | [3] | |
| Dimethyl Formamide (DMF) | Approximately 50 mg/ml | [3] |
| Dilute Mineral Acids | Readily soluble | [1][9][11] |
| Sodium Hydroxide Solution | Readily soluble | [1][9] |
| Ammonia Solution | Readily soluble | [1][9] |
Crystal Structure
The solid-state properties of this compound are important for its stability and dissolution characteristics. This compound can exist in different crystalline forms, including solvates.[13] The crystal structure of silver this compound, a common topical formulation, has been determined by X-ray crystallography to be monoclinic, with the space group P2₁/c.[14] The sodium salt of this compound also has a determined crystal structure.[15]
Mechanism of Action: Inhibition of Folic Acid Synthesis
This compound exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is required for the synthesis of nucleic acids and some amino acids in bacteria. By blocking this pathway, this compound prevents bacterial growth and replication.[1][5][6][11]
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to pharmaceutical research. Below are outlines of common experimental methodologies.
A widely used method for determining the solubility of a compound is the static equilibrium method.[16]
Detailed Protocol:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.[16]
-
Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[16]
-
Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[16][17][18][19]
The acid dissociation constant (pKa) can be determined using various methods, including potentiometric titration and chromatographic techniques.
Detailed Protocol (LC Method):
-
Mobile Phase Preparation: A series of mobile phases with different pH values are prepared using appropriate buffer systems. The organic modifier content (e.g., acetonitrile) is kept constant.[20]
-
Chromatographic Analysis: this compound is injected into a reversed-phase HPLC system, and its retention time is measured for each mobile phase pH.[20]
-
Data Analysis: The retention factor (k) is calculated for each pH. A plot of k versus pH will yield a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve.[20]
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method or calculated from chromatographic data.
References
- 1. This compound CAS#: 68-35-9 [m.chemicalbook.com]
- 2. This compound | C10H10N4O2S | CID 5215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. CAS 68-35-9: this compound | CymitQuimica [cymitquimica.com]
- 5. 磺胺嘧啶 99.0-101.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound (CAS 68-35-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound | 68-35-9 [chemicalbook.com]
- 10. This compound [drugfuture.com]
- 11. Sulfadiazin | 68-35-9 [m.chemicalbook.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Crystal and molecular structure of silver sulphadiazine (N1-pyrimidin-2-ylsulphanilamide) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. This compound Sodium | C10H9N4NaO2S | CID 15899898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. ijpsr.com [ijpsr.com]
- 19. Indirect spectrophotometric determination of this compound based on localized surface plasmon resonance peak of silver nanoparticles after cloud point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
The Fate of Sulfadiazine in Aquatic Environments: A Technical Guide to Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfadiazine (SDZ), a widely used sulfonamide antibiotic in human and veterinary medicine, is frequently detected in various aquatic environments due to incomplete removal during wastewater treatment.[1] The persistence of SDZ in these environments poses a significant threat due to the potential for the development and spread of antibiotic-resistant bacteria.[2] Understanding the degradation pathways of this compound is crucial for assessing its environmental risk and developing effective remediation strategies. This technical guide provides an in-depth analysis of the primary degradation mechanisms of SDZ in aquatic systems, including photodegradation, biodegradation, and hydrolysis, supported by quantitative data, detailed experimental protocols, and visual representations of the core processes.
Core Degradation Pathways
The environmental fate of this compound in aquatic systems is primarily governed by three main processes: photodegradation, biodegradation, and to a lesser extent, hydrolysis.
Photodegradation
Photolysis, or the breakdown of compounds by light, is a major degradation pathway for this compound in surface waters.[2] This process can occur through direct photolysis, where the SDZ molecule directly absorbs photons, or indirect photolysis, which is mediated by photosensitizers present in the water, such as humic substances and nitrate.[3][4]
Direct photolysis is considered the primary pathway in ultrapure water.[2][5] However, in natural waters, the presence of dissolved organic matter (DOM) and other substances significantly influences the photodegradation rate. Humic substances, for example, can act as photosensitizers, accelerating the degradation of SDZ.[1][2] The photodegradation of this compound is also pH-dependent, with higher efficiency observed at higher pH levels.[1][2] In estuarine and marine environments, the presence of halide ions can lead to the formation of reactive halogen species, which further enhances photodegradation.[6]
Several photoproducts of this compound have been identified, including 4-hydroxy-sulfadiazine, 5-hydroxy-sulfadiazine, N-formyl-sulfadiazine, 4-[2-iminopyrimidine-1(2H)-yl] aniline, 2-aminopyrimidine, and aniline.[4] The primary degradation process during irradiation involves the extrusion of SO2.[4]
Biodegradation
Microbial activity also plays a role in the degradation of this compound, although its effectiveness can vary depending on the environmental conditions and the microbial communities present. While some studies suggest that this compound is resistant to biological degradation, others have identified microorganisms capable of transforming it.[7]
For instance, the white-rot fungus Phanerochaete chrysosporium has been shown to completely degrade this compound within six days under specific laboratory conditions.[8] The degradation by this fungus is mediated by extracellular enzymes like manganese peroxidase and ligninolytic peroxidase.[8] The identified biodegradation pathways involve amino oxidation and carboxylic acid coupling.[9] Another example is the bacterium Enterobacter cloacae T2, which, when immobilized on bagasse, can achieve significant degradation of SDZ in soil.[10]
However, in some aquatic environments, biodegradation of this compound may be limited. Studies have shown that in the presence of activated sludge, this compound is practically non-biodegradable under certain experimental conditions.[7]
Hydrolysis
Hydrolysis, the chemical breakdown of a compound due to reaction with water, is generally not a significant degradation pathway for this compound under typical environmental pH and temperature conditions.[11][12] this compound is considered to be hydrolytically stable at pH 7.0 and 9.0, with a half-life of over a year at 25°C.[11] While some hydrolysis can occur under acidic conditions (pH 4.0), the rate is still very slow.[11][13] Therefore, hydrolysis is considered to play a very limited role in the overall dissipation of this compound in most aquatic environments.[13]
Quantitative Data on this compound Degradation
The following tables summarize quantitative data on the degradation of this compound under various experimental conditions, providing a comparative overview of its persistence in different aquatic matrices.
Table 1: Photodegradation Half-life (t½) of this compound in Various Water Matrices
| Water Matrix | pH | Influencing Factors | Half-life (t½) in hours | Citation |
| Ultrapure Water | 6.3 | - | 12.2 | [1][2] |
| Ultrapure Water | 7.3 | - | 6.76 | [1][2] |
| Ultrapure Water | - | Simulated Sunlight | 32 | [4] |
| Ultrapure Water | - | + H₂O₂ | 19.3 - 31.4 | [4] |
| Ultrapure Water | - | + Humic Acid | 1.76 - 2.42 | [1][2] |
| Ultrapure Water | - | + Fulvic Acid | 12.6 - 29.8 | [4] |
| Ultrapure Water | - | + Acetone | 3.8 - 30.7 | [4] |
| Ultrapure Water | - | + NaCl | 1.00 | [1][2] |
| Ultrapure Water | - | + Synthetic Sea Salts | 0.78 | [1][2] |
| Sewage Treatment Plant Effluent | - | - | 2.3 - 3.48 | [1][2] |
| Freshwater | - | - | 2.3 - 3.48 | [1][2] |
| Brackish Water | - | - | 2.3 - 3.48 | [1][2] |
| Lake Water | - | - | 10.5 - 12.9 days | [14] |
| Sterilized Lake Water | - | - | 31.9 - 49.8 days | [14] |
Table 2: Biodegradation of this compound
| Organism/System | Conditions | Degradation Extent | Time | Citation |
| Phanerochaete chrysosporium | pH 5.7, 30°C | 100% (of 10 mg/L) | 6 days | [8] |
| Activated Sludge | Aeration | 15 ± 7% | 28 days | [7] |
| River Water | Aeration | 4 ± 2% | 28 days | [7] |
| Enterobacter cloacae T2 (immobilized) | Soil, 28°C, pH 3.5 | 78.19% | - | [10] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature concerning this compound degradation.
Photodegradation Experiments
Objective: To determine the photodegradation rate and half-life of this compound in various aqueous solutions under simulated solar radiation.
Materials:
-
This compound standard
-
Ultrapure water
-
Natural water samples (e.g., river water, seawater)
-
Humic acid, fulvic acid, acetone, NaCl, synthetic sea salts (for studying influencing factors)
-
Solar simulator (e.g., Xenon lamp with filters to simulate sunlight spectrum)
-
Quartz tubes or borosilicate glass vessels
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or DAD)
-
pH meter
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol).
-
Prepare experimental solutions by spiking this compound into the different water matrices (ultrapure water, natural waters, and water amended with influencing factors) to a final desired concentration (e.g., 10 µg/L).
-
Measure the initial concentration of this compound in each solution using HPLC.
-
Transfer the solutions into quartz tubes or borosilicate glass vessels.
-
Expose the samples to simulated solar radiation in a temperature-controlled chamber.
-
Collect samples at predetermined time intervals.
-
Analyze the concentration of this compound in each sample using HPLC.
-
Dark controls (samples wrapped in aluminum foil) should be run in parallel to account for any degradation not due to light.
-
Calculate the photodegradation rate constant (k) and half-life (t½) by fitting the concentration data to a first-order kinetic model.[1][4]
Biodegradation Experiments with Phanerochaete chrysosporium
Objective: To assess the biodegradation potential of Phanerochaete chrysosporium for this compound.
Materials:
-
Phanerochaete chrysosporium culture
-
Culture medium (e.g., potato dextrose agar (B569324) for maintenance, and a specific liquid medium for the degradation experiment)
-
This compound
-
Incubator shaker
-
Centrifuge
-
HPLC-MS/MS system for analysis of this compound and its degradation products
Procedure:
-
Grow P. chrysosporium on agar plates and then transfer to a liquid medium to obtain a mycelial suspension.
-
Inoculate a defined liquid culture medium with the mycelial suspension.
-
After a period of growth, spike the cultures with this compound to a final concentration of 10 mg/L.[8]
-
Incubate the cultures at 30°C with shaking.[8]
-
Collect samples of the culture medium at regular intervals.
-
Centrifuge the samples to remove fungal biomass.
-
Analyze the supernatant for the concentration of this compound using HPLC-MS/MS.
-
Identify degradation products using high-resolution mass spectrometry.[8]
-
Control experiments with heat-killed fungus or without the fungus should be performed to distinguish between biotic and abiotic degradation.
Hydrolysis Experiments
Objective: To determine the hydrolytic stability of this compound at different pH values.
Materials:
-
This compound
-
Buffer solutions of different pH (e.g., pH 4, 7, and 9)
-
Thermostated water bath or incubator
-
HPLC system
Procedure:
-
Prepare solutions of this compound in the different buffer solutions.
-
Place the solutions in sealed containers in a thermostated water bath set to a specific temperature (e.g., 25°C or 50°C to accelerate the reaction).
-
Collect samples at various time points over an extended period (days to months).
-
Analyze the concentration of this compound in each sample using HPLC.
-
Calculate the hydrolysis rate constant and half-life for each pH condition.[11]
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key degradation pathways of this compound and a typical experimental workflow for its analysis.
Caption: Major degradation pathways of this compound in aquatic environments.
Caption: General experimental workflow for studying this compound degradation.
Conclusion
The degradation of this compound in aquatic environments is a complex process influenced by a combination of photochemical and biological factors. Photodegradation is a dominant pathway, particularly in the presence of sunlight and sensitizing substances like dissolved organic matter. While biodegradation can occur, its efficiency is highly dependent on the specific microbial communities present. Hydrolysis, in contrast, is a minor contributor to the overall degradation of this compound in most natural water bodies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand and mitigate the environmental impact of this widely used antibiotic. Further research is needed to fully elucidate the degradation pathways in complex environmental matrices and to identify a broader range of microorganisms capable of its efficient removal.
References
- 1. ovid.com [ovid.com]
- 2. Photodegradation of this compound in different aquatic environments - Evaluation of influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photolysis of 14C-sulfadiazine in water and manure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Halide-specific enhancement of photodegradation for this compound in estuarine waters: Roles of halogen radicals and main water constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound biodegradation by Phanerochaete chrysosporium: Mechanism and degradation product identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigating the biodegradation of this compound in soil using Enterobacter cloacae T2 immobilized on bagasse - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Degradation of sulfonamides antibiotics in lake water and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antibacterial Landscape of Sulfadiazine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfadiazine, a cornerstone of sulfonamide antibiotics, has long been utilized for its broad-spectrum antibacterial activity. However, the emergence of microbial resistance necessitates the exploration of novel derivatives with enhanced potency and a wider therapeutic window. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound and its derivatives. It delves into their mechanism of action, details the experimental protocols for evaluating their efficacy, and presents a comprehensive overview of their quantitative antibacterial activity against various pathogens. Furthermore, this guide explores the molecular mechanisms of resistance and visualizes key biological pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
This compound is a synthetic antimicrobial agent that has been in clinical use for decades.[1][2] It belongs to the sulfonamide class of drugs, which were the first effective chemotherapeutic agents to be used systemically for the prevention and cure of bacterial infections.[3][4] The therapeutic efficacy of this compound and its derivatives lies in their ability to competitively inhibit a crucial enzymatic step in the bacterial folic acid synthesis pathway.[5][6] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an excellent target for antimicrobial agents.[3][7] This guide will explore the antibacterial breadth of this compound and its emerging derivatives, offering a technical resource for the scientific community.
Mechanism of Action: Targeting Folate Synthesis
The antibacterial effect of this compound and its derivatives is primarily bacteriostatic and stems from their structural similarity to para-aminobenzoic acid (PABA).[8] Bacteria, unlike mammals who obtain folic acid from their diet, must synthesize it de novo.[3] This metabolic pathway is therefore a selective target for antimicrobial therapy.
Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[3][9] DHPS catalyzes the condensation of dihydropteridine pyrophosphate with PABA to form dihydropteroate, a direct precursor to dihydrofolic acid. By mimicking PABA, this compound binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid and, consequently, tetrahydrofolate (THF). THF is the biologically active form of folate, essential for one-carbon transfer reactions involved in the synthesis of purines, thymidine, and certain amino acids. The disruption of this pathway ultimately halts bacterial growth and replication.[10]
Figure 1: Mechanism of Action of this compound.
Antibacterial Spectrum: Quantitative Analysis
The antibacterial spectrum of this compound and its derivatives is broad, encompassing a range of Gram-positive and Gram-negative bacteria. The potency of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]
This compound
While once effective against a wide array of pathogens, the clinical utility of this compound has been diminished by the rise of resistance. Nevertheless, it still demonstrates activity against several bacterial species.
Table 1: Antibacterial Spectrum of this compound
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 32 - >512 | [4] |
| Bordetella bronchiseptica | Porcine Isolate | 0.5 - 8 | [10] |
| Pasteurella multocida | Porcine Isolate | 2 - 32 | [10] |
| Haemophilus pleuropneumoniae | Porcine Isolate | 8 - 64 | [10] |
| Streptococcus suis | Porcine Isolate | >32 | [10] |
This compound Derivatives
To combat resistance and enhance antibacterial efficacy, numerous derivatives of this compound have been synthesized and evaluated. These modifications often involve the synthesis of Schiff bases, ethers, and thioethers, which can lead to compounds with significantly improved activity.[11][12][13]
3.2.1. Schiff Base Derivatives
Schiff base derivatives of this compound have shown particular promise, with some exhibiting potent activity against both susceptible and resistant bacterial strains.[14][15]
Table 2: Antibacterial Spectrum of this compound Schiff Base Derivatives
| Derivative | Bacterial Species | Strain | MIC (µM) | Reference |
| 4-[(2-hydroxy-3,5-diiodobenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide | Staphylococcus aureus | - | 7.81 | [16] |
| 4-[(2,5-Dihydroxybenzylidene)amino]-N-(pyrimidin-2-yl)-benzenesulfonamide | Candida sp. | - | 1.95 | [14] |
| Unsubstituted 4-[(2-hydroxy-benzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide | Mycobacterium tuberculosis | - | 8 - 250 | [14] |
| This compound-Cephalexin Schiff Base Complex | Staphylococcus aureus | - | - | [17] |
| This compound-Salicylaldehyde Schiff Base | Gram-positive & Gram-negative bacteria | - | 100-250 µg/mL | [15] |
3.2.2. Ether and Thioether Derivatives
The synthesis of ether and thioether derivatives has also yielded compounds with notable antibacterial properties.[12][13]
Table 3: Antibacterial Spectrum of this compound Ether and Thioether Derivatives
| Derivative Class | Bacterial Species | Activity Compared to Parent Compound | Reference |
| Ether Derivatives (E1-E3) | Escherichia coli, Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Candida albicans | Superior | [12][13] |
| Thioether Derivatives (T1-T3) | Escherichia coli, Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Candida albicans | Superior | [12][13] |
Experimental Protocols for Antibacterial Susceptibility Testing
The determination of the antibacterial spectrum of this compound and its derivatives relies on standardized and reproducible experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines for these assays.[18]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[19]
Protocol:
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Serial Dilution of Antimicrobial Agent: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under specific conditions (e.g., 35°C for 16-20 hours).
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Figure 2: Workflow for MIC Determination.
Quality Control
To ensure the accuracy and reproducibility of susceptibility testing, quality control (QC) is essential. This involves the regular testing of reference bacterial strains with known MIC values for the antimicrobial agents being evaluated.[20][21] Commonly used QC strains include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853.
Mechanisms of Resistance
The widespread use of sulfonamides has led to the emergence and dissemination of resistance mechanisms in many bacterial pathogens.[3] Understanding these mechanisms is crucial for the development of new derivatives that can overcome resistance.
Target Modification
The most common mechanism of resistance involves alterations in the target enzyme, dihydropteroate synthase (DHPS).[7] This can occur through two primary routes:
-
Chromosomal Mutations: Point mutations in the folP gene, which encodes DHPS, can lead to amino acid substitutions that reduce the binding affinity of sulfonamides to the enzyme while maintaining its function with PABA.[7]
-
Horizontal Gene Transfer: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sul genes (sul1, sul2, sul3).[1][3] These genes encode for alternative, sulfonamide-resistant DHPS enzymes that are insensitive to the inhibitory effects of the drugs.[5][9] The Sul enzymes often contain a key insertion of a Phe-Gly sequence in their active site, which sterically hinders the binding of sulfonamides but still allows for the binding of the natural substrate, PABA.[6][9]
Figure 3: Overview of Sulfonamide Resistance.
Conclusion and Future Directions
This compound and its derivatives remain an important class of antibacterial agents. While resistance is a significant challenge, the development of novel derivatives, particularly Schiff bases, has demonstrated the potential to restore and even enhance activity against a range of bacterial pathogens. A thorough understanding of their mechanism of action, the molecular basis of resistance, and the application of standardized testing protocols are paramount for the successful development of the next generation of sulfonamide antibiotics. Future research should focus on the rational design of derivatives that can evade existing resistance mechanisms and exhibit improved pharmacokinetic and pharmacodynamic profiles. The integration of computational modeling and advanced spectroscopic techniques will be instrumental in accelerating the discovery and development of these much-needed therapeutic agents.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. gpub.org [gpub.org]
- 3. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 14. This compound Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. muthjps.mu.edu.iq [muthjps.mu.edu.iq]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 21. szu.gov.cz [szu.gov.cz]
An In-depth Technical Guide on the Core Mode of Action of Sulfadiazine Against Toxoplasma gondii
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which sulfadiazine exerts its therapeutic effect against the obligate intracellular protozoan parasite, Toxoplasma gondii. The document details the specific biochemical pathway targeted, presents quantitative data on drug efficacy, outlines relevant experimental protocols, and discusses mechanisms of resistance.
Core Mechanism of Action: Inhibition of Folate Biosynthesis
The primary mode of action of this compound against Toxoplasma gondii is the targeted inhibition of the parasite's de novo folate biosynthesis pathway.[1][2] Folate derivatives are essential cofactors for the synthesis of nucleic acids (purines and thymidylate) and certain amino acids, which are critical for DNA replication and parasite survival.[3][4] Unlike their mammalian hosts, who acquire folate from their diet, Toxoplasma gondii is reliant on its own machinery for folate production, making this pathway an excellent and selective therapeutic target.[1][2]
This compound is a structural analog of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS).[1][5] By mimicking PABA, this compound acts as a competitive inhibitor of DHPS, blocking the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate.[1][6] This enzymatic blockade halts the production of dihydropteroate, a direct precursor to dihydrofolate and subsequently tetrahydrofolate (THF). The depletion of the THF pool ultimately inhibits the synthesis of essential building blocks for DNA and proteins, leading to a cytostatic effect on the rapidly replicating tachyzoite stage of the parasite.[7]
This inhibitory action is often potentiated by co-administration with pyrimethamine (B1678524), which targets the subsequent enzyme in the pathway, dihydrofolate reductase (DHFR).[3][8] The sequential blockade of two key enzymes in the same metabolic pathway results in a powerful synergistic effect, which is the cornerstone of the standard-of-care treatment for toxoplasmosis.[3][9]
Figure 1: Folate biosynthesis pathway in Toxoplasma gondii and points of inhibition.
Quantitative Data on this compound Efficacy
The in vitro susceptibility of Toxoplasma gondii to this compound has been evaluated across numerous studies. The 50% inhibitory concentration (IC50) can vary depending on the parasite strain, host cell line, and specific assay conditions.
| Parameter | Value | T. gondii Strain | Host Cell/System | Assay Method | Reference |
| IC50 | 77 µg/mL | RH (Type I) | Vero cells | ELISA | [10] |
| IC50 | 51 µg/mL | ME-49 (Type II) | Vero cells | ELISA | [10] |
| IC50 Range | 3 - 18.9 mg/L | 13 different strains | MRC-5 cells | ELISA | [11] |
| IC50 | >50 mg/L | 3 strains | MRC-5 cells | ELISA | [11] |
| IC50 | 5.3 µmol/L | Not Specified | LLC-MK2 cells | Not Specified | [12] |
| IC50 | 2495.91 µg/mL | RH | Human PBMCs | Not Specified | [13] |
| IC50 | 1.29 µM (24h) | RH-RFP | hTERT cells | Fluorescence | [14] |
| IC50 | 1.55 µM (48h) | RH-RFP | hTERT cells | Fluorescence | [14] |
| IC50 | 0.95 µM (72h) | RH-RFP | hTERT cells | Fluorescence | [14] |
Table 1: In Vitro Efficacy (IC50) of this compound against Toxoplasma gondii
Enzyme inhibition studies have further characterized the interaction between sulfonamides and T. gondii DHPS. These assays provide a direct measure of the drug's potency against its molecular target.
| Compound | Parameter | Value | Source of Enzyme | Reference |
| Sulfathiazole | IC50 | 1.7 µM | Purified T. gondii DHPS | [15] |
| Sulfamethoxazole | IC50 | 2.7 µM | Purified T. gondii DHPS | [15] |
| Sulfamethazine | IC50 | 5.7 µM | Purified T. gondii DHPS | [15] |
| Sulfanilanilides | Ki | 6- to 57-fold lower than sulfamethoxazole | Recombinant T. gondii DHPS | [16] |
Table 2: Inhibition of Toxoplasma gondii Dihydropteroate Synthase (DHPS)
Mechanisms of Resistance
Experimental Protocols
In Vitro this compound Susceptibility Assay using [³H]uracil Incorporation
This protocol provides a method to determine the IC50 of this compound against T. gondii tachyzoites by measuring the incorporation of a radiolabeled nucleic acid precursor.
-
Host Cell Culture: Culture a suitable host cell line (e.g., human foreskin fibroblasts (HFF) or Vero cells) to confluence in 96-well microtiter plates using appropriate culture medium (e.g., DMEM with 10% fetal bovine serum).
-
Parasite Preparation: Harvest fresh tachyzoites of the desired T. gondii strain (e.g., RH) from an infected cell culture monolayer by syringe lysis and passage through a 27-gauge needle.
-
Infection: Infect the confluent host cell monolayers with tachyzoites at a multiplicity of infection (MOI) of approximately 0.5 to 1. Allow parasites to invade for 2-4 hours.
-
Drug Application: Prepare serial dilutions of this compound in the culture medium. After the invasion period, wash the monolayers to remove extracellular parasites and add the medium containing the different drug concentrations. Include untreated infected cells (positive control) and uninfected cells (negative control).
-
Incubation: Incubate the plates for 24 to 48 hours in a humidified incubator at 37°C with 5% CO₂.
-
Radiolabeling: Add [³H]uracil to each well at a final concentration of 1 µCi/mL. Uracil is utilized for pyrimidine (B1678525) synthesis by the parasite but not by the host cells, providing a specific measure of parasite replication.
-
Harvesting and Measurement: After a further 24-hour incubation, lyse the cells and harvest the contents of each well onto a glass fiber filter using a cell harvester.
-
Scintillation Counting: Measure the incorporated radioactivity for each well using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the untreated control. Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Figure 2: Workflow for an in vitro drug susceptibility assay.
Recombinant DHPS Inhibition Assay
This protocol outlines the steps to express and test inhibitors against the T. gondii DHPS enzyme.
-
Gene Cloning and Expression: Amplify the gene encoding DHPS from T. gondii cDNA. Clone the gene into a suitable expression vector (e.g., pET vector with a His-tag). Transform the plasmid into an E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression and Purification: Induce protein expression with IPTG. Lyse the bacterial cells and purify the recombinant His-tagged DHPS protein using nickel-affinity chromatography.
-
Enzyme Activity Assay: The DHPS activity can be measured using a spectrophotometric assay that couples the reaction to the oxidation of NADH.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, ATP, PABA, and the pterin (B48896) substrate.
-
Inhibition Assay: Pre-incubate the purified enzyme with various concentrations of this compound (or other inhibitors).
-
Initiate Reaction: Start the enzymatic reaction by adding the substrates.
-
Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time.
-
Data Analysis: Determine the initial reaction velocities at each inhibitor concentration. Calculate the IC50 or Ki values by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Cheng-Prusoff).
Conclusion
This compound's mode of action against Toxoplasma gondii is a well-defined example of targeted chemotherapy. By competitively inhibiting the essential enzyme dihydropteroate synthase in the parasite's folate biosynthesis pathway, this compound effectively halts parasite replication. Its synergistic combination with pyrimethamine remains a critical therapeutic strategy. While the primary mechanism is clear, the nuances of drug resistance are still under investigation and warrant further study to ensure the long-term efficacy of this important anti-parasitic agent. The experimental protocols and quantitative data presented herein provide a foundation for researchers engaged in the study of Toxoplasma gondii and the development of novel antiparasitic drugs.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Discovery of Potent and Selective Inhibitors of Toxoplasma gondii Thymidylate Synthase for Opportunistic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound resistance in Toxoplasma gondii: no involvement of overexpression or polymorphisms in genes of therapeutic targets and ABC transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folate Metabolism and Drug Resistance in Toxoplasma - David Roos [grantome.com]
- 5. Toxoplasmosis Medication: Sulfonamide, Antibiotics, Other, Lincosamide Antimicrobials, Antiprotozoal Agents, Macrolides, Corticosteroids, Antidotes, Cycloplegics/Mydriatics [emedicine.medscape.com]
- 6. This compound Sodium Ameliorates the Metabolomic Perturbation in Mice Infected with Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound analogs: anti-Toxoplasma in vitro study of sulfonamide triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound Plus Pyrimethamine Therapy Reversed Multiple Behavioral and Neurocognitive Changes in Long-Term Chronic Toxoplasmosis by Reducing Brain Cyst Load and Inflammation-Related Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of this compound resistance in vitro in Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Susceptibility of Various Genotypic Strains of Toxoplasma gondii to Pyrimethamine, this compound, and Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new iron(III) complex-containing this compound inhibits the proliferation and induces cystogenesis of Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Inhibition of Toxoplasma gondii Growth by Dihydroquinine and Its Mechanisms of Action [frontiersin.org]
- 15. Interaction of sulfonamide and sulfone compounds with Toxoplasma gondii dihydropteroate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of a class of sulfonamides highly active against dihydropteroate synthase form Toxoplasma gondii, Pneumocystis carinii, and Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound resistance in Toxoplasma gondii: no involvement of overexpression or polymorphisms in genes of therapeutic targets and ABC transporters | Parasite [parasite-journal.org]
- 18. This compound resistance in Toxoplasma gondii: no involvement of overexpression or polymorphisms in genes of therapeutic targets and ABC transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cutting Edge of Chemotherapy: A Technical Guide to the Discovery and Synthesis of Novel Sulfadiazine Analogs
For Researchers, Scientists, and Drug Development Professionals
Sulfadiazine, a cornerstone of sulfonamide antibiotics, continues to be a critical scaffold in the development of new therapeutic agents. This in-depth technical guide explores recent advancements in the discovery and synthesis of novel this compound analogs, offering a comprehensive overview of their diverse biological activities, from antimicrobial to anticancer and anti-inflammatory effects. This document provides detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and signaling pathways to empower researchers in the field of medicinal chemistry and drug development.
Synthetic Strategies for Novel this compound Analogs
The versatile structure of this compound allows for a multitude of chemical modifications, leading to the generation of diverse libraries of novel compounds with enhanced or entirely new pharmacological profiles. Recent synthetic approaches have focused on derivatization at the N1-position of the sulfonamide group and modifications of the pyrimidine (B1678525) ring.
A prevalent strategy involves the reaction of this compound with various electrophilic reagents. For instance, new ether and thioether derivatives have been synthesized by reacting this compound with chloroacetyl chloride, followed by treatment with different phenols and thiols[1][2]. Another fruitful approach has been the synthesis of Schiff bases by reacting this compound with a range of aromatic aldehydes. These intermediates can then be further modified, for example, through cycloaddition reactions to yield 1,2,3,4-tetrazole derivatives[3] or azetidin-2-one (B1220530) derivatives[4].
Furthermore, diazotization of this compound followed by coupling with active methylene (B1212753) compounds has yielded a series of potent derivatives with significant antiproliferative activity[5]. The synthesis of bioprecursor prodrugs has also been explored, where this compound is coupled with molecules like ethyl acetoacetate (B1235776) to enhance its pharmacokinetic properties[6]. These synthetic endeavors highlight the chemical tractability of the this compound core and the potential for creating a wide array of novel analogs.
A generalized workflow for the synthesis of these novel analogs is depicted below.
Biological Activities of Novel this compound Analogs
The structural modifications of this compound have led to the discovery of analogs with a broad spectrum of biological activities.
Antimicrobial Activity
Historically, sulfonamides have been celebrated for their antibacterial properties. Novel this compound derivatives continue this legacy, often exhibiting enhanced activity against both Gram-positive and Gram-negative bacteria. For example, certain ether and thioether derivatives of this compound have demonstrated superior antibacterial effects compared to amoxicillin (B794) and ciprofloxacin (B1669076) against tested bacterial strains[1][2]. Similarly, newly synthesized 1,2,3,4-tetrazole derivatives have shown potent effects against pathogenic bacteria[3]. The primary mechanism of action for the antibacterial effects of sulfonamides is the inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway[7][8][9]. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these analogs competitively inhibit DHPS, thereby halting bacterial growth[7][9].
The bacterial folate synthesis pathway and the inhibitory action of this compound analogs are illustrated in the following diagram.
Anticancer Activity
A significant and exciting area of research is the anticancer potential of novel this compound analogs. A series of newly synthesized pyrimidine sulfonamide derivatives have demonstrated anti-proliferative activity against various cancer cell lines, with some compounds causing cell cycle arrest at the S phase and inducing apoptosis[10]. Other studies have identified this compound derivatives that act as potent dual inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR), a key target in cancer therapy[5]. The anticancer activity of these compounds is often multifaceted, involving the induction of apoptosis through both intrinsic and extrinsic pathways and the modulation of key signaling molecules involved in cancer progression[11].
Anti-inflammatory and Other Activities
Beyond their antimicrobial and anticancer properties, novel this compound analogs have also been investigated for their anti-inflammatory effects. Some derivatives have shown significant anti-inflammatory activity in vitro by inhibiting the production of intracellular reactive oxygen species (ROS) from phagocytes[12]. Additionally, certain hydroxytriazene derivatives of this compound have demonstrated promising anti-inflammatory, antioxidant, and anti-diabetic activities[13].
Quantitative Data Summary
The biological evaluation of these novel this compound analogs has generated a substantial amount of quantitative data. The following tables summarize the key findings from various studies, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Novel this compound Analogs
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7c | HCT-116 | Not specified, but showed cytotoxicity | [10] |
| Compound 7c | MCF-7 | Not specified, but showed cytotoxicity | [10] |
| Derivatives 8, 12, 14 | A431, A549, H1975 | 2.31 - 7.56 | [5] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][10]triazine Sulfonamides | Various | 0.17 - 1.15 | [14] |
Table 2: Antimicrobial Activity of Novel this compound Analogs
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| Ether and Thioether Derivatives (T1-T3, E1-E3) | Gram-positive and Gram-negative bacteria, Candida albicans | Superior to amoxicillin and ciprofloxacin | [1] |
| 1,2,3,4-Tetrazole Derivatives (C, D, E, F) | Pathogenic bacteria | Significant antibacterial effect | [3] |
| Azetidin-2-one Derivatives (F6, F7) | Staphylococcus aureus, Escherichia coli | Excellent activity compared to ciprofloxacin | [4] |
| Sulfonamides (6a-g, 9a-g) | Bacillus cereus, B. subtilis, Enterobacter aerogenes | Showed antimicrobial activity | [15] |
Detailed Experimental Protocols
To facilitate the replication and further development of these findings, this section provides a compilation of key experimental protocols for the synthesis and biological evaluation of novel this compound analogs.
General Synthesis of Ether and Thioether Derivatives of this compound[1]
-
Synthesis of N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide (Intermediate II): this compound is suspended in benzene (B151609) with triethylamine (B128534) (TEA) at ice bath temperature. Chloroacetyl chloride is added dropwise, and the mixture is refluxed. The resulting precipitate is filtered, dried, and washed to yield the intermediate.
-
Synthesis of Ether Derivatives (E1-E3): Intermediate II is dissolved in dimethylformamide (DMF). A solution of the appropriate phenol (B47542) in aqueous TEA is added dropwise, and the mixture is heated. The product is then precipitated, filtered, and recrystallized.
-
Synthesis of Thioether Derivatives (T1-T3): Intermediate II is dissolved in DMF. A solution of the appropriate thiol in aqueous TEA is added dropwise. The reaction mixture is stirred, and the resulting precipitate is filtered and recrystallized.
Synthesis of 1,2,3,4-Tetrazole Derivatives[3]
-
Synthesis of Azo Compound (A): this compound is diazotized using sodium nitrite (B80452) and hydrochloric acid in an ice-water bath. The resulting diazonium salt is coupled with p-toluidine.
-
Synthesis of Schiff Bases (A1-A4): The azo compound (A) is reacted with various aromatic aldehydes in absolute ethanol.
-
Synthesis of Intermediates (B1 and B2): 4-amino-N-(2H-imidazol-2-yl)benzenesulfonamide or 4-nitroaniline (B120555) is diazotized and then reacted with sodium azide.
-
Synthesis of 1,2,3,4-Tetrazole Derivatives (C, D, E, F): The Schiff bases (A1-A4) are reacted with the intermediates (B1 or B2) in DMF via a 1,3-dipolar cycloaddition reaction at elevated temperature.
In Vitro Anticancer Activity (MTT Assay)[5][10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized this compound analogs and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
In Vitro Antimicrobial Activity (Agar Well Diffusion Method)[15]
-
Media Preparation: A suitable agar (B569324) medium is prepared and sterilized.
-
Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.
-
Plate Pouring: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.
-
Well Preparation: Wells of a specific diameter are made in the agar using a sterile borer.
-
Compound Loading: A defined volume of the test compound solution (at a specific concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Conclusion and Future Directions
The exploration of novel this compound analogs continues to be a vibrant and promising area of research. The synthetic versatility of the this compound scaffold, coupled with the diverse biological activities of its derivatives, underscores its importance in modern medicinal chemistry. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles. Future research should focus on structure-activity relationship (SAR) studies to design more potent and selective analogs, as well as in-depth mechanistic studies to fully elucidate their modes of action. The continued investigation of these fascinating molecules holds great promise for addressing unmet medical needs in infectious diseases, oncology, and inflammatory disorders.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. gpub.org [gpub.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and evaluation of this compound derivatives as potent dual inhibitors of EGFRWT and EGFRT790M: integrating biological, molecular docking, and ADMET analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition studies of sulfonamide-containing folate analogs in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulphamethazine derivatives as immunomodulating agents: New therapeutic strategies for inflammatory diseases | PLOS One [journals.plos.org]
- 13. Synthesis of sulpha drug based hydroxytriazene derivatives: Anti-diabetic, antioxidant, anti-inflammatory activity and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Sulfadiazine: A Deep Dive for Drug Development Professionals
An In-depth Technical Guide on the Core Principles and Experimental Methodologies Guiding the Optimization of Sulfadiazine Derivatives.
This compound, a cornerstone of the sulfonamide class of antibiotics, has been a subject of extensive research aimed at enhancing its therapeutic profile. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, offering valuable insights for researchers, scientists, and drug development professionals. By dissecting the relationship between chemical structure and biological activity, this guide illuminates the path toward designing more potent and safer this compound-based antibacterial agents.
Mechanism of Action: The Folic Acid Synthesis Pathway
This compound exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS).[1] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids in bacteria.[1][2] Human cells are not affected as they obtain folic acid from their diet.[1]
Figure 1: Mechanism of action of this compound in the bacterial folic acid synthesis pathway.
Core Structure-Activity Relationships of Sulfonamides
The antibacterial activity of this compound and its analogs is governed by several key structural features, primarily centered around the p-aminobenzenesulfonamide core.
Figure 2: Key structural features governing the antibacterial activity of sulfonamides.
Quantitative Structure-Activity Relationship (QSAR) Data
The following tables summarize the in vitro antibacterial activity of various this compound derivatives. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Schiff Base Derivatives of this compound
Modification of the N4-amino group of this compound to form Schiff bases has been a common strategy to explore new derivatives.
| Compound | R-CHO Moiety | Test Organism | MIC (µg/mL) |
| This compound | - | S. aureus | 250 |
| This compound | - | E. coli | 31.25 |
| Derivative A | 2-chlorobenzaldehyde | S. aureus | Zone of inhibition data reported, not MIC |
| Derivative B | 4-pentoxybenzaldehyde | S. aureus | Zone of inhibition data reported, not MIC |
| Compound 4ii | Thienopyrimidine | S. aureus | 125 |
| Compound 4ii | Thienopyrimidine | E. coli | 125 |
| Compound 12ii | Thienopyrimidine | S. aureus | 125 |
| Compound 12ii | Thienopyrimidine | E. coli | 125 |
Note: Data extracted from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.[1][3]
N1-Substituted this compound Derivatives
Modifications at the N1-position of the sulfonamide group with heterocyclic rings have shown to significantly impact antibacterial potency.
| Compound | N1-Substituent | Test Organism | MIC (µg/mL) |
| This compound | Pyrimidin-2-yl | S. aureus | 250 |
| This compound | Pyrimidin-2-yl | E. coli | 31.25 |
| Thio-sulfadiazine 5b | Thiophene derivative | E. coli | 1.63 |
| Thio-sulfadiazine 5g | Thiophene derivative | E. coli | 0.78 |
| Thio-sulfadiazine 5j | Thiophene derivative | E. coli | 0.40 |
| Thio-sulfadiazine 5a | Thiophene derivative | M. smegmatis | 0.39 |
| Thio-sulfadiazine 5i | Thiophene derivative | M. smegmatis | 0.19 |
| Thio-sulfadiazine 5a | Thiophene derivative | B. subtilis | 6.25 |
Note: Data extracted from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for the synthesis of this compound derivatives and the determination of their antibacterial activity.
Synthesis of this compound Schiff Base Derivatives
General Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent, such as absolute ethanol (B145695).
-
Add the corresponding aromatic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for a specified period (e.g., 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a solvent mixture) to obtain the purified Schiff base derivative.[5]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution with CAMHB to obtain the desired concentration range.
-
Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the drug dilutions and the positive control well.
-
Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Experimental and Logical Workflows
A typical SAR study follows a structured workflow from compound synthesis to biological evaluation.
Figure 3: A typical experimental workflow for structure-activity relationship studies of this compound.
Pharmacokinetic Considerations
The pharmacokinetic profile of this compound and its derivatives is a critical determinant of their in vivo efficacy. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) are significantly influenced by structural modifications. For instance, the N1-substituent can affect protein binding and the rate of metabolism.[7] In vivo studies in various animal models are essential to characterize these parameters and to establish a correlation between in vitro activity and in vivo performance.[8][9][10][11][12]
Conclusion
The structure-activity relationship of this compound is a well-established field that continues to offer opportunities for the development of novel antibacterial agents. The core p-aminobenzenesulfonamide scaffold remains indispensable for activity, with the N4-amino group being a critical pharmacophore. The most fruitful area for optimization lies in the modification of the N1-substituent, where the introduction of diverse heterocyclic rings can modulate potency, spectrum of activity, and pharmacokinetic properties. This guide provides a foundational understanding of the key SAR principles and experimental approaches, empowering researchers to rationally design and evaluate the next generation of this compound-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. gpub.org [gpub.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Comparative Pharmacokinetics of this compound and Its Metabolite N4-Acetyl this compound in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Population pharmacokinetic modeling of sulfadimethoxine, this compound and sulfamethoxazole combined to trimethoprim in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Toxicological Profile of Sulfadiazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfadiazine, a sulfonamide antibiotic, has been a mainstay in the treatment of various bacterial infections. Its mechanism of action in bacteria involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis, thereby halting bacterial growth.[1] While effective, concerns regarding its potential toxicity in human cells necessitate a thorough understanding of its in vitro toxicological profile. This guide provides an in-depth overview of the key toxicological endpoints associated with this compound, including cytotoxicity, genotoxicity, oxidative stress, and apoptosis. Detailed experimental protocols and data presentation are included to facilitate research and drug development efforts.
Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated in various cell lines, revealing a differential sensitivity between cancerous and normal cells. In vitro studies indicate that this compound's toxicity is often mediated by its metabolic activation into reactive metabolites.[2]
Quantitative Cytotoxicity Data
| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |
| HepG2 (Human Liver Cancer) | MTT | IC50 | 245.69 ± 4.1 µM | Significant dose-dependent antiproliferative effect | [1] |
| MCF7 (Human Breast Cancer) | MTT | IC50 | 215.68 ± 3.8 µM | Significant dose-dependent antiproliferative effect | [1] |
| THLE2 (Normal Human Liver) | MTT | IC50 | 4159 ± 90.5 µM | Significantly less cytotoxic compared to cancer cell lines | [1] |
| Human Lymphocytes | Trypan Blue Exclusion | Cell Viability | Not Specified | Toxicity dependent on microsomal activation | [3] |
Experimental Protocols
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 3.25, 12.5, 25, 50, and 100 µg/mL) and a vehicle control (e.g., DMSO) for 24 hours.[1]
-
MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Principle: Trypan blue is a vital stain that is unable to penetrate the intact cell membrane of live cells. Dead cells, with compromised membrane integrity, take up the dye and appear blue under a microscope.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the control and this compound-treated cultures.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% trypan blue solution.
-
Incubation: Incubate the mixture at room temperature for 1-2 minutes.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.
-
Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
Genotoxicity of this compound
The genotoxic potential of this compound, or its ability to damage DNA, is a critical aspect of its toxicological assessment. The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Quantitative Genotoxicity Data
| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |
| TK6 | Comet Assay | % Tail DNA | Data not available | This assay can quantify DNA strand breaks.[4] | [4] |
| Human Lymphocytes | Comet Assay | DNA Damage | Data not available | The assay is suitable for assessing genotoxicity in these cells.[5] | [5] |
Experimental Protocol: Comet Assay (Alkaline)
Principle: The Comet assay, or single-cell gel electrophoresis, is based on the ability of fragmented DNA to migrate out of the nucleus in an electric field, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of control and this compound-treated cells.
-
Embedding in Agarose (B213101): Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the percentage of DNA in the tail.[4][5]
Oxidative Stress Induced by this compound
This compound has been shown to induce oxidative stress, particularly in cancer cells, by increasing the levels of reactive oxygen species (ROS) and altering the activity of antioxidant enzymes.
Quantitative Oxidative Stress Data
| Cell Line | Parameter Measured | Effect of this compound Treatment | Reference |
| HepG2 (LPS-inflamed) | Malondialdehyde (MDA) Level | Increase | [1] |
| MCF7 (LPS-inflamed) | Malondialdehyde (MDA) Level | Increase | [1] |
| THLE2 (LPS-inflamed) | Malondialdehyde (MDA) Level | Decrease | [1] |
| HepG2 (LPS-inflamed) | Superoxide (B77818) Dismutase (SOD) Activity | Increase | [1] |
| MCF7 (LPS-inflamed) | Superoxide Dismutase (SOD) Activity | Increase | [1] |
| THLE2 (LPS-inflamed) | Superoxide Dismutase (SOD) Activity | Increase | [1] |
| HepG2 (LPS-inflamed) | Catalase (CAT) Activity | Increase | [1] |
| MCF7 (LPS-inflamed) | Catalase (CAT) Activity | Increase | [1] |
| THLE2 (LPS-inflamed) | Catalase (CAT) Activity | Increase | [1] |
| HepG2 (LPS-inflamed) | Glutathione (B108866) Peroxidase (GPx) Activity | Increase | [1] |
| MCF7 (LPS-inflamed) | Glutathione Peroxidase (GPx) Activity | Increase | [1] |
| THLE2 (LPS-inflamed) | Glutathione Peroxidase (GPx) Activity | Increase | [1] |
Experimental Protocols
Principle: MDA is a product of lipid peroxidation and is a commonly used marker of oxidative stress. The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.
Procedure:
-
Lysate Preparation: Prepare cell lysates from control and this compound-treated cells.
-
Reaction: Mix the cell lysate with TBA reagent and heat at 95°C for 60 minutes.
-
Measurement: Cool the samples and measure the absorbance at 532 nm.
-
Quantification: Calculate the concentration of MDA using a standard curve.
Principle: Commercially available kits are typically used to measure the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). These assays are generally based on colorimetric or fluorometric detection of the enzyme's specific activity.
Procedure:
-
Lysate Preparation: Prepare cell lysates from control and this compound-treated cells.
-
Assay: Follow the manufacturer's protocol for the specific enzyme activity assay kit being used. This typically involves adding the cell lysate to a reaction mixture and measuring the change in absorbance or fluorescence over time.
-
Data Analysis: Calculate the enzyme activity based on the rate of the reaction and normalize it to the protein concentration of the cell lysate.
Apoptosis Induced by this compound
Apoptosis, or programmed cell death, is a key mechanism of toxicity for many compounds. This compound and its metabolites have been implicated in inducing apoptosis in certain cell types.
Quantitative Apoptosis Data
| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |
| Jurkat T-cells | Caspase-3 Activity | Fold Change | Not Specified | Sulfasalazine (a related sulfonamide) induces caspase-3 activation. | [6] |
| Human Lymphocytes | TUNEL Assay | % Apoptotic Cells | Data not available | This assay can quantify apoptosis in these cells. | [7] |
Note: Specific quantitative data for this compound-induced apoptosis is limited in the reviewed literature. The table provides context from a related compound and indicates the applicability of the assays.
Experimental Protocols
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with fluorescently labeled dUTPs.
Procedure:
-
Cell Fixation and Permeabilization: Fix the control and this compound-treated cells with paraformaldehyde and then permeabilize them with a detergent (e.g., Triton X-100).
-
TUNEL Reaction: Incubate the cells with a reaction mixture containing TdT and fluorescently labeled dUTP.
-
Staining: Counterstain the cell nuclei with a DNA stain such as DAPI or Hoechst.
-
Visualization and Quantification: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells.[7]
Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases. This assay uses a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or colorimetric molecule.
Procedure:
-
Lysate Preparation: Prepare cell lysates from control and this compound-treated cells.
-
Assay: Add the cell lysate to a reaction buffer containing the caspase-3/7 substrate.
-
Incubation: Incubate the reaction at 37°C.
-
Measurement: Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the fold change in caspase-3/7 activity in the treated samples compared to the control.
Signaling Pathways and Experimental Workflows
This compound Metabolism and Toxicity Initiation
This compound is metabolized in the liver, primarily by cytochrome P450 enzymes, to form reactive metabolites, including a hydroxylamine (B1172632) derivative.[8] This metabolic activation is a critical initiating event in its toxicity.
Metabolic activation of this compound.
Oxidative Stress Signaling Pathway
The reactive metabolites of this compound can induce oxidative stress by increasing ROS levels. This can lead to the activation of the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress.
References
- 1. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro testing of drug toxicity | PPTX [slideshare.net]
- 4. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms of sulfasalazine-induced T-cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of DNA Fragmentation in Apoptotic Cells by TUNEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of cytochrome P450 and arylamine N-acetyltransferase isoforms involved in this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Sulfadiazine as an Anticancer Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfadiazine, a well-established sulfonamide antibiotic, is emerging as a candidate for drug repurposing in oncology. This technical guide provides a comprehensive overview of the preliminary in vitro evidence supporting the potential of this compound as an anticancer agent. The document outlines its proposed mechanism of action, summarizes key quantitative data from preclinical studies, details experimental protocols, and visualizes the implicated signaling pathways. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound in cancer.
Introduction
Drug repurposing represents a promising strategy to accelerate the development of novel cancer therapies by leveraging the known safety and pharmacokinetic profiles of existing drugs.[1][2] Sulfonamide derivatives have garnered significant interest in oncology, with several compounds receiving FDA approval for cancer treatment.[2] Recent in vitro studies have indicated that this compound, a widely used antibiotic, exhibits potential anticancer effects, primarily through the modulation of inflammatory and signaling pathways associated with carcinogenesis.[1][2] This guide delves into the preliminary scientific evidence for this compound's anticancer activity.
Mechanism of Action
The primary proposed anticancer mechanism of this compound involves the dual inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammation-mediated cancer progression.[1][2] Additionally, this compound has been shown to downregulate the expression of pro-inflammatory genes and induce oxidative stress in cancer cells.
Inhibition of COX/LOX Pathways
In vitro studies have demonstrated that this compound exhibits a balanced inhibitory effect on COX-1, COX-2, and 5-LOX enzymes.[1][2] While its inhibitory activity on COX-2 is weaker than that of the selective inhibitor celecoxib, its broader impact on the COX/LOX axis suggests a multi-pronged approach to disrupting inflammatory signaling in the tumor microenvironment.[1][2]
Downregulation of Inflammatory Mediators
This compound has been observed to significantly reduce the expression of pro-inflammatory genes such as TNFα and IL1b in cancer cell lines.[1][2] This anti-inflammatory effect may contribute to its anticancer properties by mitigating the chronic inflammation that often fuels tumor growth and survival.
Induction of Oxidative Stress
In cancer cells, this compound treatment has been associated with an increase in malondialdehyde (MDA) levels, a marker of oxidative stress.[2] This pro-oxidant effect in malignant cells, while appearing to spare normal cells, could contribute to the induction of apoptosis.[2]
Quantitative Data
The following tables summarize the key quantitative findings from in vitro studies on this compound's anticancer effects.
Table 1: In Vitro Cytotoxicity of this compound in Cancer and Normal Cell Lines [2]
| Cell Line | Cell Type | IC50 of this compound (µM) | IC50 of Cisplatin (µM) |
| HepG2 | Hepatocellular Carcinoma | 245.69 ± 4.1 | 66.92 ± 1.8 |
| MCF7 | Breast Adenocarcinoma | 215.68 ± 3.8 | 46.83 ± 1.3 |
| THLE-2 | Normal Liver Epithelial | 4159 ± 90.5 | 2144 ± 95.3 |
Table 2: In Vitro Inhibitory Activity of this compound on COX and LOX Enzymes [1][2]
| Enzyme | IC50 of this compound (µM) | IC50 of Celecoxib (µM) |
| COX-1 | 18.4 | 5.9 |
| COX-2 | 5.27 | 1.94 |
| 5-LOX | 19.1 | 16.7 |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preliminary investigation of this compound's anticancer properties.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Cancer cells (e.g., HepG2, MCF7) and normal cells (e.g., THLE-2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).
-
MTT Addition: After treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the vehicle-treated control.
Gene Expression Analysis (qPCR)
Quantitative Polymerase Chain Reaction (qPCR) is used to measure the expression levels of target genes.
-
RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is performed using a qPCR instrument, cDNA template, specific primers for the genes of interest (e.g., TNFα, IL1b, COX-1, COX-2, 5-LOX), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, with a housekeeping gene (e.g., GAPDH) used for normalization.
Cytokine Level Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is employed to quantify the protein levels of secreted cytokines.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNFα, IL1b).
-
Sample Addition: Cell culture supernatants from this compound-treated and control cells are added to the wells.
-
Detection: A biotinylated detection antibody, followed by an enzyme-conjugated streptavidin, is added to the wells.
-
Substrate Addition: A substrate solution is added, which reacts with the enzyme to produce a colored product.
-
Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.
Visualizations
The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for investigating this compound's anticancer effects.
Caption: Proposed mechanism of this compound's anticancer action.
Caption: General experimental workflow for this compound investigation.
Discussion and Future Directions
The preliminary in vitro data suggests that this compound exhibits antiproliferative effects on cancer cell lines, potentially through the inhibition of the COX/LOX pathways and downregulation of inflammatory mediators.[1][2] The selectivity of this compound for cancer cells over normal cells, as indicated by the higher IC50 value in THLE-2 cells, is a promising aspect that warrants further investigation.[2]
However, the current research is in its early stages. Future studies should focus on:
-
In vivo validation: Animal models are necessary to evaluate the efficacy, safety, and pharmacokinetics of this compound in a physiological context.
-
Broader cell line screening: Testing this compound against a wider panel of cancer cell lines will help to determine the spectrum of its activity.
-
Combination therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment strategies.
-
Clinical trials: Ultimately, well-designed clinical trials are required to determine the therapeutic potential of this compound in human cancer patients.
Conclusion
This compound demonstrates promising anticancer properties in preclinical in vitro models. Its ability to modulate inflammatory pathways central to carcinogenesis presents a compelling rationale for its further investigation as a repurposed anticancer agent. This technical guide provides a summary of the current evidence and a framework for future research in this area. Continued exploration of this compound's anticancer potential may pave the way for a novel, cost-effective therapeutic option in oncology.
References
An In-depth Technical Guide to the Environmental Fate of Sulfadiazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate of the antibiotic sulfadiazine (SDZ). It is designed to be a core resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key environmental processes.
Introduction
This compound is a widely used sulfonamide antibiotic in both human and veterinary medicine.[1][2] Its extensive use leads to its release into the environment through various pathways, including wastewater effluent and the application of manure from treated livestock to agricultural lands.[1][3] Understanding the environmental fate of this compound—its persistence, mobility, and transformation—is crucial for assessing its ecological risks, such as the potential for groundwater contamination and the development of antibiotic resistance.[4]
This guide delves into the critical processes governing the environmental behavior of this compound, including its physicochemical properties, abiotic and biotic degradation, and sorption in soil and sediment.
Physicochemical Properties of this compound
The environmental behavior of this compound is fundamentally influenced by its physicochemical properties. These characteristics determine its solubility, mobility, and potential for bioaccumulation.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₄O₂S | |
| Molecular Weight | 250.28 g/mol | [5] |
| Water Solubility | 77.0 mg/L (at 25 °C) | [5][6] |
| Melting Point | 253-256 °C (decomposes) | [2] |
| pKa | 6.36 | [2][5] |
| Log Kow (Octanol-Water Partition Coefficient) | -0.09 | [5][6] |
| Vapor Pressure | 7.02 x 10⁻⁷ Pa (at 25 °C) | [6] |
Abiotic Degradation of this compound
Abiotic degradation processes, particularly photodegradation, are significant pathways for the transformation of this compound in the aquatic environment. Hydrolysis, on the other hand, plays a minor role under typical environmental pH conditions.
Photodegradation is a major abiotic process affecting the fate of this compound in surface waters.[7] The degradation kinetics are influenced by factors such as pH, the presence of organic matter, and inorganic ions. Photodegradation can occur through direct photolysis, where the molecule directly absorbs light, and indirect photolysis, which is mediated by photosensitizing agents like humic substances. The process generally follows first-order kinetics.[8]
| Condition | Half-life (t₁/₂) | Kinetic Constant (k) | Reference |
| Ultrapure Water (pH 7.3) | 6.76 hours | - | [7] |
| Ultrapure Water (pH 6.3) | 12.2 hours | - | [7] |
| Ultrapure Water (UV 365 nm) | 9.76 minutes | - | [8] |
| River Water | Faster than in ultrapure water | - | [7] |
| Presence of Humic Substances | 1.76 - 2.42 hours | - | [7] |
| Presence of NaCl | 1.00 hour | - | [7] |
| Presence of Synthetic Sea Salts | 0.78 hours | - | [7] |
This compound is relatively stable to hydrolysis at environmentally relevant pH values.
Biotic Degradation of this compound
Biodegradation is a key process in the removal of this compound from soil and water, although it is often a slow process. Several bacterial strains have been identified that are capable of degrading this compound. The degradation efficiency is dependent on environmental conditions such as temperature, pH, and the presence of co-metabolites. In soil, biodegradation is considered the primary dissipation mechanism.[9]
| Condition | Degradation Rate/Half-life | Microorganism(s) | Reference |
| Aerobic non-sterile soil (10 mg/kg) | t₁/₂ = 12-18 days | Indigenous soil microbes | [10] |
| Sterile soil | t₁/₂ > 21 days | - | [9] |
| Soil with manure application | Degradation slightly accelerated | Indigenous soil microbes | [9] |
| Pure culture (5 mg/L) | 50.0 - 60.0% degradation in 290 hours | Paracoccus, Methylobacterium, Kribbella | [11] |
| Soil with Enterobacter cloacae T2 (28 °C, pH 3.5) | 78.19% degradation | Enterobacter cloacae T2 | [12] |
| Phanerochaete chrysosporium (10 mg/L) | Complete degradation in 6 days | Phanerochaete chrysosporium | [13] |
| Activated sludge | Practically non-biodegradable | Activated sludge microorganisms | [14] |
Sorption in Soil and Sediment
Sorption to soil and sediment particles is a critical process that influences the mobility and bioavailability of this compound in the environment. Due to its relatively low octanol-water partition coefficient, this compound is generally considered to be mobile in soils.[15] However, sorption is highly dependent on soil properties such as organic matter content, clay content, and pH. The sorption process is often described by the Freundlich or linear isotherm models.[1][4]
| Soil Type/Condition | Sorption Coefficient (Kd or Kf) | Reference |
| Various soils (without manure) | Kd: 0.1 - 24.3 L/kg | [1] |
| Various soils (with manure) | Kd: 6.9 - 40.2 L/kg | [1] |
| Loess soil | Kd: 0.6 - 4.9 L/kg | [16] |
| Brazilian soils with high clay and organic matter | Kd: 15.7 - 24.0 L/kg | [17] |
| Brazilian soils with low clay and organic matter | Kd: 0.7 - 4.9 L/kg | [17] |
Environmental Transformation Pathways
This compound undergoes transformation in the environment, leading to the formation of various metabolites. The primary degradation pathways involve modifications to the aniline (B41778) or pyrimidine (B1678525) rings, as well as cleavage of the sulfonamide bond.
References
- 1. Sorption and desorption of this compound in soil and soil-manure systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 68-35-9 [chemicalbook.com]
- 3. Long-term sorption and desorption of this compound in soil: experiments and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Models for Estimating the Sorption of Sulfonamide and Tetracycline Antibiotics in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C10H10N4O2S | CID 5215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. env.go.jp [env.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Degradation kinetics and mechanism of this compound and sulfamethoxazole in an agricultural soil system with manure application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Item - Evaluation of this compound Degradation in Three Newly Isolated Pure Bacterial Cultures - Public Library of Science - Figshare [plos.figshare.com]
- 12. Investigating the biodegradation of this compound in soil using Enterobacter cloacae T2 immobilized on bagasse - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. This compound biodegradation by Phanerochaete chrysosporium: Mechanism and degradation product identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Sulfadiazine's Binding Affinity to Dihydropteroate Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfadiazine, a sulfonamide antibiotic, effectively inhibits the growth of various pathogenic microorganisms by targeting dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an excellent target for antimicrobial agents. Unlike mammals who obtain folate from their diet, many microorganisms must synthesize it de novo, providing a basis for the selective toxicity of drugs like this compound.[1][2][3] This technical guide provides an in-depth analysis of the binding affinity of this compound to DHPS, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.
Mechanism of Action
This compound acts as a competitive inhibitor of DHPS.[1][4] It is a structural analog of the enzyme's natural substrate, para-aminobenzoic acid (pABA).[2] By mimicking pABA, this compound binds to the active site of DHPS, preventing the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[5][6] This inhibition blocks the synthesis of dihydrofolic acid and, consequently, tetrahydrofolic acid, a vital cofactor for cellular processes.[1]
Quantitative Binding Affinity Data
The binding affinity of this compound to DHPS can be quantified using various parameters, such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values can vary depending on the organism from which the DHPS enzyme is derived and the specific experimental conditions.
| Compound | Enzyme Source | Parameter | Value | Experimental Conditions |
| This compound | Escherichia coli | Ki | 2.5 µM | Not specified |
| This compound | Plasmodium falciparum | IC50 | > 500 µM | [14C]pABA incorporation assay |
| This compound | Toxoplasma gondii (Swa-20 isolate, this compound-resistant) | IC50 | 114.0 ± 11.0 µM | Heterologous expression and enzyme assay |
Experimental Protocols
The determination of this compound's binding affinity to DHPS relies on various biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
Enzyme Kinetics Assay for IC50 and Ki Determination
This protocol is adapted from methodologies used to study the inhibition of DHPS from Plasmodium falciparum.[1]
1. Materials and Reagents:
-
Purified DHPS enzyme
-
This compound solutions of varying concentrations
-
[14C]-labeled para-aminobenzoic acid ([14C]pABA)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 10 mM MgCl2 and 10 mM DTT)
-
Whatman No. 1 chromatography paper
-
Scintillation cocktail
-
Liquid scintillation counter
2. Assay Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a fixed concentration of DHPPP, and varying concentrations of this compound.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the enzymatic reaction by adding a fixed concentration of [14C]pABA.
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).
-
Spot the reaction mixture onto Whatman No. 1 chromatography paper.
-
Separate the product, [14C]dihydropteroate, from the unreacted [14C]pABA using descending paper chromatography with an appropriate solvent system (e.g., 0.1 M potassium phosphate, pH 7.0).[1]
-
Cut out the spots corresponding to the product and substrate and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
To determine the Ki, perform the assay at multiple substrate ([14C]pABA) concentrations for each inhibitor concentration. Analyze the data using Lineweaver-Burk plots or non-linear regression analysis to determine the type of inhibition and the Ki value.[1]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.[7][8][9]
1. Materials and Reagents:
-
Highly purified and concentrated DHPS enzyme
-
Pure this compound
-
Dialysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2)
2. Protocol:
-
Thoroughly dialyze the DHPS enzyme against the chosen buffer to ensure buffer matching with the ligand solution.
-
Prepare the this compound solution in the final dialysis buffer.
-
Degas both the protein and ligand solutions to prevent air bubbles during the experiment.
-
Load the DHPS solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume and duration.
-
Perform an initial injection to establish a baseline, followed by a series of injections of the this compound solution into the DHPS solution.
-
Record the heat changes upon each injection.
-
Integrate the heat-change peaks and plot them against the molar ratio of this compound to DHPS.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[10][11]
1. Materials and Reagents:
-
Purified DHPS enzyme
-
This compound solutions of varying concentrations
-
SPR sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP buffer)
2. Protocol:
-
Immobilize the purified DHPS enzyme onto the surface of the sensor chip using a standard amine coupling procedure. This involves activating the carboxymethylated dextran (B179266) surface with EDC/NHS, injecting the protein, and then deactivating any remaining active groups with ethanolamine.
-
Equilibrate the sensor surface with running buffer until a stable baseline is achieved.
-
Inject a series of this compound solutions at different concentrations over the sensor surface, allowing for association and dissociation phases.
-
Regenerate the sensor surface between each this compound injection using a suitable regeneration solution to remove the bound analyte.
-
Record the sensorgrams, which show the change in response units (RU) over time.
-
Analyze the sensorgram data by fitting it to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Visualizations
Folate Biosynthesis Pathway and this compound Inhibition
Caption: Folate biosynthesis pathway and the inhibitory action of this compound on DHPS.
Experimental Workflow for Determining Binding Affinity
Caption: General experimental workflow for determining the binding affinity of this compound to DHPS.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Indirect spectrophotometric determination of this compound based on localized surface plasmon resonance peak of silver nanoparticles after cloud point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface plasmon resonance applications in drug discovery : with an emphasis on small molecule and low affinity systems [edoc.unibas.ch]
- 6. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Genetic Basis of Sulfadiazine Resistance
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfonamides, the first class of synthetic antimicrobial agents, function by competitively inhibiting the dihydropteroate (B1496061) synthase (DHPS) enzyme, a critical component in the bacterial folic acid biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of nucleotides and certain amino acids, making it an attractive target for antimicrobial intervention as it is absent in humans.[2] Sulfadiazine (SDZ), a prominent member of this class, mimics the natural substrate of DHPS, para-aminobenzoic acid (pABA), thereby blocking the production of dihydropteroate and halting bacterial proliferation.[2][4] However, the extensive use of this compound has led to the widespread emergence of resistance, significantly limiting its clinical efficacy.[1] This guide provides a detailed examination of the genetic mechanisms underpinning this resistance, focusing on the key molecular alterations and the genetic elements that facilitate their spread.
Core Mechanisms of this compound Resistance
Bacterial resistance to this compound is primarily achieved through two distinct genetic strategies:
-
Chromosomal Mutations: Alterations in the native folP gene, which encodes the DHPS enzyme.
-
Acquisition of Resistance Genes: Horizontal gene transfer of specialized sul genes that encode for drug-insensitive DHPS variants.
Resistance via folP Gene Mutations
The most direct mechanism of resistance involves mutations within the chromosomal folP gene.[1][5] These mutations typically result in amino acid substitutions in the DHPS enzyme, particularly in the active site loops that line the pABA/sulfonamide binding pocket.[1][6] The functional consequence of these changes is a significant reduction in the binding affinity of sulfonamides for the enzyme, while the affinity for the natural substrate, pABA, is largely maintained.[1][5] This selective discrimination allows the bacterium to continue folic acid synthesis even in the presence of the drug. In Haemophilus influenzae, for instance, specific insertions within the folP gene have been shown to confer high-level resistance.[7] Similarly, in Toxoplasma gondii, mutations at key positions within the DHPS gene are associated with resistance.[8]
Resistance via Acquired sul Genes
The most prevalent and clinically significant mechanism of sulfonamide resistance is the acquisition of mobile sul genes.[9][10] These genes encode for alternative, drug-resistant DHPS enzymes (Sul1, Sul2, Sul3).[1][2][9] Unlike the native DHPS, these Sul enzymes are intrinsically insensitive to sulfonamides but efficiently catalyze the synthesis of dihydropteroate.[1][2]
The structural basis for this discrimination lies in key sequence differences. Crystal structures of Sul enzymes reveal a reorganized pABA-interaction region.[3][9] A critical feature is a "Phe-Gly" sequence motif within the active site of Sul enzymes, which is absent in the native DHPS.[3][9] This motif sterically hinders the binding of bulkier sulfonamide molecules while still accommodating the smaller pABA substrate, effectively enabling the enzyme to discriminate between the two.[3][9]
These sul genes are frequently located on mobile genetic elements (MGEs) such as plasmids, transposons, and integrons, which facilitates their rapid dissemination among diverse bacterial populations through horizontal gene transfer.[9][10][11]
-
sul1 : Often found as part of the conserved 3'-end of class 1 integrons, which are genetic structures capable of capturing and expressing various resistance gene cassettes.[7]
-
sul2 : Commonly located on small, non-conjugative or large, conjugative plasmids and is often associated with other resistance genes.[7][10][12]
-
sul3 : A more recently discovered gene, also found on mobile plasmids.[2]
The co-location of sul genes with other antibiotic resistance genes on the same MGE means that selection pressure from other antibiotics can co-select for and maintain this compound resistance within a bacterial population.[11][12]
Data Presentation: Quantitative Analysis of Resistance
Quantitative data is crucial for understanding the impact of different resistance mechanisms. The following tables summarize key metrics.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound for Various Resistance Genotypes
| Bacterial Species | Resistance Mechanism | Genotype | This compound MIC (µg/mL) |
| Escherichia coli | Susceptible | Wild-type folP | 16 - 64 |
| Haemophilus influenzae | Susceptible | Wild-type folP | 2 - 64[7] |
| Neisseria meningitidis | Chromosomal Mutation | folP mutation | ≥ 200[13][14] |
| Haemophilus influenzae | Chromosomal Insertion | folP with 15-bp insertion | ≥ 1,024[7] |
| Haemophilus influenzae | Gene Acquisition | sul2 gene present | ≥ 1,024[7] |
| Escherichia coli | Gene Acquisition | sul1 or sul2 gene present | > 1,024 |
Note: MIC values can vary based on the specific strain and testing methodology.
Table 2: Characteristics and Location of Common sul Genes
| Gene | Encoded Enzyme | Common Genetic Location | Dissemination Mechanism |
| sul1 | DHPS Type I | Class 1 Integrons, Plasmids[2][7] | Plasmids, Transposons |
| sul2 | DHPS Type II | Small and large plasmids[15] | Plasmids, Transposons[10] |
| sul3 | DHPS Type III | Plasmids[2] | Plasmids |
Visualizing Molecular and Experimental Pathways
Diagrams help clarify complex biological processes and experimental designs.
Folic Acid Synthesis and this compound Inhibition
References
- 1. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Origin of the Mobile Di-Hydro-Pteroate Synthase Gene Determining Sulfonamide Resistance in Clinical Isolates [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Sulfonamide Resistance in Haemophilus influenzae Mediated by Acquisition of sul2 or a Short Insertion in Chromosomal folP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound resistance in Toxoplasma gondii: no involvement of overexpression or polymorphisms in genes of therapeutic targets and ABC transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Accumulation of Sulfonamide Resistance Genes in Arable Soils Due to Repeated Application of Manure Containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Plasmids imparting sulfonamide resistance in Escherichia coli: implications for persistence [pubmed.ncbi.nlm.nih.gov]
- 13. Genetic Studies of this compound-resistant and Methionine-requiring Neisseria Isolated From Clinical Material - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Genetic Studies of this compound-resistant and Methionine-requiring Neisseria Isolated From Clinical Material | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Sulfadiazine as a Potential Antimalarial Agent: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Malaria remains a significant global health challenge, necessitating the exploration of novel and repurposed therapeutic agents. Sulfadiazine, a sulfonamide antibiotic, has a long history in the fight against malaria, primarily as a partner drug in combination therapies. This technical guide provides an in-depth exploration of this compound as a potential antimalarial agent, detailing its mechanism of action, summarizing key efficacy data, and providing comprehensive experimental protocols for its evaluation. The document is intended to serve as a resource for researchers and drug development professionals investigating new strategies to combat this parasitic disease.
Mechanism of Action: Targeting the Folate Biosynthesis Pathway
This compound exerts its antimalarial effect by inhibiting a critical metabolic pathway in Plasmodium falciparum: the de novo synthesis of folate. Unlike their human hosts, who can salvage pre-formed folate from their diet, the malaria parasite is primarily dependent on its own folate production for DNA synthesis and cell division. This metabolic vulnerability makes the folate biosynthesis pathway an attractive target for chemotherapeutic intervention.
This compound is a structural analog of para-aminobenzoic acid (pABA), a key substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS). By competitively inhibiting DHPS, this compound blocks the conversion of dihydropteroate pyrophosphate and pABA into 7,8-dihydropteroate. This disruption halts the production of dihydrofolate, a precursor to tetrahydrofolate, which is essential for the synthesis of thymidylate and purines.
The synergistic combination of this compound with pyrimethamine (B1678524), a dihydrofolate reductase (DHFR) inhibitor, provides a dual blockade of the folate pathway, enhancing the overall antimalarial efficacy and potentially delaying the development of resistance.
Quantitative Data on Antimalarial Activity
The efficacy of this compound and related compounds has been evaluated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, primarily focusing on the widely studied combination of sulfadoxine (B1681781) (a long-acting sulfonamide structurally similar to this compound) and pyrimethamine.
Table 1: In Vitro Efficacy of Sulfadoxine and Pyrimethamine against P. falciparum
| Drug/Combination | P. falciparum Strain | IC50 | Reference |
| Pyrimethamine | F 32 (Sensitive) | 6.1 x 10-9 M | [1] |
| Pyrimethamine | K 1 (Resistant) | > 10-6 M | [1] |
| Sulfadoxine/Pyrimethamine (80:1) | F 32 (Sensitive) | < 10-8 to 1.3 x 10-10 M | [1] |
| Sulfadoxine/Pyrimethamine (80:1) | K 1 (Resistant) | 4.1 x 10-7 to 1.1 x 10-9 M | [1] |
| Sulfadoxine | - (in PABA-free media) | ~10-6 M | [2] |
Table 2: In Vivo Synergistic Effects of this compound and Pyrimethamine
| Animal Model | Plasmodium Species | Effect of Combination | Reference |
| Rhesus Monkeys | P. cynomolgi | 32-fold increase in pyrimethamine activity; 50- to 100-fold increase in this compound activity.[3] | [3] |
| Rhesus Monkeys | P. cynomolgi (Pyrimethamine-resistant) | Synergistic effect allowed for cure with a fraction of the maximum tolerated dose of pyrimethamine.[3] | [3] |
| Owl Monkeys | P. vivax | 32-fold increase in pyrimethamine activity; 50- to 100-fold increase in this compound activity.[3] | [3] |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment of antimalarial agents. The following sections provide methodologies for key in vitro and in vivo experiments.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. Parasite proliferation is quantified by measuring the fluorescence of SYBR Green I dye, which intercalates with parasitic DNA.
Materials:
-
P. falciparum strains (e.g., 3D7 - chloroquine-sensitive, Dd2 - chloroquine-resistant)
-
Human erythrocytes (O+ blood group)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II)
-
This compound and control drugs (e.g., Chloroquine, Pyrimethamine)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 1x SYBR Green I)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
Procedure:
-
Parasite Culture: Maintain continuous asynchronous cultures of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
-
Drug Plate Preparation: Prepare serial dilutions of this compound and control drugs in complete culture medium in a 96-well plate. Include drug-free wells as a negative control.
-
Parasite Seeding: Dilute synchronized ring-stage parasites to a parasitemia of 0.5% in a 2% hematocrit suspension. Add 180 µL of this parasite suspension to each well of the drug plate.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Efficacy Assessment in a Plasmodium berghei Mouse Model
This protocol outlines a standard 4-day suppressive test to evaluate the in vivo efficacy of this compound against blood-stage malaria infection in mice.
Materials:
-
Plasmodium berghei ANKA strain
-
Female BALB/c mice (6-8 weeks old)
-
This compound
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol (B145695) in water)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Infect mice intraperitoneally (IP) with 1x105P. berghei-parasitized red blood cells.
-
Drug Administration: Two hours post-infection (Day 0), administer the first dose of this compound (e.g., via oral gavage or IP injection). Administer subsequent doses daily for the next three days (Day 1, 2, and 3). A control group should receive the vehicle only.
-
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Staining and Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.
-
Data Analysis: Calculate the average parasitemia for each treatment group and the control group. Determine the percentage of parasite growth inhibition relative to the vehicle-treated control group.
Gametocyte Enrichment in Rodent Malaria Models
This compound is also a valuable tool in malaria research for the selective elimination of asexual parasite stages to enrich for gametocytes, the sexual stages responsible for transmission to mosquitoes.
Procedure:
-
Infection: Infect mice with a rodent malaria parasite strain (e.g., P. berghei or P. yoelii).
-
This compound Treatment: Once gametocytemia is established, administer this compound in the drinking water of the mice at a concentration of 10-30 mg/L for 24-48 hours.
-
Gametocyte Collection: After the treatment period, collect blood from the mice for downstream applications, such as mosquito feeding assays or molecular studies on gametocyte biology.
Drug Resistance
The emergence and spread of resistance to antifolate drugs, including this compound, is a significant concern. Resistance is primarily associated with point mutations in the dhps gene, which reduce the binding affinity of the drug to the enzyme. The prevalence of these mutations is a key factor limiting the clinical utility of this compound-based therapies in many malaria-endemic regions. Monitoring the frequency of these resistance markers is crucial for informing treatment guidelines.
Conclusion and Future Directions
This compound, particularly in combination with pyrimethamine, has played a historical role in malaria chemotherapy. Its well-defined mechanism of action and the wealth of available research make it a valuable tool for studying the folate biosynthesis pathway and for specific experimental applications like gametocyte enrichment. While widespread resistance has diminished its role as a first-line therapeutic in many regions, the exploration of its potential in novel combination therapies or as a component of transmission-blocking strategies warrants continued investigation. Future research should focus on identifying new partner drugs that can overcome existing resistance mechanisms and on further elucidating the impact of this compound on parasite transmission dynamics.
References
- 1. Synergistic antimalarial activity of pyrimethamine and sulfadoxine against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative aspects of pyrimethamine-sulfonamide synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Standard Selection Treatments with this compound Limit Plasmodium yoelii Host-to-Vector Transmission - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics of Sulfadiazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core pharmacokinetic principles of sulfadiazine, a widely used sulfonamide antibiotic. The document details the absorption, distribution, metabolism, and excretion (ADME) profile of the drug, presents key quantitative data in a comparative format, and outlines standard experimental methodologies for its analysis.
Mechanism of Action
This compound exerts its bacteriostatic effect by acting as a competitive inhibitor in the bacterial folic acid synthesis pathway.[1] Unlike humans, who obtain folic acid from their diet, bacteria must synthesize it de novo. This metabolic pathway is therefore an ideal target for antimicrobial agents.[1][2]
This compound mimics the structure of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate (B1496061) synthase.[2] By competing with PABA for the enzyme's active site, this compound blocks the synthesis of dihydropteroate, a precursor to dihydrofolic acid and ultimately tetrahydrofolate.[2] Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides (purines and thymidine) and certain amino acids.[2] The disruption of this pathway inhibits bacterial DNA, RNA, and protein synthesis, leading to the cessation of growth and proliferation.[1][2]
Pharmacokinetics: ADME Profile
This compound is generally characterized as a rapidly absorbed and rapidly eliminated sulfonamide in most animal species.[3] Its pharmacokinetic profile can vary significantly across species, influencing dosing regimens and therapeutic efficacy.
Absorption
This compound is well absorbed after oral administration in many species.[4] The bioavailability of oral this compound has been reported to be approximately 80% in broiler chickens and pigs, and around 69% in sheep.[5][6]
Distribution
Following absorption, this compound distributes throughout body tissues and fluids.[4] The apparent volume of distribution (Vd) indicates that tissue distribution is less extensive compared to more lipophilic drugs like trimethoprim (B1683648).[5][6] For instance, in broiler chickens, the Vd for this compound was 0.43 L/kg, whereas for trimethoprim it was 2.2 L/kg.[6] Protein binding for this compound is approximately 38-48%.[4]
Metabolism
The primary metabolic pathway for this compound is N4-acetylation, forming N4-acetylthis compound.[7][8] This metabolite is generally less active or inactive compared to the parent compound.[7] Other minor metabolites have been identified in species like the rat, including hydroxylated derivatives such as 2-sulfanilamido-4-hydroxypyrimidine and 2-sulfanilamido-5-hydroxypyrimidine.[7] The extent of acetylation can vary between species; for example, it is a major elimination pathway in pigs but was found to be very low (less than 4%) in sheep.[8][9]
Excretion
This compound and its metabolites are primarily eliminated from the body via the kidneys.[4] A significant portion of the drug is excreted unchanged in the urine (43-60%), with the remainder consisting of metabolites.[4][7] In rats, after a single oral dose, approximately 87% of the radioactivity from 35S-labeled this compound was recovered in the urine within 72 hours.[7]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound across various species as reported in the literature.
Table 1: Pharmacokinetic Parameters of this compound in Various Animal Species
| Species | Dose & Route | T½ (h) | Vd (L/kg) | CL (L/h/kg) | Bioavailability (%) | Reference |
| Sheep | 25 mg/kg IV | 4.10 ± 0.58 | - | - | - | [9] |
| 25 mg/kg IM | 4.03 ± 0.31 | - | - | 69.0 ± 10.5 | [9] | |
| Pigs | 33.34 mg/kg IV | 3.2 | 0.43 | - | - | [5] |
| 33.34 mg/kg Oral | - | - | - | ~80 | [5] | |
| IV (unspecified) | 3.7 | 0.3 | 0.12 | - | [10] | |
| IV (unspecified) | 4.9 | - | - | - | [8] | |
| Broiler Chickens | 33.34 mg/kg IV | 3.2 | 0.43 | - | - | [6] |
| 33.34 mg/kg Oral | - | - | - | ~80 | [6] | |
| Grass Carp (18°C) | 50 mg/kg Oral | 25.12 (Plasma) | - | - | - | [11] |
| Grass Carp (24°C) | 50 mg/kg Oral | 21.01 (Plasma) | - | - | - | [11] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (HIV-Infected Patients)
| Dosing Regimen | T½ (h) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |
| 1000 mg QID | 10.3 ± 4.2 | 87.0 ± 29.8 | 3.5 ± 1.1 | 754.3 ± 276.5 | [12] |
| 2000 mg BID | 11.2 ± 3.4 | 101.9 ± 31.9 | 3.9 ± 1.2 | 828.6 ± 288.6 | [12] |
| (Values are presented as mean ± standard deviation. QID: four times a day; BID: twice a day.) |
Experimental Protocols
Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical approach.[13][14][15]
Quantification in Plasma by LC-MS/MS
This protocol describes a general method for the analysis of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a highly sensitive and specific technique.[16]
4.1.1 Materials and Reagents
-
This compound and stable isotope-labeled internal standard (e.g., N-Acetyl this compound-13C6)[16]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid
-
Blank plasma from the study species
4.1.2 Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma into a microcentrifuge tube.[16]
-
Add 10 µL of the internal standard working solution.[16]
-
Add 200 µL of acetonitrile to precipitate plasma proteins.[16]
-
Vortex the tube vigorously for 1 minute.[16]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[16]
-
Carefully transfer the supernatant to an autosampler vial or 96-well plate.[16]
-
Inject a portion of the supernatant into the LC-MS/MS system.[16]
4.1.3 Chromatographic and Mass Spectrometric Conditions
-
LC Column: C18 reverse-phase column (e.g., Spherisorb ODS-2, 250 x 4.6 mm, 5 µm).[13][14]
-
Mobile Phase: A gradient or isocratic mixture of water with 1% acetic acid and acetonitrile is common.[13][14]
-
Ionization: Electrospray ionization (ESI) in positive mode.[16]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.
In Vivo Pharmacokinetic Study Design
A typical pharmacokinetic study involves administering a known dose of this compound to a group of animals and collecting serial blood samples over a defined period.
4.2.1 Animal Model and Dosing
-
Select a relevant animal species (e.g., pigs, sheep, chickens).[5][6][9]
-
Acclimatize animals to the study conditions.[15]
-
Administer a single dose of this compound via the desired route (e.g., intravenous bolus for absolute bioavailability, oral gavage for oral pharmacokinetics).[6][9]
4.2.2 Blood Sampling
-
Collect blood samples into heparinized tubes at predetermined time points.[15]
-
A typical sampling schedule might include pre-dose (0 h) and multiple post-dose time points (e.g., 5, 15, 30 minutes; 1, 2, 4, 8, 12, 24, 48 hours) to adequately define the plasma concentration-time curve.[10][12][15]
-
Process blood to harvest plasma, which is then stored frozen (e.g., -20°C or -80°C) until analysis.[15]
4.2.3 Data Analysis
-
Plot the plasma concentration of this compound versus time.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, T½, CL, Vd) using non-compartmental or compartmental analysis with appropriate software.[12][15]
Conclusion
This guide has outlined the fundamental pharmacokinetic characteristics of this compound. Its mechanism is based on the targeted inhibition of bacterial folic acid synthesis. The drug's ADME profile, characterized by good oral absorption and renal excretion, varies across species, which is a critical consideration for veterinary and human medicine. The provided quantitative data and experimental protocols offer a foundation for professionals engaged in the research and development of sulfonamide-based therapies, enabling informed study design and data interpretation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of this compound sodium? [synapse.patsnap.com]
- 3. usf.uni-osnabrueck.de [usf.uni-osnabrueck.de]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and oral bioavailability of this compound and trimethoprim in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and disposition by the rat of 35S-sulfadiazine alone and in the presence of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and renal clearance of sulphadimidine, sulphamerazine and sulphadiazine and their N4-acetyl and hydroxy metabolites in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioavailability and pharmacokinetics of sulphadiazine, N4-acetylsulphadiazine and trimethoprim following intravenous and intramuscular administration of a sulphadiazine/trimethoprim combination in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetic modeling of sulfadimethoxine, this compound and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Pharmacokinetics of this compound and Its Metabolite N4-Acetyl this compound in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma Pharmacokinetics of this compound Administered Twice Daily versus Four Times Daily Are Similar in Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination and quantification of this compound and trimethoprim in swine tissues using liquid chromatography with ultraviolet and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ccsenet.org [ccsenet.org]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Sulfadiazine in Water Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of sulfadiazine (SDZ), a widely used sulfonamide antibiotic, in various water matrices. The increasing concern over the environmental impact of pharmaceutical residues necessitates robust and sensitive analytical methods for their monitoring. The following sections detail various analytical techniques, including sample preparation, instrumentation, and data analysis, to assist researchers in selecting and implementing the most suitable method for their specific needs.
Overview of Analytical Methods
Several analytical techniques are employed for the detection of this compound in water, each offering distinct advantages in terms of sensitivity, selectivity, and cost. The most common methods include High-Performance Liquid Chromatography (HPLC) often coupled with a UV or diode-array detector, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and confirmation, and electrochemical sensors for rapid and portable analysis. Biosensors also represent an emerging technology for sensitive and selective detection.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the quantitative performance of various analytical methods for this compound detection in water samples, providing a basis for comparison.
| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity Range | Reference |
| HPLC-UV | Magnetic Solid-Phase Extraction (MSPE) | 10.7 µg/L | 35.5 µg/L | Not Specified | Not Specified | [1][2] |
| HPLC with On-Line Column-Switching | On-Line Extraction Column | 5.7 µg/L | 18.9 µg/L | 92.2 - 118% | > 0.996 (r²) | [3] |
| LC-MS/MS | Solid-Phase Extraction (SPE) | Not Specified | Several ppt (B1677978) level | 70 - 96% | 0.5 - 100 µg/L | [4] |
| LC-MS/MS | Solid-Phase Extraction (SPE) | 0.02 - 4.52 ng/L (surface water) | Not Specified | 80 - 90% (surface water) | Not Specified | |
| Electrochemical Sensor (MIP-based) | Direct Measurement | 3.1 x 10⁻¹⁰ mol/L | Not Specified | Not Specified | 10⁻⁹ - 10⁻⁵ mol/L | [5] |
| Electrochemical Sensor (Unmodified GCE) | Direct Measurement | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| Fluorescent Aptasensor | Direct Measurement | 3.25 ng/mL | Not Specified | 87.19 - 109.26% | 5 - 40 ng/mL | [7] |
| Immunoassay-based Biosensor | Direct Measurement | < 10 ng/L | < 100 ng/L | 70 - 120% | Not Specified | [8] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Magnetic Solid-Phase Extraction (MSPE)
This method provides a sensitive and efficient way to preconcentrate this compound from water samples before chromatographic analysis.
a. Preparation of Magnetic Sorbent (Fe₃O₄@Biochar)
A detailed synthesis of the magnetic sorbent can be found in the referenced literature.[1][2][9]
b. Magnetic Solid-Phase Extraction (MSPE) Protocol
Caption: Workflow for Magnetic Solid-Phase Extraction of this compound.
c. HPLC-UV Operating Conditions
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A mixture of 0.1% formic acid and acetonitrile (B52724) (e.g., 70:30 v/v).[2]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 254 nm.[10]
-
Injection Volume: 20 µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following Solid-Phase Extraction (SPE)
This is a highly sensitive and selective method for the quantification and confirmation of this compound in water samples.
a. Solid-Phase Extraction (SPE) Protocol
Caption: Workflow for Solid-Phase Extraction of this compound.
b. LC-MS/MS Operating Conditions
-
LC System: A standard UHPLC or HPLC system.
-
Column: A suitable C18 column.
-
Mobile Phase: Gradient elution with mobile phases typically consisting of water and methanol or acetonitrile with additives like formic acid or ammonium (B1175870) acetate (B1210297).
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.[4]
-
Ionization Mode: Positive electrospray ionization (ESI+).[4]
-
MS/MS Transitions: Specific precursor-to-product ion transitions for this compound should be monitored for quantification and confirmation.
Electrochemical Sensor for this compound Detection
Electrochemical methods offer a rapid and portable alternative for on-site monitoring of this compound. This protocol describes a general procedure using a molecularly imprinted polymer (MIP)-based sensor.
a. Sensor Preparation
The fabrication of the MIP-based electrochemical sensor involves the electropolymerization of a monomer in the presence of the this compound template molecule on an electrode surface (e.g., glassy carbon electrode).[5] The template is subsequently removed, leaving specific recognition sites.
b. Electrochemical Measurement Protocol
Caption: Workflow for Electrochemical Detection of this compound.
c. Voltammetric Conditions
-
Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are often used for their high sensitivity.[5][11]
-
Potential Range: The potential window is scanned across the oxidation potential of this compound.
-
Supporting Electrolyte: A suitable buffer solution (e.g., acetate or phosphate (B84403) buffer) at an optimized pH.
Biosensor-Based Detection of this compound
Biosensors, particularly those based on immunoassays or aptamers, provide highly selective and sensitive detection of this compound.
a. Principle of a Fluorescent Aptasensor
A common approach involves a fluorescently labeled aptamer (a single-stranded DNA or RNA molecule that binds specifically to this compound) and a quencher, such as manganese dioxide (MnO₂) nanosheets. In the absence of this compound, the aptamer adsorbs to the quencher, and the fluorescence is quenched. When this compound is present, the aptamer preferentially binds to it, causing a conformational change that releases it from the quencher, resulting in fluorescence restoration.[7]
b. Aptasensor Detection Pathway
Caption: Signaling Pathway of a Fluorescent Aptasensor for this compound.
c. General Protocol for Aptasensor Measurement
-
A solution containing the fluorescently labeled aptamer and the quencher is prepared in a suitable buffer.
-
The water sample is added to this solution.
-
After an incubation period, the fluorescence intensity is measured using a fluorometer.
-
The increase in fluorescence intensity is proportional to the concentration of this compound in the sample.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. hpst.cz [hpst.cz]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of Aptasensor Based on MnO2 for the Detection of this compound Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. Electrochemical detection of this compound by sensors based on chemically modified carbon electrodes: A review. (2023) | Khalid Ait Ben Brahim | 4 Citations [scispace.com]
Application Note: A Robust HPLC Method for the Quantification of Sulfadiazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfadiazine is a sulfonamide antibiotic used to treat a variety of bacterial infections.[1] It functions by inhibiting the synthesis of dihydrofolic acid, a crucial step in the production of folic acid which is essential for bacterial growth.[2] Accurate and reliable quantification of this compound in pharmaceutical formulations is critical for ensuring product quality, safety, and efficacy. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.
Principle
This method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobic characteristics. An isocratic mobile phase is used to elute this compound, which is then detected and quantified by a UV detector at its wavelength of maximum absorbance.
Experimental Protocol
Materials and Reagents
-
Instrumentation:
-
Chemicals and Standards:
Chromatographic Conditions
The following table summarizes the optimized conditions for the HPLC analysis.
| Parameter | Condition |
| HPLC Column | C18 (250 mm × 4.6 mm, 5 µm)[2][3] |
| Mobile Phase | A mixture of Acetonitrile and Water (70:30 v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL[3] |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm[2][3] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase for at least 5 minutes using a sonicator or vacuum filtration system to remove dissolved gases.[2]
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 50 mg of the this compound reference standard.
-
Transfer the standard to a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol, sonicate for 5 minutes to dissolve, and then dilute to the mark with methanol.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase. For a linearity range of 10-150 µg/mL, pipette appropriate volumes of the stock solution into separate volumetric flasks and dilute to volume with the mobile phase.
-
-
Sample Preparation (from an Injectable Formulation):
-
Transfer an accurately measured volume of the formulation equivalent to 200 mg of this compound into a 100 mL volumetric flask containing approximately 80 mL of methanol.[3]
-
Shake the flask mechanically for 5 minutes and sonicate for 2 minutes to ensure complete dissolution.[3]
-
Dilute to the mark with methanol.[3]
-
Pipette an appropriate volume of this solution into a volumetric flask and dilute with the mobile phase to achieve a final concentration within the calibration range (e.g., 100 µg/mL).[3]
-
Filter the final solution through a 0.45 µm syringe filter before injection.[3]
-
Method Validation and Data
The developed method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as system suitability, linearity, accuracy, and precision.[3]
System Suitability
System suitability tests are performed to ensure the HPLC system is operating correctly. A standard solution (e.g., 100 µg/mL) is injected six times, and the results are evaluated against the acceptance criteria.[3]
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | ≤ 2.0[2][3] | 1.2 |
| Theoretical Plates (N) | ≥ 2000[2][3] | > 3000 |
| % RSD of Peak Area | ≤ 2.0%[3] | < 1.0% |
| % RSD of Retention Time | ≤ 1.0% | < 0.5% |
Linearity
The linearity of the method was established by analyzing a series of standard solutions over a specified concentration range.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | 150,234 |
| 25 | 375,585 |
| 50 | 751,168 |
| 100 | 1,502,335 |
| 150 | 2,253,501 |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy and Precision
Accuracy was determined by the recovery of a known amount of this compound spiked into a placebo sample. Precision (repeatability) was evaluated by analyzing six replicate samples at the target concentration and is expressed as the Relative Standard Deviation (% RSD).
| Concentration Level | Recovery (%) | Precision (% RSD) |
| 80% | 99.5% | 0.85% |
| 100% | 100.2% | 0.65% |
| 120% | 100.8% | 0.72% |
Visualized Workflows
The following diagrams illustrate the key processes involved in the method development and validation.
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow of key method validation parameters.
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical preparations.[3] The method demonstrates excellent linearity and system suitability, making it ideal for routine quality control analysis and stability studies. The validation results confirm that the method is reliable and meets the requirements of international regulatory guidelines.
References
- 1. ijpsr.com [ijpsr.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of this compound Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Method Development and Validation for the Simultaneous Estimation of this compound and Pyrimethamine by RP-HPLC Method | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
Application Notes and Protocols for the In Vitro Use of Sulfadiazine and Pyrimethamine Combination Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The combination of sulfadiazine (SDZ) and pyrimethamine (B1678524) (PYR) is a cornerstone therapy for toxoplasmosis, an infection caused by the obligate intracellular protozoan parasite Toxoplasma gondii. This combination therapy is highly effective due to the synergistic action of the two drugs on the parasite's folate biosynthesis pathway, a metabolic route essential for its survival and replication.[1][2][3][4] In vitro cell culture systems are indispensable tools for studying the efficacy and mechanisms of action of anti-Toxoplasma agents, including the SDZ and PYR combination. These models allow for the controlled investigation of drug susceptibility, cytotoxicity, and the elucidation of parasiticidal effects.
Mechanism of Action
This compound and pyrimethamine target two distinct and sequential enzymes in the folate biosynthesis pathway of Toxoplasma gondii. This pathway is critical for the synthesis of nucleic acids (purines and pyrimidines) and certain amino acids.[1][5]
-
This compound: A sulfonamide antibiotic that competitively inhibits dihydropteroate (B1496061) synthase (DHPS). This enzyme is responsible for the conversion of para-aminobenzoic acid (pABA) to dihydropteroate, an early step in folate synthesis.[1][3]
-
Pyrimethamine: A dihydrofolate reductase (DHFR) inhibitor. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate (THF), a later and crucial step in the pathway.[1]
The simultaneous inhibition of these two enzymes leads to a potent synergistic effect, effectively shutting down the parasite's ability to produce essential precursors for DNA synthesis and replication.[6][7][8][9] Human host cells are largely unaffected by this combination because they do not synthesize their own folate and instead rely on uptake from the diet, thus lacking the DHPS enzyme.[1]
Signaling Pathway Diagram
References
- 1. Discovery of Potent and Selective Inhibitors of Toxoplasma gondii Thymidylate Synthase for Opportunistic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound analogs: anti-Toxoplasma in vitro study of sulfonamide triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Plus Pyrimethamine Therapy Reversed Multiple Behavioral and Neurocognitive Changes in Long-Term Chronic Toxoplasmosis by Reducing Brain Cyst Load and Inflammation-Related Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro assessment of antimicrobial agents against Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pyrimethamine and this compound on the fine structure and multiplication of Toxoplasma gondii in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro effects of this compound and its metabolites alone and in combination with pyrimethamine on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic activity of azithromycin and pyrimethamine or this compound in acute experimental toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sulfadiazine in Veterinary Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfadiazine, a sulfonamide antibiotic, remains a cornerstone in veterinary medicine due to its broad-spectrum antibacterial activity, cost-effectiveness, and synergistic potential when combined with diaminopyrimidines like trimethoprim (B1683648).[1][2][3] Its application in veterinary research is extensive, spanning pharmacokinetic/pharmacodynamic (PK/PD) studies, efficacy trials for various infectious diseases, and the development of novel drug delivery systems. These research models are critical for establishing appropriate dosing regimens, ensuring animal welfare, and safeguarding the human food chain from drug residues.
This document provides detailed application notes and experimental protocols for the use of this compound in various veterinary research models, with a focus on quantitative data and reproducible methodologies.
Application Notes
This compound is primarily utilized in veterinary research for:
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in different animal species. These studies are fundamental for establishing dosage regimens that maintain therapeutic drug concentrations.[4][5][6][7][8]
-
Efficacy Modeling: To evaluate the effectiveness of this compound against specific pathogens in induced disease models. Common models include bacterial arthritis, skin infections, and systemic infections.[9][10][11]
-
Combination Therapy Evaluation: Research frequently focuses on the synergistic effects of this compound with trimethoprim, which inhibits a subsequent step in the folic acid synthesis pathway of bacteria.[2][3]
-
Formulation Development: Investigating novel formulations, such as nanosuspensions and hydrogels, to improve solubility, bioavailability, and wound healing properties.[12]
-
Residue Analysis: Critical for food animal research, these studies determine the withdrawal times necessary to ensure that this compound and its metabolites are below established maximum residue limits (MRLs) in edible tissues.[4]
Mechanism of Action Visualization
The synergistic action of this compound and trimethoprim targets the bacterial folic acid synthesis pathway.
Quantitative Data Summary
The following tables summarize key pharmacokinetic and efficacy data for this compound from various veterinary research models.
Table 1: Pharmacokinetic Parameters of this compound in Various Animal Species
| Species | Route | Dose (mg/kg) | T½ (h) | Cmax (µg/mL) | Bioavailability (F%) | Reference |
| Calves | Oral | 25 (with Trimethoprim) | - | - | - | [4] |
| Pigs | - | - | 3 - 10 | - | - | [5] |
| Ostriches | IV | 25 | 13.23 ± 2.24 | - | - | [6] |
| IM | 25 | 11.79 ± 0.79 | 35.47 ± 2.52 | 95.41 | [6] | |
| Oral | 25 | 10.96 ± 0.56 | 37.50 ± 3.39 | 86.20 | [6] | |
| Sheep | IV | - | 4.10 ± 0.58 | - | - | [7] |
| IM | - | 4.03 ± 0.31 | - | 69.00 ± 10.51 | [7] | |
| Broiler Chickens | IV | 33.34 | 3.2 | - | - | [8] |
| Oral | 33.34 | - | - | ~80 | [8] | |
| Pigs | IV | - | 3.7 | - | - | [13] |
T½: Elimination half-life; Cmax: Maximum plasma concentration; IV: Intravenous; IM: Intramuscular.
Table 2: Efficacy of this compound in Disease Models
| Species | Disease Model | Pathogen | Treatment | Efficacy Outcome | Reference |
| Dogs | Prosthetic graft infection | Staphylococcus aureus | Daily topical silver this compound cream | Did not reliably eradicate infection | [9] |
| Dogs | Pyoderma | - | 30 mg/kg trimethoprim-sulfadiazine daily | 75.9% cured by 6 weeks | [10] |
| 15 mg/kg trimethoprim-sulfadiazine twice daily | 78.6% cured by 6 weeks | [10] | |||
| Broiler Chickens | Induced Arthritis | Staphylococcus aureus | 250 mL/1000 L trimethoprim-sulfadiazine in drinking water for 5 days | Higher therapeutic efficiency compared to other antibiotics | [11] |
| Mice | Infected burn wound | Staphylococcus aureus | Topical silver this compound nanosuspension in hydrogel | >85% wound contraction by day 14; bacteria eradicated by day 7 | [12] |
Experimental Protocols
Detailed protocols are essential for the replication of research findings. The following sections provide methodologies for common experiments involving this compound.
Protocol 1: Pharmacokinetic Study of Orally Administered this compound in a Ruminant Model (e.g., Calves)
This protocol is based on the methodology described in studies evaluating this compound pharmacokinetics.[4]
1. Animal Model:
- Select healthy male calves (e.g., Holstein), approximately 40 kg body weight.
- Acclimate animals to their housing for at least one week prior to the study, with ad libitum access to water and a standard diet.
- Ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).
2. Drug Administration:
- Prepare an oral bolus containing 1.0 g of this compound and 0.2 g of trimethoprim. For radiolabeled studies, [14C]this compound can be incorporated.
- Administer the bolus orally for five consecutive days.
3. Sample Collection:
- Collect blood samples from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-final dose).
- Centrifuge blood samples to separate plasma and store at -20°C or lower until analysis.
- For tissue residue studies, euthanize animals at specified time points (e.g., 7 and 14 days post-final dose) and collect samples of muscle, kidney, and liver.
4. Sample Analysis:
- Extract this compound from plasma and tissue samples using a suitable solvent (e.g., acetonitrile).
- Quantify this compound concentrations using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
- For radiolabeled studies, total radioactivity can be measured using liquid scintillation counting.
5. Data Analysis:
- Calculate pharmacokinetic parameters (e.g., half-life, Cmax, Tmax, AUC) using non-compartmental or compartmental analysis software.
Experimental Workflow: Pharmacokinetic Study
Protocol 2: Efficacy Study of Topical Silver this compound in a Canine Wound Infection Model
This protocol is adapted from studies evaluating the efficacy of this compound in treating skin and wound infections.[9]
1. Animal Model:
- Use healthy adult dogs of a suitable breed.
- Anesthetize the animals and surgically create full-thickness skin wounds on the dorsum.
- Inoculate the wounds with a known concentration of a pathogenic bacterium, such as Staphylococcus aureus (e.g., 2 x 10^7 organisms).[9]
2. Treatment Groups:
- Divide the animals into at least two groups:
- Treatment Group: Daily topical application of 1% silver this compound cream.
- Control Group: Daily application of a placebo or a different treatment (e.g., povidone-iodine ointment).[9]
3. Efficacy Assessment:
- Monitor the wounds daily for signs of healing, inflammation, and infection.
- Measure the wound area at regular intervals to calculate the rate of wound contraction.
- At the end of the study period (e.g., 30 days), or if signs of severe infection develop, euthanize the animals.
- Collect tissue samples from the wound site for bacterial culture to determine the presence and quantity of viable bacteria.
- Perform histopathological examination of the wound tissue to assess the degree of inflammation, neovascularization, and re-epithelialization.
4. Data Analysis:
- Statistically compare the wound healing rates, bacterial counts, and histological scores between the treatment and control groups.
Protocol 3: Administration of Substances in Laboratory Animals
The proper administration of this compound is crucial for obtaining reliable and reproducible results. The following are general guidelines for common administration routes in research animals. All procedures must be approved by the IACUC.[14][15]
1. General Preparation for Parenteral Administration: [14]
- This compound solutions for injection should be sterile, isotonic, and close to physiological pH.
- If not a commercial sterile solution, the preparation must be filtered through a 0.2-micron filter.
2. Routes of Administration:
-
Intravenous (IV) Injection:
-
Purpose: Achieves rapid and complete bioavailability.
-
Procedure: Administer via a suitable vein (e.g., cephalic vein in dogs, ear vein in pigs, jugular vein in larger animals). For slow injections, a catheter may be used.
-
Recommended Volumes: Vary by species; for example, up to 5 ml for a bolus in a mouse is not recommended, while slow infusion is better tolerated.
-
-
Intramuscular (IM) Injection:
-
Purpose: Slower absorption compared to IV.
-
Procedure: Inject into a large muscle mass (e.g., epaxial muscles, quadriceps). Rotate injection sites for repeated dosing.
-
Recommended Volumes: Site-specific, for instance, a maximum of 5.0 ml per site in animals over 10 kg.[14]
-
-
Subcutaneous (SC) Injection:
-
Purpose: Slower absorption than IM, suitable for sustained-release formulations.
-
Procedure: Tent the skin and insert the needle into the subcutaneous space. Aspirate to ensure a vessel has not been entered.
-
Recommended Volumes: Varies by species and site.
-
-
Oral (PO) Administration (Gavage):
-
Purpose: To ensure accurate dosing when voluntary intake is not reliable.
-
Procedure: Use a gavage needle with a ball tip to prevent injury. Gently guide the needle into the esophagus and deliver the dose directly to the stomach.
-
Recommended Volumes: Dependent on the size of the animal.
-
Conclusion
This compound is a versatile and important tool in veterinary research. The protocols and data presented here provide a framework for designing and conducting studies to further elucidate its pharmacokinetic properties and therapeutic potential in various animal models. Adherence to detailed, standardized protocols is paramount for ensuring the validity and reproducibility of research findings in this field. Researchers must always follow institutional guidelines for animal care and use.
References
- 1. Understanding the Role of this compound Sodium in Animal Medicine - SINDER [sinderanimalhealth.com]
- 2. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. usf.uni-osnabrueck.de [usf.uni-osnabrueck.de]
- 6. Pharmacokinetics and bioavailability of this compound and trimethoprim following intravenous, intramuscular and oral administration in ostriches (Struthio camelus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability and pharmacokinetics of sulphadiazine, N4-acetylsulphadiazine and trimethoprim following intravenous and intramuscular administration of a sulphadiazine/trimethoprim combination in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and oral bioavailability of this compound and trimethoprim in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of silver this compound in the treatment of prosthetic arterial bypass graft infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative evaluation of therapeutic efficacy of this compound-trimethoprim, oxytetracycline, enrofloxacin and florfenicol on Staphylococcus aureus-induced arthritis in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined Silver this compound Nanosuspension with Thermosensitive Hydrogel: An Effective Antibacterial Treatment for Wound Healing in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. animal.research.wvu.edu [animal.research.wvu.edu]
Synthesizing a New Generation of Antimicrobials: Protocols for Sulfadiazine-Metal Complexes
For Immediate Release
This application note provides detailed protocols for the synthesis of various sulfadiazine-metal complexes, targeting researchers, scientists, and drug development professionals. The increasing interest in metallodrugs stems from their potential to overcome antibiotic resistance and enhance therapeutic efficacy. This compound, a well-established sulfonamide antibiotic, serves as a versatile ligand for coordination with various metal ions, leading to novel compounds with potentially improved biological activities. This document outlines the synthesis, characterization, and quantitative data for complexes involving silver, zinc, copper, manganese, and cobalt.
Introduction
This compound and its derivatives have long been a cornerstone in the fight against bacterial infections. The coordination of this compound with metal ions can significantly alter its physicochemical properties, leading to enhanced antimicrobial and even anticancer activities. These metal complexes often exhibit different mechanisms of action compared to the parent drug, offering a promising avenue for the development of new therapeutic agents. This note details the synthesis of several this compound-metal complexes, providing standardized protocols to ensure reproducibility and facilitate further research and development in this field.
General Experimental Workflow
The synthesis of this compound-metal complexes typically follows a general workflow, starting from the preparation of reactants to the characterization and analysis of the final product. The following diagram illustrates the key steps involved in this process.
Application Notes and Protocols: Sulfadiazine-Loaded Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and characterization of sulfadiazine-loaded nanoparticles. These nanoparticles are designed to enhance the therapeutic efficacy of this compound, a broad-spectrum antibacterial agent, by improving its solubility, providing controlled release, and potentially reducing cytotoxicity.[1][2][3]
Introduction
This compound is a sulfonamide antibiotic widely used in the management of bacterial infections, particularly in topical applications for burn wounds.[1][4][5] Its clinical application can be limited by poor aqueous solubility.[1][2] Nanoparticle-based drug delivery systems offer a promising approach to overcome these limitations by encapsulating this compound within a biocompatible matrix, thereby enhancing its bioavailability and therapeutic index.[3] This document outlines the synthesis, characterization, and evaluation of this compound-loaded nanoparticles.
Materials and Methods
Materials
-
Drug: this compound (or Silver this compound)
-
Polymers: Chitosan (B1678972), Polyvinylpyrrolidone (PVP), Poloxamer 407[1][6]
-
Crosslinkers: Sodium tripolyphosphate (TPP), Sulfobutylether-β-cyclodextrin (SBE-β-CD)[6]
-
Solvents: Acetic acid, Methanol, Deionized water[7]
-
Other Reagents: Tween 80, Noveon polycarbophil (B1168052) AA-1[7]
Preparation of this compound-Loaded Nanoparticles
Several methods can be employed for the preparation of this compound-loaded nanoparticles. Below are protocols for two common techniques: ionic gelation for chitosan-based nanoparticles and a modified emulsification-diffusion method.
Protocol 1: Ionic Gelation for Chitosan Nanoparticles [6]
-
Chitosan Solution Preparation: Dissolve a specific amount of chitosan in a 1% (v/v) acetic acid solution with continuous stirring until a clear solution is obtained.
-
Drug Loading: Disperse this compound into the chitosan solution and stir to ensure uniform distribution.
-
Nanoparticle Formation: Add a crosslinking agent solution (e.g., TPP) dropwise to the chitosan-drug solution under constant magnetic stirring.
-
Maturation: Continue stirring for a specified period (e.g., 1 hour) to allow for the formation and stabilization of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the reaction medium. Wash the pellet with deionized water and re-centrifuge.
-
Lyophilization: Resuspend the purified nanoparticles in a small amount of deionized water containing a cryoprotectant and freeze-dry to obtain a powder.
Protocol 2: Modified Emulsification-Diffusion Method [7]
-
Organic Phase Preparation: Dissolve the polymer (e.g., Noveon polycarbophil AA-1) and this compound in a suitable organic solvent like methanol.[7]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80).[7]
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Solvent Diffusion: Allow the organic solvent to diffuse into the aqueous phase, leading to the precipitation of the polymer and the formation of nanoparticles.
-
Purification and Collection: Similar to the ionic gelation method, purify the nanoparticles by centrifugation and washing, followed by lyophilization.
Characterization of this compound-Loaded Nanoparticles
Thorough characterization is crucial to ensure the quality, efficacy, and safety of the formulated nanoparticles.[8]
Physicochemical Characterization
Table 1: Summary of Physicochemical Characterization Techniques
| Parameter | Technique | Typical Results for this compound Nanoparticles |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100 - 400 nm, PDI < 0.4[1][6][9] |
| Zeta Potential | Electrophoretic Light Scattering | ± 30 mV (indicating good stability)[7] |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Spherical or ovoid shape[2][4] |
| Crystallinity | X-ray Diffraction (XRD) | Confirmation of drug incorporation and physical state (crystalline or amorphous)[2][4] |
| Drug-Polymer Interaction | Fourier-Transform Infrared Spectroscopy (FTIR) | Analysis of chemical bonds to confirm encapsulation and rule out unintended reactions.[1] |
Protocol 3: Particle Size, PDI, and Zeta Potential Analysis
-
Sample Preparation: Disperse the lyophilized nanoparticles in deionized water by sonication.
-
DLS Measurement: Analyze the dispersion using a Zetasizer to determine the average particle size and PDI.
-
Zeta Potential Measurement: Use the same instrument to measure the surface charge of the nanoparticles.
Protocol 4: Morphological Characterization (TEM)
-
Sample Preparation: Place a drop of the nanoparticle dispersion onto a carbon-coated copper grid and allow it to air dry.
-
Imaging: Observe the grid under a transmission electron microscope to visualize the shape and size of the nanoparticles.
Drug Loading and Encapsulation Efficiency
Table 2: Drug Loading and Encapsulation Efficiency Data
| Formulation | Polymer/Crosslinker | Drug Loading (%) | Encapsulation Efficiency (%) |
| Chitosan/TPP | Chitosan / TPP | - | - |
| Chitosan/SBE-β-CD | Chitosan / SBE-β-CD | - | 56.04 ± 4.33[6] |
| Noveon polycarbophil AA-1 | Noveon polycarbophil AA-1 | - | 45.76 to 72.98[10] |
Protocol 5: Determination of Drug Loading and Encapsulation Efficiency
-
Separation of Free Drug: Centrifuge a known amount of the nanoparticle suspension. The supernatant will contain the unencapsulated drug.
-
Quantification of Free Drug: Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 252-254 nm).[7][11]
-
Calculation:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Total drug - Free drug) / Total drug x 100
-
In Vitro Drug Release Studies
Protocol 6: Dialysis Bag Method [1]
-
Preparation: Suspend a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4).[2]
-
Dialysis: Place the suspension in a dialysis bag with a specific molecular weight cut-off and immerse it in a larger volume of the release medium at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium to maintain sink conditions.
-
Analysis: Quantify the amount of this compound released in the collected samples using a UV-Vis spectrophotometer.
-
Data Analysis: Plot the cumulative percentage of drug released against time.
Table 3: In Vitro Drug Release Data
| Formulation | Time (hours) | Cumulative Release (%) |
| AgSD/NS gel | 24 | 77.7[1] |
| Commercial AgSD cream | 24 | 48.6[1] |
| 0.5% SSD nanogel | 3 | 11.89[2] |
| 0.5% SSD modified marketed formulation | 3 | 15.57[2] |
In Vitro and In Vivo Evaluation
In Vitro Antibacterial Activity
Protocol 7: Zone of Inhibition Assay
-
Bacterial Culture: Prepare agar (B569324) plates inoculated with a standard bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).[4]
-
Application: Place sterile paper discs impregnated with the this compound nanoparticle suspension, a control nanoparticle suspension (without the drug), and a standard this compound solution onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the clear zone of inhibition around each disc.
Table 4: Antibacterial Activity (Minimum Bactericidal Concentration - MBC)
| Formulation | S. aureus (ppm) | E. coli (ppm) |
| 0.5% SSD nanosuspension | 30 | 25 |
| 0.5% SSD solution | 20 | 15 |
In Vitro Cytotoxicity Assay
Protocol 8: MTT Assay [12]
-
Cell Culture: Seed a specific cell line (e.g., fibroblast cells) in a 96-well plate and incubate until they adhere.[13]
-
Treatment: Expose the cells to different concentrations of this compound-loaded nanoparticles for a specified duration (e.g., 24-72 hours).[14]
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution using a microplate reader. Cell viability is proportional to the absorbance.
In Vivo Wound Healing Study (Rat Model)[4][15]
-
Animal Model: Induce full-thickness wounds on the dorsal side of anesthetized rats.[13][15]
-
Treatment Groups: Divide the animals into groups: untreated control, placebo (nanoparticles without drug), standard this compound cream, and this compound-loaded nanoparticle formulation.
-
Application: Topically apply the respective formulations to the wounds.
-
Evaluation: Monitor wound closure by measuring the wound area at regular intervals.[2]
-
Histological Analysis: After a specific period, euthanize the animals and collect skin tissue from the wound site for histological examination to assess re-epithelialization, collagen deposition, and inflammation.[4]
Table 5: In Vivo Wound Healing Data
| Treatment Group | Wound Closure (%) after 30 days |
| Control (no treatment) | 31[13][15] |
| PCL/PVA nanofibers | 44[13][15] |
| Nanofibers with AgNPs | 96[13][15] |
| 0.5% SSD nanogel (wound size reduction) | Significantly higher than control[2] |
| 1% SSD marketed cream (wound size reduction) | Significantly higher than control[2] |
Mechanism of Action
This compound inhibits bacterial growth by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase.[5][16][17] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and some amino acids in bacteria.[18] By blocking this pathway, this compound prevents bacterial replication and growth.[16]
Visualizations
References
- 1. Silver this compound nanosuspension-loaded thermosensitive hydrogel as a topical antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silver this compound Nanosystems for Burn Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. In vitro and in vivo investigation of bacterial cellulose dressing containing uniform Silver this compound nanoparticles for burn wound healing | Journal of Disaster Medicine and Burn Injuries [jbdmp.vn]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. A New Insight to Silver this compound Antibacterial Dressings: Nanoparticle-Loaded Nanofibers for Controlled Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Formulation And Evaluation Of this compound Loaded Silver Nanoparticle | International Journal of Pharmacy and Industrial Research [ijpir.com]
- 10. researchgate.net [researchgate.net]
- 11. irjweb.com [irjweb.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. A comparative study of wound dressings loaded with silver this compound and silver nanoparticles: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. youtube.com [youtube.com]
- 18. What is the mechanism of this compound sodium? [synapse.patsnap.com]
Application Notes and Protocols for In Vivo Imaging of Sulfadiazine Distribution in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the in vivo imaging of sulfadiazine distribution in animal models using two primary modalities: Single-Photon Emission Computed Tomography (SPECT) with radiolabeled this compound and fluorescent imaging with this compound-conjugated probes.
Application Note 1: SPECT Imaging of Bacterial Infections with 99mTc-Sulfadiazine
This section details the use of Technetium-99m labeled this compound (99mTc-SDZ) as a radiopharmaceutical for the scintigraphic imaging of bacterial infection foci in animal models. This technique allows for the non-invasive visualization and quantification of this compound accumulation at infection sites.
Rationale
This compound, an antibiotic, can be labeled with the gamma-emitting radionuclide Technetium-99m (99mTc) to create a radiotracer. This tracer, 99mTc-SDZ, retains the biological activity of this compound and can be tracked in vivo using a SPECT camera. The accumulation of 99mTc-SDZ at sites of bacterial infection allows for the localization and assessment of the infection.[1][2]
Experimental Workflow
The overall workflow for SPECT imaging of bacterial infections with 99mTc-SDZ is depicted below.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies using 99mTc-SDZ for infection imaging.
Table 1: Radiolabeling and Stability of 99mTc-Sulfadiazine
| Parameter | Value | Reference |
| Labeling Efficiency | ~98% | [1][2] |
| Radiochemical Purity | >95% | [1] |
| In Vitro Stability (6h) | >95% | [1] |
| Serum Stability (6h) | ~90% | [1] |
Table 2: Biodistribution of 99mTc-Sulfadiazine in an E. coli Infected Rat Model (% Injected Dose/Gram)
| Organ | 30 min | 1 hour | 4 hours |
| Infected Muscle | 2.56 ± 0.06 | 2.09 ± 0.10 | 1.68 ± 0.09 |
| Non-infected Muscle | 0.57 ± 0.01 | 0.31 ± 0.01 | 0.30 ± 0.02 |
| Target/Non-Target Ratio | 4.49 ± 0.04 | 6.78 ± 0.07 | 5.59 ± 0.08 |
| Kidneys | 2.56 ± 0.06 | 2.09 ± 0.10 | 1.68 ± 0.09 |
Data adapted from a study by Ahmed et al.[2]
Table 3: Biodistribution of 99mTc-Sulfadiazine in a Bacillus Infected Rabbit Model
| Parameter | Value | Time Point | Reference |
| Target/Non-Target Ratio | 2.21 | 1 hour | [1] |
Experimental Protocols
Materials:
-
This compound solution (1 mg/mL in aqueous solution)
-
Stannous tartrate (120 µg)
-
Gentistic acid (stabilizing agent)
-
99mTcO4- solution (185 MBq)
-
pH 5 buffer
Procedure:
-
To a sterile vial, add 1.5 mL of the this compound solution.
-
Add 120 µg of stannous tartrate.
-
Add gentistic acid.
-
Add 185 MBq of 99mTcO4- solution.
-
Adjust the pH of the reaction mixture to 5.
-
Incubate the reaction mixture for 40 minutes at room temperature with gentle stirring.[1]
Method:
-
Instant thin-layer chromatography (ITLC-SG) and paper chromatography are used to determine the radiochemical yield.[1][2]
Procedure (ITLC):
-
Spot the 99mTc-SDZ solution onto an ITLC-SG strip.
-
Develop the chromatogram using a suitable solvent system (e.g., acetone).
-
The free pertechnetate (B1241340) (99mTcO4-) will move with the solvent front, while the labeled this compound remains at the origin.
-
Calculate the labeling efficiency by measuring the radioactivity at the origin and the solvent front.
Animals:
Procedure:
-
Induce a localized bacterial infection by injecting a known concentration of bacteria (e.g., E. coli or Bacillus species) into the thigh muscle of the animal.[1][2]
-
Allow the infection to develop until visible swelling is observed.[1]
Procedure:
-
Anesthetize the infected animal (e.g., with diazepam, 5mg).[1]
-
Administer a 300 µL solution of 99mTc-sulfadiazine (185 MBq) intravenously, for example, through the rear ear vein of a rabbit.[1]
-
Position the animal in the SPECT camera.
-
Acquire whole-body static and dynamic images at various time points (e.g., 30 min, 1h, 4h) to observe the biodistribution and excretion of the radiotracer.[1][2]
Procedure:
-
Following imaging, euthanize the animals at predetermined time points.
-
Dissect and collect organs and tissues of interest (e.g., infected muscle, non-infected muscle, blood, liver, spleen, kidneys, heart, lungs, stomach, and intestines).
-
Weigh each sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
Application Note 2: Fluorescent Imaging of this compound Distribution
This section explores the use of this compound-conjugated fluorescent probes for in vivo and in vitro imaging. These probes are designed to target specific tissues, such as tumors, and enable their visualization using fluorescence microscopy or whole-body imaging systems.
Rationale
By chemically linking this compound to a fluorescent molecule (fluorophore), a probe can be created that combines the targeting properties of this compound with the imaging capabilities of the fluorophore. These probes can be used to study the distribution of this compound and to visualize tissues where this compound accumulates.[3][4][5][6] Recent research has focused on developing macromolecular fluorescent compounds to overcome the rapid excretion of low molecular weight fluorescent probes.[4]
Signaling Pathway/Logical Relationship
The design of these fluorescent probes often involves a modular approach, as illustrated below.
Quantitative Data Summary
Table 4: Characteristics of this compound-Containing Fluorescent Probes
| Probe Name | Carrier/Fluorophore | Target Application | Key Findings | Reference |
| SD-Dextran-RhB | Dextran (B179266) / Rhodamine B | Tumor Imaging | Sensitive to acidic conditions, low cytotoxicity, good fluorescent imaging in HepG2 and HeLa cells. | [3][4] |
| SD-NI | Naphthalimide | Tumor Imaging | Low cell cytotoxicity to B16F10 melanoma cells, high uptake and good green fluorescent images in B16F10 cells. | [5] |
| SN-2NI | Sulfonamide / Naphthalimide | Tumor Imaging | Similar properties to SD-NI. | [5] |
Experimental Protocols
This protocol is a generalized representation based on the described synthesis of dextran-based probes.[3][4]
Materials:
-
Dextran
-
This compound derivative
-
Rhodamine B derivative
-
Coupling agents (e.g., DCC, NHS)
-
Organic solvents (e.g., DMSO)
Procedure:
-
Activate the dextran carrier.
-
React the activated dextran with the this compound derivative to form an intermediate.
-
Purify the intermediate.
-
React the intermediate with the Rhodamine B derivative to attach the fluorophore.
-
Purify the final product (SD-Dextran-RhB) by dialysis or size exclusion chromatography.
-
Characterize the product using IR, 1H NMR, 13C NMR, UV-Vis spectroscopy, and GPC.[3]
Cell Lines:
Procedure:
-
Culture the cells in appropriate media.
-
Incubate the cells with the this compound fluorescent probe at a specific concentration for a defined period.
-
Wash the cells to remove the unbound probe.
-
Fix the cells (optional).
-
Image the cells using a fluorescence microscope with appropriate excitation and emission filters.
While detailed in vivo protocols for this compound-specific fluorescent probes are emerging, a general protocol for tumor imaging in animal models is provided.
Animal Model:
-
Tumor-bearing mice (e.g., subcutaneous xenografts of HepG2 or B16F10 cells).
Procedure:
-
Administer the this compound fluorescent probe to the tumor-bearing mice, typically via intravenous injection.
-
At various time points post-injection, anesthetize the mice.
-
Image the mice using an in vivo fluorescence imaging system.
-
After the final imaging time point, euthanize the animals and excise the tumor and major organs for ex vivo imaging to confirm the in vivo signal and assess biodistribution.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Technetium-99m-Labeled this compound: a Targeting Radiopharmaceutical for Scintigraphic Imaging of Infectious Foci Due To Escherichia coli in Mouse and Rabbit Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dextran Fluorescent Probes Containing this compound and Rhodamine B Groups [agris.fao.org]
- 4. Dextran Fluorescent Probes Containing this compound and Rhodamine B Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Sulfadiazine Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sulfadiazine in studying antibiotic resistance. Detailed protocols for key experiments are included to facilitate the investigation of resistance mechanisms in various microorganisms.
Introduction to this compound and Resistance
This compound is a synthetic sulfonamide antibiotic that has been in clinical use for over 75 years. It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] this compound and other sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[2][3] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids, and its depletion leads to the cessation of bacterial growth and proliferation.[2][4]
The primary mechanisms of bacterial resistance to this compound are:
-
Acquisition of mobile resistance genes (sul): Bacteria can acquire plasmids or other mobile genetic elements that carry sul genes (sul1, sul2, sul3, etc.). These genes encode for alternative DHPS enzymes that have a low affinity for sulfonamides, rendering the antibiotic ineffective.[5][6]
-
Mutations in the chromosomal folP gene: The folP gene encodes the endogenous DHPS. Mutations in this gene can alter the enzyme's structure, reducing its affinity for this compound while preserving its ability to synthesize dihydropteroate.[7][8][9]
-
Other mechanisms: Less common resistance mechanisms include the overproduction of the natural substrate of DHPS, para-aminobenzoic acid (PABA), and the action of efflux pumps that actively remove this compound from the bacterial cell.[2]
Quantitative Data on this compound Resistance
The following tables summarize quantitative data related to this compound resistance, providing a basis for comparison between susceptible and resistant strains.
Table 1: Minimum Inhibitory Concentrations (MIC) of Sulfonamides against Susceptible and Resistant Bacteria
| Bacterium | Resistance Mechanism | Sulfonamide | MIC (µg/mL) | Fold Increase in MIC |
| Escherichia coli JF33 | None (Susceptible) | Sulfamethoxazole | 8 | - |
| Escherichia coli JF33 | Plasmid with sul3 | Sulfamethoxazole | >1024 | >128 |
| Escherichia coli BN102 | None (Susceptible) | Sulfathiazole | 0.25 | - |
| Escherichia coli BN123 | folP (Pro64Ser) | Sulfathiazole | 14 | 56 |
| Neisseria meningitidis | Wild-type folP | This compound | 0.4 - 6.4 | - |
| Neisseria meningitidis | folP mutations | This compound | 10 - 200 | 1.6 - 312.5 |
| Streptococcus mutans | Wild-type folP | Sulfamethoxazole | 20 | - |
| Streptococcus mutans | folP (A37V, N172D, R193Q) | Sulfamethoxazole | 50 | 2.5 |
| Staphylococcus aureus | Wild-type folP | Dapsone | 25 | - |
| Staphylococcus aureus | folP (T51M) | Dapsone | >800 | >32 |
Table 2: Kinetic Parameters of Wild-Type and Mutant Dihydropteroate Synthase (DHPS) Enzymes
| Organism | Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | K_i for Sulfadoxine (µM) |
| Bacillus anthracis | Wild-type DHPS | pABA | 1.78 | 0.520 | - |
| Bacillus anthracis | N27A mutant DHPS | pABA | - | 0.007 | - |
| Staphylococcus aureus | Wild-type DHPS | pABA | 1.5 ± 0.3 | 0.17 ± 0.01 | - |
| Staphylococcus aureus | F17L mutant DHPS | pABA | 5.2 ± 0.5 | 0.10 ± 0.01 | - |
| Staphylococcus aureus | T51M mutant DHPS | pABA | 11.2 ± 1.5 | 0.11 ± 0.01 | - |
| Plasmodium falciparum | Sensitive isolate DHPS | pABA | - | - | 0.14 |
| Plasmodium falciparum | Highly resistant isolate DHPS | pABA | - | - | 112 |
Table 3: Frequency of Resistance Mechanisms
| Resistance Mechanism | Organism(s) | Frequency |
| Spontaneous Resistance to Silver this compound | S. aureus, P. aeruginosa, E. cloacae | <10⁻¹⁰ CFU/mL |
| Conjugative Transfer of sul gene-carrying plasmids | Escherichia coli | 1.60 x 10⁻³ to 5.89 x 10⁻³ (transconjugants per donor/recipient) |
| Prevalence of sul genes in resistant E. coli and Salmonella | E. coli, Salmonella | sul1: 45-60%, sul2: 63-65%, sul3: 12% |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound, the pathways of resistance, and a general workflow for investigating these phenomena.
Caption: Mechanism of action of this compound in the bacterial folic acid synthesis pathway.
Caption: Overview of this compound resistance mechanisms.
Caption: A general experimental workflow for investigating this compound resistance.
Experimental Protocols
The following are detailed protocols for key experiments used in the study of this compound resistance.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (e.g., in DMSO)
-
Bacterial culture (logarithmic growth phase)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Incubator (35-37°C)
Procedure:
-
Prepare this compound Dilutions:
-
In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., 0.25 to 1024 µg/mL).
-
Include a positive control well (CAMHB with bacteria, no this compound) and a negative control well (CAMHB only, no bacteria).
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions and the positive control well. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.
-
Detection of sul Genes by Polymerase Chain Reaction (PCR)
This protocol is for the amplification and detection of the common sulfonamide resistance genes sul1, sul2, and sul3.
Materials:
-
Bacterial genomic DNA template
-
PCR primers for sul1, sul2, and sul3 (see table below)
-
Taq DNA polymerase and buffer
-
dNTPs
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
-
DNA loading dye and ladder
Primer Sequences:
| Gene | Primer Name | Sequence (5' - 3') | Product Size (bp) |
| sul1 | sul1-F | CCGTTGGCCTTCCTGTAAAG | 67 |
| sul1 | sul1-R | TTGCCGATCGCGTGAAGT | |
| sul2 | sul2-F | CGGCTGCGCTTCGATT | 60 |
| sul2 | sul2-R | CGCGCGCAGAAAGGATT | |
| sul3 | sul3-F | AGGCTTGGCAAAGTCAGATTG | 68 |
| sul3 | sul3-R | TAGTAGCTGCACCAATTCGC |
PCR Cycling Conditions:
-
Initial Denaturation: 94°C for 1 minute.
-
30 Cycles:
-
Denaturation: 98°C for 30 seconds.
-
Annealing: 55°C for sul1 and sul3, 56°C for sul2 for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Final Extension: 72°C for 10 minutes.
Procedure:
-
Prepare PCR Reaction Mixture: In a PCR tube, combine the genomic DNA template, forward and reverse primers for the target sul gene, Taq polymerase, dNTPs, and PCR buffer.
-
Perform PCR: Place the PCR tube in a thermocycler and run the program with the specified cycling conditions.
-
Analyze PCR Products: Mix the PCR product with DNA loading dye and load it onto an agarose gel. Run the gel electrophoresis alongside a DNA ladder.
-
Visualize Results: Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the target sul gene.
Bacterial Conjugation Assay for sul Gene Transfer
This protocol assesses the transfer of sul gene-carrying plasmids from a donor to a recipient bacterium.
Materials:
-
Donor bacterial strain (this compound-resistant, carrying a sul gene on a plasmid, and sensitive to a counter-selective antibiotic, e.g., rifampicin-sensitive).
-
Recipient bacterial strain (this compound-sensitive and resistant to a counter-selective antibiotic, e.g., rifampicin-resistant).
-
Luria-Bertani (LB) broth and agar (B569324).
-
Selective agar plates (e.g., LB agar with this compound and rifampicin).
-
Incubator (37°C).
Procedure:
-
Prepare Cultures: Grow overnight cultures of the donor and recipient strains in LB broth at 37°C with appropriate antibiotics for plasmid maintenance (donor) and selection (recipient).
-
Mating:
-
Mix the donor and recipient cultures in a 1:4 ratio (v/v) in fresh LB broth without any antibiotics.
-
Incubate the mixture at 37°C for 4-6 hours or overnight without shaking to allow for conjugation.
-
-
Selection of Transconjugants:
-
Plate serial dilutions of the mating mixture onto selective agar plates containing both this compound and the counter-selective antibiotic (e.g., rifampicin).
-
Also, plate dilutions of the donor and recipient cultures separately on the selective plates as controls.
-
Plate dilutions of the mating mixture, donor, and recipient cultures on non-selective LB agar to determine the total number of viable cells.
-
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Calculate Transfer Frequency:
-
Count the number of colonies on the selective and non-selective plates.
-
The transfer frequency is calculated as the number of transconjugants (colonies on the double-selective plate) per donor or recipient cell.
-
Site-Directed Mutagenesis of the folP Gene
This protocol describes a method to introduce specific mutations into the folP gene cloned into a plasmid.
Materials:
-
Plasmid DNA containing the wild-type folP gene.
-
Mutagenic primers containing the desired mutation.
-
High-fidelity DNA polymerase (e.g., Pfu).
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells.
-
LB agar plates with appropriate antibiotic for plasmid selection.
Procedure:
-
Primer Design: Design a pair of complementary mutagenic primers (25-45 bases) containing the desired mutation in the middle, with at least 10-15 bases of correct sequence on both sides.
-
PCR Amplification:
-
Set up a PCR reaction with the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Use a thermocycler program with a limited number of cycles (e.g., 12-18) to amplify the entire plasmid, incorporating the mutagenic primers.
-
-
DpnI Digestion:
-
Add DpnI enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI will digest the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated plasmid DNA into competent E. coli cells.
-
Plate the transformed cells on LB agar containing the appropriate antibiotic for plasmid selection.
-
-
Verification:
-
Pick individual colonies and isolate the plasmid DNA.
-
Sequence the folP gene in the isolated plasmids to confirm the presence of the desired mutation.
-
Cloning and Expression of Dihydropteroate Synthase (DHPS)
This protocol outlines the general steps for cloning the folP gene and expressing the DHPS enzyme for further characterization.
Materials:
-
Bacterial genomic DNA containing the folP gene.
-
PCR primers with restriction sites for cloning.
-
Expression vector (e.g., pET series).
-
Restriction enzymes and T4 DNA ligase.
-
Competent E. coli expression host (e.g., BL21(DE3)).
-
IPTG for induction of protein expression.
-
Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Procedure:
-
Gene Amplification: Amplify the folP gene from genomic DNA using PCR with primers containing appropriate restriction sites.
-
Cloning:
-
Digest the PCR product and the expression vector with the corresponding restriction enzymes.
-
Ligate the digested folP gene into the expression vector using T4 DNA ligase.
-
Transform the ligation product into a cloning host (E. coli DH5α) and select for transformants.
-
-
Verification: Isolate the plasmid from transformants and verify the correct insertion of the folP gene by restriction digestion and DNA sequencing.
-
Expression:
-
Transform the confirmed expression plasmid into an E. coli expression host.
-
Grow a culture of the expression host to mid-log phase and induce protein expression with IPTG.
-
-
Purification:
-
Harvest the bacterial cells and lyse them to release the cellular proteins.
-
Purify the DHPS enzyme from the cell lysate using an appropriate chromatography method (e.g., affinity chromatography if the protein is tagged).
-
-
Characterization: The purified enzyme can then be used for kinetic studies to determine its activity and its inhibition by this compound.
References
- 1. Distribution of Sulfonamide Resistance Genes in Escherichia coli and Salmonella Isolates from Swine and Chickens at Abattoirs in Ontario and Québec, Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevalence and characterization of plasmids carrying sulfonamide resistance genes among Escherichia coli from pigs, pig carcasses and human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmids Imparting Sulfonamide Resistance in Escherichia coli: Implications for Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Diverse Mobile Genetic Elements and Conjugal Transferability of Sulfonamide Resistance Genes (sul1, sul2, and sul3) in Escherichia coli Isolates From Penaeus vannamei and Pork From Large Markets in Zhejiang, China [frontiersin.org]
- 6. The streptomycin-sulfadiazine-tetracycline antimicrobial resistance element of calf-adapted Escherichia coli is widely distributed among isolates from Washington state cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Sulfonamide Resistance Gene (sul3) in Escherichia coli Is Widespread in the Pig Population of Switzerland - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo fitness of sul gene-dependent sulfonamide-resistant Escherichia coli in the mammalian gut - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determining Sulfadiazine Cytotoxicity Using Cell-Based Assays
Introduction
Sulfadiazine is a sulfonamide antibiotic used to treat bacterial infections and, in combination with pyrimethamine, to treat toxoplasmosis.[1][2] Understanding its cytotoxic profile is crucial for evaluating its safety and exploring potential new applications, such as in cancer therapy.[3][4][5] Cell-based assays are fundamental tools for assessing the effects of chemical compounds on cell viability, proliferation, and death. This document provides an overview of common assays and detailed protocols for evaluating this compound-induced cytotoxicity.
Mechanisms of this compound Cytotoxicity
The cytotoxic effects of this compound are believed to be mediated through several mechanisms:
-
Oxidative Stress: this compound can induce oxidative stress in cells, leading to an increase in reactive oxygen species (ROS) and subsequent damage to cellular components like lipids, proteins, and DNA.[6][7][8][9] This can trigger apoptosis (programmed cell death).[6] In some cancer cells, this compound appears to increase malondialdehyde (MDA) levels, an indicator of lipid peroxidation, while in normal cells, it may enhance antioxidant enzyme activity.[3]
-
Inhibition of Inflammatory Pathways: Studies have shown that this compound can inhibit the COX/LOX (cyclooxygenase/lipoxygenase) pathways, which are involved in inflammation and cancer progression.[3][4] By inhibiting enzymes like COX-1, COX-2, and 5-LOX, this compound can reduce the expression of pro-inflammatory genes such as TNFα and IL1b, contributing to its anti-proliferative effects in cancer cell lines.[3][4][5]
-
Metabolic Interference: As a sulfonamide, this compound interferes with folic acid synthesis in bacteria.[2] While mammalian cells utilize pre-formed folic acid, high concentrations of this compound might interfere with metabolic pathways that are highly active in rapidly dividing cells, such as cancer cells.[6]
Commonly Used Cell-Based Assays
Several assays can be employed to measure this compound's effect on cell viability and cytotoxicity. The choice of assay depends on the specific cytotoxic mechanism being investigated.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[10][11] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[11] The amount of formazan produced is proportional to the number of living cells, making this a reliable method for assessing cell viability and proliferation.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[12][13][14] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[12][14]
-
Trypan Blue Dye Exclusion Assay: This is a simple and direct method to distinguish between viable and non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.[15]
-
Apoptosis Assays: To determine if cell death occurs via apoptosis, specific assays can be used. Annexin V staining can identify early apoptotic cells by detecting the translocation of phosphatidylserine (B164497) to the outer cell membrane. Caspase activity assays measure the activation of caspases, which are key proteases in the apoptotic cascade.
Data Presentation
The following tables summarize the reported cytotoxic effects of this compound on various cell lines.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Exposure Time | Assay Used | Reference |
| HepG2 | Human Liver Cancer | 245.69 ± 4.1 | 24 hours | MTT | [3][4] |
| MCF7 | Human Breast Cancer | 215.68 ± 3.8 | 24 hours | MTT | [3][4] |
| THLE2 | Normal Human Liver | 4159 ± 90.5 | 24 hours | MTT | [3][5][6] |
| Jurkat | Human T-leukaemia | ~1000 | Not Specified | Apoptosis Assay | [16][17] |
| Primary T-lymphocytes | Human Peripheral Blood | ~500 | Not Specified | Apoptosis Assay | [16][17] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparative IC50 Values of this compound and Cisplatin
| Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) | Reference |
| HepG2 | 245.69 ± 4.1 | 66.92 ± 1.8 | [3][4][5] |
| MCF7 | 215.68 ± 3.8 | 46.83 ± 1.3 | [3][4][5] |
| THLE2 | 4159 ± 90.5 | 2144 ± 95.3 | [3][5] |
Experimental Workflows and Signaling Pathways
Caption: General workflow for assessing this compound cytotoxicity.
Caption: this compound's proposed anticancer signaling pathway.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. This compound Exerts Potential Anticancer Effect in HepG2 and MCF7 Cells by Inhibiting TNFα, IL1b, COX-1, COX-2, 5-LOX Gene Expression: Evidence from In Vitro and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Exerts Potential Anticancer Effect in HepG2 and MCF7 Cells by Inhibiting TNFα, IL1b, COX-1, COX-2, 5-LOX Gene Expression: Evidence from In Vitro and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Exerts Potential Anticancer Effect in HepG2 and MCF7 Cells by Inhibiting TNFα, IL1b, COX-1, COX-2, 5-LOX Gene Expression: Evidence from In Vitro and Computational Studies | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonamides-induced oxidative stress in freshwater microalga Chlorella vulgaris: Evaluation of growth, photosynthesis, antioxidants, ultrastructure, and nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. In vitro evaluation of a toxic metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular mechanisms of sulfasalazine-induced T-cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular mechanisms of sulfasalazine-induced T-cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulfadiazine Susceptibility Testing in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfadiazine is a sulfonamide antibiotic that inhibits the synthesis of dihydrofolic acid, a crucial step in the production of purines and ultimately DNA in bacteria. It achieves this by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS), mimicking its natural substrate, para-aminobenzoic acid (PABA). Understanding the susceptibility of clinical isolates to this compound is vital for effective antimicrobial therapy and for monitoring the emergence and spread of resistance.
This document provides detailed protocols for determining the in vitro susceptibility of clinical bacterial isolates to this compound, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Methodologies for broth microdilution, disk diffusion, and agar (B569324) dilution are described, along with guidelines for data interpretation and quality control.
Mechanism of Action and Resistance
This compound's efficacy relies on the selective inhibition of the bacterial folate synthesis pathway, which is absent in humans who obtain folate from their diet. However, bacterial resistance to sulfonamides is a significant clinical concern and can arise through several mechanisms:
-
Target Modification: Mutations in the chromosomal folP gene, which encodes for DHPS, can alter the enzyme's structure, reducing its affinity for sulfonamides while still allowing it to bind PABA.
-
Acquisition of Resistant Genes: Bacteria can acquire plasmid-borne genes, such as sul1, sul2, and sul3, which encode for alternative, sulfonamide-resistant DHPS enzymes.[1] These acquired enzymes are not effectively inhibited by this compound.
-
Increased Production of PABA: Some bacteria can overproduce PABA, which outcompetes this compound for binding to DHPS.[2]
-
Efflux Pumps: The development of efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching its target concentration.[2]
Experimental Protocols
Accurate and reproducible susceptibility testing is paramount. The following are standardized methods for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Broth Microdilution Method
This method determines the MIC in a liquid medium and is considered a gold standard for susceptibility testing.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) with low thymidine (B127349) content
-
Sterile 96-well microtiter plates
-
This compound powder
-
Appropriate solvent for this compound (e.g., 0.1 M NaOH, followed by dilution in sterile water)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum dilution
-
Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound. Further dilute this stock to create a series of working solutions for the assay.
-
Prepare Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the highest concentration of this compound working solution to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in wells with decreasing concentrations of this compound.
-
Designate wells for a positive control (no antibiotic) and a negative control (no bacteria).
-
-
Prepare Inoculum:
-
From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, except for the negative control. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Disk Diffusion Method (Kirby-Bauer)
This qualitative method assesses the susceptibility of a bacterial isolate to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth) with low thymidine content
-
This compound disks (e.g., 300 µg)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
QC strains
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculate Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Apply this compound Disks:
-
Aseptically place a this compound disk onto the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk. Interpret the results based on established breakpoints. For sulfonamides, slight growth (up to 20% of the lawn) within the zone of inhibition may occur and should be ignored when measuring the zone diameter.
Agar Dilution Method
This method involves incorporating this compound directly into the agar medium to determine the MIC. It is particularly useful for testing multiple isolates simultaneously.
Materials:
-
Mueller-Hinton Agar (MHA) with low thymidine content
-
This compound powder
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to approximately 10⁷ CFU/mL.
-
Inoculum-replicating apparatus (optional)
-
QC strains
Procedure:
-
Prepare this compound-Containing Agar Plates:
-
Prepare a series of this compound solutions at twice the desired final concentrations.
-
Melt MHA and cool it to 45-50°C in a water bath.
-
Add one part of each this compound solution to nine parts of molten MHA to achieve the final desired concentrations. Mix well and pour into sterile petri dishes.
-
Prepare a control plate with no this compound.
-
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 10⁴ CFU per spot.[3]
-
Inoculation: Spot-inoculate a standardized volume (e.g., 1-2 µL) of each bacterial suspension onto the surface of the agar plates, including the control plate.
-
Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.
Data Presentation and Interpretation
While specific CLSI and EUCAST breakpoints for single-agent this compound are not prominently listed in the most recent general susceptibility testing tables, historical data and specific guidelines for sulfonamides should be consulted. Often, breakpoints for trimethoprim-sulfamethoxazole are used as a surrogate, but this may not always be appropriate for this compound alone. It is crucial to refer to the latest versions of the CLSI M100 document and EUCAST breakpoint tables for any available information.
General Interpretive Categories:
-
Susceptible (S): The isolate is likely to be inhibited by the usually achievable concentrations of the antimicrobial agent when the recommended dosage is used for the site of infection.
-
Intermediate (I): The MIC is approaching attainable blood and tissue levels, and response rates may be lower than for susceptible isolates.
-
Resistant (R): The isolate is not inhibited by the usually achievable concentrations of the agent with normal dosage schedules.
Quality Control
Strict quality control is essential for the accuracy and reproducibility of susceptibility testing.
Quality Control Strains:
Standardized ATCC (American Type Culture Collection) strains with known susceptibility to this compound must be tested with each batch of clinical isolates.
Table 1: Recommended Quality Control Strains
| QC Strain | Organism |
| Escherichia coli | ATCC 25922 |
| Staphylococcus aureus | ATCC 29213 |
| Pseudomonas aeruginosa | ATCC 27853 |
Acceptable Quality Control Ranges:
The MIC values and zone diameters for the QC strains must fall within the acceptable ranges specified by the governing body (e.g., CLSI, EUCAST). If QC results are out of range, patient results should not be reported, and the entire testing procedure must be investigated for potential errors. As with interpretive breakpoints, specific QC ranges for this compound are not always present in the main tables of the latest CLSI and EUCAST documents. Laboratories should refer to the full documentation or contact the organizations for specific guidance. When testing sulfonamides, it is particularly important to ensure the Mueller-Hinton medium has low levels of thymidine and thymine, as these can interfere with the results. Enterococcus faecalis ATCC 29212 can be used as a control strain to check the suitability of the medium for sulfonamide testing.
References
Application Notes and Protocols for Sulfadiazine in Aquaculture Research
Introduction
Sulfadiazine (SDZ) is a synthetic sulfonamide antibiotic widely utilized in veterinary medicine, including aquaculture, to treat bacterial infections.[1][2] It functions as a broad-spectrum antibacterial agent against both Gram-negative and Gram-positive bacteria.[1] Its mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for the synthesis of folic acid in bacteria. This inhibition ultimately disrupts bacterial DNA synthesis.[1][2] In aquaculture, this compound is often used in combination with trimethoprim (B1683648) (TMP), which acts synergistically to enhance its antibacterial efficacy.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in aquaculture research, with a focus on pharmacokinetics, residues, and immunological effects.
I. Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the application of this compound in different fish species.
Table 1: Pharmacokinetic Parameters of this compound in Various Fish Species
| Fish Species | Administration Route & Dose | Temperature (°C) | Key Pharmacokinetic Parameters (this compound) | Reference |
| Mandarin Fish (Siniperca chuatsi) | Single oral dose: 120 mg/kg (in combination with TMP) | 28 | Absorption Half-Life (t1/2α): 4.3 ± 1.7 to 6.3 ± 1.8 hElimination Half-Life (t1/2β): 25.9 ± 4.5 to 53.0 ± 5.6 hVolume of Distribution (Vd/F): 2.34 ± 0.78 to 3.67 ± 0.99 L/kgTotal Body Clearance (ClB/F): 0.03 ± 0.01 to 0.06 ± 0.01 L/kg·h | [3] |
| Mandarin Fish (Siniperca chuatsi) | Multiple oral doses: 120 mg/kg initial, then 60 mg/kg for 5 days (with TMP) | 28 | Elimination Half-Life (t1/2β): 68.8 ± 7.8 to 139.8 ± 12.3 hMean Residence Time (MRT): 99.3 ± 6.1 to 201.7 ± 11.5 h | [3] |
| Grass Carp (Ctenopharyngodon idella) | Single oral dose: 50 mg/kg | 18 | Apparent Volume of Distribution (V_F): 0.93 L/kgApparent Systemic Total Body Clearance (Cl_F): 0.01 L/h/kg | [1] |
| Grass Carp (Ctenopharyngodon idella) | Single oral dose: 50 mg/kg | 24 | Apparent Volume of Distribution (V_F): 1.64 L/kgApparent Systemic Total Body Clearance (Cl_F): 0.05 L/h/kg | [1] |
| Channel Catfish (Ictalurus punctatus) | Single oral dose: 50 mg/kg | 18 & 24 | Temperature had a marked influence on the kinetics of SDZ and its metabolite. | [6] |
| Gilthead Sea Bream (Sparus aurata) | Oral in-feed: 25 mg/kg/day for 5 days (with TMP) | 24-26 | Withdrawal Period: 5 days (fish oil diet), 6 days (plant oil diet) for total sulfonamides to be <100 µg/kg | [7] |
Table 2: Residue and Toxicity Data for this compound
| Organism | Parameter | Concentration/Value | Notes | Reference |
| Various Fish Species (Guangdong, China) | Residues in muscle (wet weight) | 11.6 - 37.9 ng/g | Detected in marine aquaculture regions. | [8] |
| Algae | EC50 | 4.9 µmol/L | This compound is among the most toxic sulfonamides to algae. | [9] |
| Aquatic Environment | Occurrence | ng/L to µg/L | This compound is ubiquitous in aquatic environments. | [10][11] |
| Gilthead Sea Bream (Sparus aurata) | Maximum Residue Limit (MRL) | 100 µg/kg | For total sulfonamides in fish muscle plus skin. | [7] |
| Lambari (Astyanax bimaculatus) | Maximum Residue Limit (MRL) | 100 µg/kg | In the United States and the European Union. | [2] |
II. Experimental Protocols
Protocol 1: Pharmacokinetic Study of Orally Administered this compound in Fish
This protocol is a generalized procedure based on methodologies described in studies with Mandarin Fish and Grass Carp.[1][3]
1. Animal Acclimation:
- Acclimate the fish species under investigation to laboratory conditions for at least two weeks.
- Maintain water quality parameters (temperature, pH, dissolved oxygen) at optimal levels for the species.
- Feed a commercial diet, and cease feeding 24 hours prior to drug administration.
2. Drug Preparation and Administration:
- Prepare a stock solution of this compound (and trimethoprim if required, typically in a 5:1 ratio of SDZ:TMP).
- The drug can be administered orally via gavage or incorporated into medicated feed.
- For gavage, dissolve the required dose in a suitable vehicle (e.g., distilled water) and administer directly into the fish's stomach using a flexible tube.
- For medicated feed, mix the drug thoroughly with the feed pellets.
3. Sample Collection:
- At predetermined time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96 hours), collect blood and tissue samples from a subset of fish.
- Anesthetize the fish using an appropriate anesthetic (e.g., tricaine (B183219) methanesulfonate, MS-222).
- Collect blood from the caudal vein using heparinized syringes.
- Centrifuge the blood samples to separate the plasma.
- Euthanize the fish and dissect tissues of interest (e.g., muscle, liver, kidney, gills).
- Store all samples at -20°C or lower until analysis.
4. Sample Analysis:
- Analyze the concentration of this compound and its metabolites (such as N4-acetyl this compound) in plasma and tissue samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7][8]
5. Pharmacokinetic Parameter Calculation:
- Use appropriate pharmacokinetic software to analyze the concentration-time data and calculate key parameters, including absorption half-life, elimination half-life, volume of distribution, and clearance. A one-compartmental approach is often used for analysis.[1][6]
Protocol 2: Evaluation of the Effect of this compound on the Fish Immune Response
This protocol is based on a study conducted on Rainbow Trout.[4]
1. Experimental Groups:
- Establish control and treatment groups of fish.
- The treatment group will receive this compound (e.g., in combination with trimethoprim) orally, often concurrently with a vaccination.
2. Drug Administration and Vaccination:
- Administer the drug orally via medicated feed for a specified duration.
- Immunize the fish with a relevant vaccine (e.g., for furunculosis or vibriosis).
3. Immune Parameter Analysis:
- At selected time points, collect blood and serum samples.
- Specific Immune Response: Measure the levels of specific antibodies against the vaccine antigens using an Enzyme-Linked Immunosorbent Assay (ELISA).
- Non-specific Immune Response:
- Measure the lysozyme (B549824) activity in the serum.
- Assess the phagocytic activity of circulating leukocytes using a chemiluminescence assay.
- Perform total and differential leukocyte counts.
4. Disease Resistance Challenge:
- At the end of the experimental period, challenge the fish with the pathogen against which they were vaccinated to evaluate disease resistance and survival rates.
III. Visualizations
Diagram 1: Mechanism of Action of this compound and Trimethoprim
Caption: Synergistic inhibition of bacterial folic acid synthesis by this compound and trimethoprim.
Diagram 2: Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for determining the pharmacokinetic profile of this compound in fish.
Diagram 3: Logical Relationship for Residue Analysis and Withdrawal Time Determination
Caption: Process for determining the withdrawal period of this compound in farmed fish.
References
- 1. Comparative Pharmacokinetics of this compound and Its Metabolite N4-Acetyl this compound in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioaccumulation and Depletion of the Antibiotic this compound 14C in Lambari (Astyanax bimaculatus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pharmacokinetic and residual study of this compound/trimethoprim in mandarin fish (Siniperca chuatsi) with single- and multiple-dose oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of sulphadiazine and trimethoprim on the immune response of rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound, trimethoprim, and N(4) -acetyl-sulfadiazine in fish muscle plus skin by Liquid Chromatography-Mass Spectrometry. Withdrawal-time calculation after in-feed administration in gilthead sea bream (Sparus aurata L.) fed two different diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Residues and health risk assessment of sulfonamides in sediment and fish from typical marine aquaculture regions of Guangdong Province, China] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Occurrence and Health Risk Assessment of Sulfonamide Antibiotics in Different Freshwater Fish in Northeast China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Occurrence and ecotoxicity of sulfonamides in the aquatic environment: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: Use of Sulfadiazine in Combination Therapy for Toxoplasmosis Models
Introduction
Toxoplasma gondii is an obligate intracellular protozoan parasite responsible for toxoplasmosis, a globally prevalent disease. While often asymptomatic in immunocompetent individuals, the infection can cause severe, life-threatening disease in immunocompromised patients (such as those with AIDS) and in cases of congenital transmission.[1] The standard of care for treating toxoplasmosis is a combination therapy, most frequently involving sulfadiazine and the dihydrofolate reductase inhibitor, pyrimethamine (B1678524).[2] This combination targets the parasite's folate biosynthesis pathway, acting synergistically to inhibit its proliferation.[3] These application notes provide an overview of the mechanism, quantitative data from various combination therapies in preclinical models, and detailed protocols for evaluating drug efficacy.
Mechanism of Action: Targeting the Folate Pathway
The synergistic efficacy of this compound and pyrimethamine stems from their sequential blockade of the folic acid synthesis pathway in Toxoplasma gondii.[3][4] This pathway is critical for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.
-
This compound : Acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an enzyme that converts para-aminobenzoic acid (PABA) into dihydropteroic acid.[5]
-
Pyrimethamine : Inhibits dihydrofolate reductase (DHFR), the enzyme responsible for converting dihydrofolate to tetrahydrofolate, a crucial cofactor for DNA synthesis.[3][6]
By inhibiting two distinct steps in this essential pathway, the combination therapy is more effective at lower concentrations than either drug used as a monotherapy.[2][4] It is important to note that while this pathway is an excellent drug target, some research suggests T. gondii is also capable of salvaging exogenous folates from the host cell, which may have implications for therapeutic strategies.[7][8][9] To counteract pyrimethamine's inhibitory effect on the host's DHFR, leucovorin (folinic acid) is often co-administered to prevent side effects like bone marrow suppression.[3][10]
Data Presentation: Efficacy of this compound Combinations
The following tables summarize quantitative data from preclinical studies evaluating this compound-based combination therapies in both in vivo and in vitro models of toxoplasmosis.
Table 1: In Vivo Efficacy of this compound Combination Therapies in Murine Models
| Drug Combination | T. gondii Strain | Mouse Model | Dosage (mg/kg/day) | Treatment Duration | Key Outcome | Reference |
|---|---|---|---|---|---|---|
| This compound + Pyrimethamine | ME-49 | C57BL/6 | S: 100, P: 4 | 30 days | Reduced brain cyst load, neuroinflammation, and reversed behavioral changes. | [4] |
| Atovaquone (B601224) + this compound | RH (Type I) | Swiss | A: 6.25-50, S: 40-320 | 10 days | Synergistic effect; 100% survival with combination vs. ineffective monotherapies. | [11][12] |
| Atovaquone + this compound | Type III | Swiss | A: 6.25-50, S: 40-320 | 10 days | Additive effect observed. | [11] |
| Azithromycin (B1666446) + this compound | N/A | Mouse Model | Doses not specified | N/A | Significant synergistic effect against murine toxoplasmosis. | [13] |
| Fluconazole + SDZ + PYR | RH | CF1 | F: 10, S: 40, P: 1 | 10 days | 93% survival with triple therapy vs. 36% with SDZ+PYR alone. | [14] |
| Propranolol + Pyrimethamine | RH | BALB/c | Pro: 2-3, Pyr: 50 | 7 days | Combination significantly reduced parasite load and increased mouse survival. |[15] |
S: this compound, P: Pyrimethamine, A: Atovaquone, F: Fluconazole, SDZ: this compound, PYR: Pyrimethamine.
Table 2: In Vitro Efficacy of this compound and Combination Therapies
| Drug/Combination | T. gondii Strain | Host Cell | IC₅₀ | Assay Method | Reference |
|---|---|---|---|---|---|
| This compound | RH | Fibroblasts | ~0.08 mM | [³H]uracil incorporation | [16] |
| This compound | RHβ1 | Fibroblasts | 0.012 - 0.037 mM | β-galactosidase (CPRG) | [16] |
| This compound | N/A | Vero | 0.1852 µM | N/A | [5] |
| This compound + Pyrimethamine | Wild 2 | Vero | 1.83 ± 0.12 µM | N/A | [17] |
| This compound + Pyrimethamine | Wild 3 | Vero | 0.10 ± 0.01 µM | N/A | [17] |
| This compound + Pyrimethamine | Wild 4 | Vero | 0.94 ± 0.06 µM | N/A | [17] |
| this compound Metabolites + Pyrimethamine | N/A | Fibroblasts | N/A | Activity of this compound and its metabolites was potentiated 100-fold. |[18] |
IC₅₀: Half-maximal inhibitory concentration. Note that IC₅₀ values can vary significantly based on parasite strain, host cell line, and assay methodology.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of anti-Toxoplasma compounds. Below are synthesized protocols based on common practices in the field.
Protocol 1: In Vitro Drug Susceptibility Assay Using β-Galactosidase-Expressing T. gondii
This protocol is adapted from methods utilizing transgenic parasites for a high-throughput, colorimetric assessment of drug efficacy.[16][19]
Objective: To determine the IC₅₀ of test compounds against T. gondii tachyzoites.
Materials:
-
Human Foreskin Fibroblast (HFF) cells (ATCC)
-
Transgenic T. gondii RH strain expressing β-galactosidase (e.g., RH-2F, ATCC® 50839)
-
Culture Medium: DMEM with 10% FBS, 1% L-glutamine, 1% penicillin-streptomycin
-
Test compounds (e.g., this compound) and reference drug (Pyrimethamine)
-
96-well optical bottom plates
-
Chlorophenol red-β-D-galactopyranoside (CPRG) substrate
-
Plate reader (570 nm and 630 nm)
Procedure:
-
Cell Seeding: Seed HFF cells into 96-well plates at a density that forms a confluent monolayer within 24 hours. Incubate at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare serial dilutions of test and reference compounds in culture medium. Include a "medium only" control for 0% inhibition and a high-concentration reference drug control for 100% inhibition.
-
Parasite Infection: Harvest freshly egressed tachyzoites from a heavily infected HFF culture. Count parasites and resuspend in culture medium.
-
Treatment and Infection: Aspirate the medium from the HFF monolayers. Add the prepared drug dilutions to the wells. Subsequently, add the parasite suspension to each well at a multiplicity of infection (MOI) of 1:5 (parasite:host cell).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ atmosphere to allow for parasite replication.[16][19]
-
Assay Development: Add CPRG substrate to each well to a final concentration of 100-200 µM.
-
Signal Reading: Incubate for an additional 4-24 hours until a distinct color change is visible in the untreated control wells. Read the absorbance at 570 nm (for signal) and 630 nm (for background correction).
-
Data Analysis: Subtract background absorbance from the signal. Normalize the data to the 0% and 100% inhibition controls. Calculate the IC₅₀ values using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response).
Protocol 2: In Vivo Efficacy in a Murine Model of Acute Toxoplasmosis
This protocol outlines a general procedure for assessing the in vivo efficacy of combination therapies against an acute T. gondii infection in mice.[4][11][14]
Objective: To evaluate the ability of a this compound-based combination therapy to protect mice from a lethal T. gondii infection.
Materials:
-
Female Swiss or BALB/c mice (6-8 weeks old)
-
Virulent T. gondii strain (e.g., RH) tachyzoites
-
Test compounds (this compound and combination partner)
-
Vehicle for oral gavage (e.g., water, 0.5% carboxymethylcellulose)
-
Sterile PBS
Procedure:
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle Control, this compound Monotherapy, Partner Monotherapy, Combination Therapy). A typical group size is 7-10 mice.[17]
-
Infection: Infect all mice intraperitoneally (i.p.) with a lethal inoculum of tachyzoites (e.g., 1 x 10² to 1 x 10⁴ tachyzoites in 100-200 µL of PBS).[11][17]
-
Treatment Administration: Begin treatment 24-48 hours post-infection.[11] Administer the prepared drug formulations once daily via oral gavage for a specified duration, typically 10 to 17 days.[11][17] The vehicle control group receives the vehicle only.
-
Monitoring: Monitor the mice daily for clinical signs of illness (e.g., ruffled fur, lethargy, ascites) and record body weight. Record survival for each group.
-
Endpoint: The primary endpoint is survival. Continue monitoring mice for at least 18-30 days after the cessation of treatment to check for relapse.[17]
-
(Optional) Parasite Burden Analysis: At a predetermined endpoint, a subset of animals can be euthanized, and tissues (brain, spleen, liver) collected. DNA can be extracted, and parasite load quantified using quantitative PCR (qPCR) targeting a T. gondii-specific gene (e.g., B1 gene or RE gene).[15][20]
-
Data Analysis: Analyze survival data using Kaplan-Meier survival curves and the log-rank test. Analyze parasite burden data using appropriate statistical tests (e.g., t-test or ANOVA). A p-value < 0.05 is typically considered significant.
References
- 1. benchchem.com [benchchem.com]
- 2. Treatment of Toxoplasmosis: Historical Perspective, Animal Models, and Current Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse Event Profile of Pyrimethamine-Based Therapy in Toxoplasmosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Plus Pyrimethamine Therapy Reversed Multiple Behavioral and Neurocognitive Changes in Long-Term Chronic Toxoplasmosis by Reducing Brain Cyst Load and Inflammation-Related Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound analogs: anti-Toxoplasma in vitro study of sulfonamide triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Toxoplasma gondii is capable of exogenous folate transport. A likely expansion of the BT1 family of transmembrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Efficacy of atovaquone and this compound in the treatment of mice infected with Toxoplasma gondii strains isolated in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Synergistic combination of azithromycin and this compound for treatment of toxoplasmosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. In vitro and in vivo susceptibility to this compound and pyrimethamine of Toxoplasma gondii strains isolated from Brazilian free wild birds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Screening to Identify Anti-Toxoplasma Compounds and In Silico Modeling for Bioactivities and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Safety and Efficacy of Thiosemicarbazones in Experimental Mice Infected with Toxoplasma gondii Oocysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Sulfadiazine Degradation by Advanced Oxidation Processes
Introduction
Sulfadiazine (SDZ), a widely used sulfonamide antibiotic, is frequently detected in various water bodies due to its incomplete metabolism in humans and animals and its resistance to conventional wastewater treatment processes.[1][2] The presence of antibiotics in the environment is a significant concern as it can lead to the development of antibiotic-resistant bacteria.[3] Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), to degrade recalcitrant organic pollutants like this compound.[1][4][5] These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules into simpler, less harmful compounds, and ultimately, CO₂ and H₂O.[6]
This document provides detailed methodologies and protocols for researchers, scientists, and drug development professionals to assess the efficacy of various AOPs in degrading this compound. The covered AOPs include ozone-based processes (O₃, O₃/UV), persulfate-based processes (O₃/PMS), and Fenton-like reactions.
Experimental Protocols
A systematic approach is crucial for the reliable assessment of this compound degradation. The following protocols outline the key steps from sample preparation to the analysis of degradation products.
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of standard solutions required for the experiments.
Materials:
-
This compound (SDZ) powder (high purity)
-
Methanol (B129727) (HPLC grade)
-
Ultrapure water
-
Volumetric flasks (100 mL, 1000 mL)
-
Analytical balance
Procedure:
-
Stock Solution (e.g., 1000 mg/L): Accurately weigh 100 mg of this compound powder. Dissolve it in a small amount of methanol and then dilute to 100 mL with ultrapure water in a volumetric flask.[7][8]
-
Working Solutions: Prepare working solutions of desired concentrations (e.g., 10 mg/L) by diluting the stock solution with ultrapure water.[9][10] For example, to prepare a 10 mg/L solution, pipette 10 mL of the 1000 mg/L stock solution into a 1000 mL volumetric flask and fill to the mark with ultrapure water.
-
Storage: Store the stock solution in a dark bottle at 4°C for up to one week.[8]
Protocol 2: General Procedure for AOP Degradation Experiments (Example: O₃/PMS Process)
This protocol provides a general workflow for conducting a batch degradation experiment. The example focuses on the Ozone/Persulfate (O₃/PMS) process.
Materials and Equipment:
-
Glass batch reactor
-
Ozone generator
-
Gas flow meters
-
UV lamp (for UV-based AOPs)
-
Magnetic stirrer
-
pH meter
-
This compound working solution
-
Potassium persulfate (PMS)
-
Sodium thiosulfate (B1220275) (quenching agent)
-
Syringes and 0.22 µm filters
Procedure:
-
Reactor Setup: Add a specific volume of the this compound working solution (e.g., 500 mL of 10 mg/L SDZ) to the glass reactor. Place the reactor on a magnetic stirrer.[3]
-
pH Adjustment: Adjust the initial pH of the solution to the desired value (e.g., 3, 7, 9) using dilute H₂SO₄ or NaOH.[9]
-
Initiation of Reaction:
-
For the O₃/PMS process, add the required amount of PMS to the solution and immediately start bubbling ozone gas at a constant flow rate (e.g., 3 mg/L).[9][10]
-
For other AOPs, initiate the reaction by turning on the UV lamp (e.g., for O₃/UV) or adding the catalyst/oxidant (e.g., Fe²⁺/H₂O₂ for Fenton).
-
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 15, 20 minutes), withdraw an aliquot of the sample (e.g., 2 mL) using a syringe.
-
Quenching: Immediately filter the sample through a 0.22 µm filter and add a quenching agent (e.g., sodium thiosulfate) to stop the oxidation reaction.
-
Analysis: Analyze the quenched samples for the remaining this compound concentration using HPLC.
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol details a common analytical method for measuring this compound concentration.
Equipment and Conditions:
-
HPLC System: With a UV-Vis or PDA detector.
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[11]
-
Mobile Phase: A mixture of methanol and a buffer solution (e.g., phosphate (B84403) buffer), often in a 70:30 (v/v) ratio. The pH of the buffer is typically adjusted (e.g., to pH 3 or 4).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Injection Volume: 10-20 µL.[3]
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the filtered and quenched samples from the degradation experiment into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Degradation Efficiency Calculation: Calculate the degradation efficiency (%) using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Protocol 4: Identification of Dominant Reactive Oxygen Species (ROS)
Quenching experiments are performed to identify the primary radicals responsible for degradation.
Materials:
-
Tert-butyl alcohol (TBA): A common scavenger for hydroxyl radicals (•OH).
-
Ethanol (B145695) (EtOH): A scavenger for both hydroxyl (•OH) and sulfate radicals (SO₄•⁻).[9]
-
Other specific quenchers as needed.
Procedure:
-
Repeat the AOP degradation experiment (Protocol 2) under identical conditions.
-
Before initiating the AOP, add an excess concentration of a specific radical scavenger (e.g., 10 mM TBA or EtOH) to the reactor.
-
Proceed with the degradation experiment, including sampling and analysis as described before.
-
Interpretation:
-
If the degradation rate of this compound is significantly inhibited in the presence of TBA, it indicates that •OH radicals play a major role.
-
If ethanol causes significant inhibition, it suggests the involvement of either •OH, SO₄•⁻, or both.[9]
-
By comparing the inhibition effects of different scavengers, the relative contribution of each ROS can be inferred.[13]
-
Protocol 5: Assessment of Mineralization
This protocol measures the extent to which this compound is completely oxidized to inorganic products.
Equipment:
-
Total Organic Carbon (TOC) Analyzer
Procedure:
-
Take samples at the beginning (t=0) and end of the AOP experiment.
-
Analyze the samples using a TOC analyzer to measure the concentration of total organic carbon.
-
Mineralization Efficiency Calculation: Calculate the TOC removal efficiency (%) using the formula: TOC Removal (%) = [(TOC₀ - TOCₜ) / TOC₀] * 100, where TOC₀ is the initial TOC concentration and TOCₜ is the final TOC concentration.[9]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from studies on this compound degradation by various AOPs.
Table 1: Comparison of Degradation Efficiency and Kinetics for Different AOPs.
| AOP System | Initial SDZ (mg/L) | Oxidant/Catalyst Conc. | pH | k_obs (min⁻¹) | Degradation after 12 min (%) | Reference |
|---|---|---|---|---|---|---|
| O₃ | 10 | 3 mg/L O₃ | 6.8 ± 0.1 | 0.1242 | 73.8 | [9][10] |
| O₃/UV | 10 | 3 mg/L O₃; 0.9 mW/cm² UV | 6.8 ± 0.1 | 0.1328 | 76.5 | [9][10] |
| O₃/PMS | 10 | 3 mg/L O₃; 22.8 mg/L PMS | 6.8 ± 0.1 | 0.2497 | 95.9 | [9][10] |
| UV/Fe(II)/SC | - | - | - | 8.49 × 10⁻³ | 97.7 (total) |[14] |
Table 2: Effect of Initial pH on this compound Degradation by Ozone-Based AOPs.
| AOP System | pH | Degradation after 14 min (%) | Optimal pH for Degradation | Reference |
|---|---|---|---|---|
| O₃ | 3 | 76.4 | Increases with pH | [9] |
| 11 | 86.6 | [9] | ||
| O₃/UV | 3 | 78.5 | Increases with pH | [9] |
| 11 | 92.3 | [9] |
| O₃/PMS | 9 | >92.2 (at 10 min) | ~9 |[9] |
Table 3: Mineralization Efficiency (TOC Removal) of this compound.
| AOP System | Reaction Time (min) | TOC Removal (%) | Reference |
|---|---|---|---|
| O₃ | 20 | 12.9 | [9] |
| O₃/UV | 20 | 22.9 | [9] |
| O₃/PMS | 20 | 18.4 | [9] |
| Ozone/PS | 20 | - | [15] |
| Ozone/PMS | 20 | 29.4 |[16] |
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and potential degradation mechanisms.
Caption: General workflow for assessing this compound degradation by AOPs.
Caption: Simplified mechanism for ROS generation in the O₃/PMS system.
Caption: Proposed degradation pathways for this compound in AOPs.[6][15][17][18]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Degradation Efficiency Analysis of this compound in Water by Ozone/Persulfate Advanced Oxidation Process [agris.fao.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Combined the Photocatalysis and Fenton-like Reaction to Efficiently Remove this compound in Water Using g-C3N4/Ag/γ-FeOOH: Insights Into the Degradation Pathway From Density Functional Theory [frontiersin.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Method Development and Validation for the Simultaneous Estimation of this compound and Pyrimethamine by RP-HPLC Method | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Photochemical transformation of this compound in UV/Fe(II)/sodium citrate Fenton-like system [agris.fao.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Degradation of this compound in water by a UV/O3 process: performance and degradation pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Electrochemical Detection of Sulfadiazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the development of electrochemical sensors for the detection of sulfadiazine (SDZ), a widely used sulfonamide antibiotic. The excessive use of this compound can lead to environmental contamination and potential health risks, making its sensitive and selective detection crucial.[1][2] Electrochemical sensors offer a promising alternative to traditional analytical methods due to their high sensitivity, selectivity, low cost, and ease of operation.[1][2][3][4] This document outlines protocols for the fabrication of modified electrodes, including those based on molecularly imprinted polymers (MIPs) and nanomaterials, and their application in the electrochemical detection of this compound.
Overview of Electrochemical Sensing Principles
Electrochemical detection of this compound typically involves the oxidation or reduction of the molecule at the surface of a modified electrode.[4] Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed to measure the electrochemical response.[1][2] The modification of the working electrode is a key step in enhancing the sensitivity and selectivity of the sensor. Common modification strategies include the use of carbon-based nanomaterials, metallic nanoparticles, and molecularly imprinted polymers.[2][3]
Data Presentation: Performance of this compound Electrochemical Sensors
The following table summarizes the analytical performance of various electrochemical sensors reported for the detection of this compound.
| Electrode Modification | Detection Technique | Linear Range (mol/L) | Limit of Detection (LOD) (mol/L) | Reference |
| Cu-BTC@FeNi-SAs/MIP/Gold Electrode | DPV | 5 x 10⁻¹² - 6 x 10⁻⁹ | 1.14 x 10⁻¹² | [5] |
| Nb₂CTx/AgNWs/MIP/GCE | DPV | 1 x 10⁻⁸ - 1 x 10⁻⁴ | 1.30 x 10⁻⁹ | [6] |
| MIP@CuInS₂/ZnS/GCE | DPV | - | 2.1 x 10⁻⁹ | [7] |
| CuNPs/MIP-OPPy/GCE | DPV | 1 x 10⁻⁹ - 1 x 10⁻⁵ | 3.1 x 10⁻¹⁰ | [8][9][10] |
| La@CeO₂/rGO/GCE | DPV | 1 x 10⁻⁸ - 2.65 x 10⁻⁴ | 5 x 10⁻⁹ | [11][12] |
| MIP/APTES-ITO Electrode | CV, DPV | 1 x 10⁻⁷ - 3 x 10⁻⁴ | 1.1 x 10⁻⁷ | [7] |
| MWCNT-MIP/GCE | DPV | 4 x 10⁻⁶ - 5 x 10⁻⁵ | 6.8 x 10⁻⁷ | [2][5] |
GCE: Glassy Carbon Electrode, MIP: Molecularly Imprinted Polymer, Cu-BTC: Copper-Benzene-1,3,5-tricarboxylate, FeNi-SAs: Iron-Nickel Single Atoms, Nb₂CTx: Niobium Carbide MXene, AgNWs: Silver Nanowires, CuInS₂/ZnS: Copper Indium Sulfide/Zinc Sulfide, CuNPs: Copper Nanoparticles, MIP-OPPy: Molecularly Imprinted Overoxidized Polypyrrole, La@CeO₂: Lanthanum-doped Cerium Oxide, rGO: reduced Graphene Oxide, APTES: 3-aminopropyltriethoxysilane, ITO: Indium Tin Oxide, MWCNT: Multi-walled Carbon Nanotubes.
Experimental Protocols
Protocol 1: Fabrication of a Molecularly Imprinted Polymer (MIP) Sensor on a Glassy Carbon Electrode (GCE)
This protocol describes the fabrication of a this compound-imprinted polypyrrole film on a glassy carbon electrode.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Pyrrole (B145914) (monomer)
-
This compound (template)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Electrochemical workstation with a three-electrode cell (GCE as working electrode, Ag/AgCl as reference electrode, and a platinum wire as counter electrode)
Procedure:
-
GCE Pretreatment:
-
Polish the GCE surface with alumina (B75360) slurry on a polishing cloth.
-
Sonnicate the electrode in deionized water and then ethanol (B145695) for 5 minutes each to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electropolymerization of the Imprinted Polymer:
-
Prepare a 0.1 M H₂SO₄ solution containing 0.1 M pyrrole and a specific concentration of this compound (e.g., 10⁻³ M).[13]
-
Immerse the pretreated GCE, Ag/AgCl reference electrode, and platinum counter electrode into the solution.
-
Perform electropolymerization using cyclic voltammetry by scanning the potential from -0.2 V to +1.4 V for 10 cycles at a scan rate of 100 mV/s.[1]
-
A polymer film will be deposited on the GCE surface.
-
-
Template Removal (Elution):
-
Rinse the modified electrode with deionized water.
-
Immerse the electrode in a 0.1 M NaOH solution.[13]
-
Perform cyclic voltammetry in the NaOH solution to overoxidize the polypyrrole and remove the this compound template molecules, creating specific recognition sites.
-
-
Sensor Characterization and Measurement:
-
The fabricated MIP/GCE is now ready for this compound detection.
-
Perform DPV measurements in a supporting electrolyte (e.g., 0.1 M H₂SO₄) containing different concentrations of this compound.[1]
-
Typical DPV parameters: increment potential of 5 mV, amplitude of 50 mV, and pulse period of 0.1 s.[1][2]
-
Protocol 2: Modification of a Glassy Carbon Electrode with a Nanomaterial Composite (La@CeO₂/rGO)
This protocol outlines the synthesis of a Lanthanum-doped Cerium Oxide/reduced Graphene Oxide nanocomposite and its deposition on a GCE.
Materials:
-
Graphene oxide (GO)
-
Cerium nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)
-
Lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Deionized water
-
Glassy Carbon Electrode (GCE)
-
Nafion solution
Procedure:
-
Synthesis of La@CeO₂/rGO Nanocomposite (Hydrothermal Method):
-
Disperse a specific amount of GO in deionized water through ultrasonication.
-
Add solutions of Ce(NO₃)₃·6H₂O and La(NO₃)₃·6H₂O to the GO dispersion.
-
Add hydrazine hydrate as a reducing agent.
-
Transfer the mixture to a Teflon-lined stainless-steel autoclave and heat at a specific temperature (e.g., 180 °C) for a designated time (e.g., 12 hours).
-
After cooling, collect the precipitate by centrifugation, wash with deionized water and ethanol, and dry in an oven.
-
-
Electrode Modification:
-
Disperse a small amount of the synthesized La@CeO₂/rGO nanocomposite in a solvent (e.g., water or DMF) containing a small amount of Nafion solution to form a stable suspension.
-
Drop-cast a few microliters of the suspension onto the pre-cleaned GCE surface.
-
Allow the solvent to evaporate at room temperature, forming a uniform film of the nanocomposite on the electrode.
-
-
Electrochemical Detection of this compound:
-
The La@CeO₂/rGO/GCE is now ready for use.
-
Perform electrochemical measurements (e.g., DPV) in a suitable buffer solution (e.g., phosphate (B84403) buffer saline, pH 7) containing varying concentrations of this compound.[11]
-
Visualization of Methodologies
Signaling Pathway for a Molecularly Imprinted Polymer (MIP) Sensor
Caption: Workflow of MIP sensor fabrication and this compound detection.
Experimental Workflow for Nanomaterial-Modified Electrode Preparation
Caption: Preparation of a nanomaterial-modified electrode for sensing.
These protocols and visualizations provide a foundation for the development and application of electrochemical sensors for this compound detection. Researchers are encouraged to optimize the experimental parameters based on their specific requirements and available instrumentation.
References
- 1. mdpi.com [mdpi.com]
- 2. electrochemsci.org [electrochemsci.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. electrochemsci.org [electrochemsci.org]
- 6. Green synthesis of copper oxide nanoparticles using Ficus elastica extract for the electrochemical simultaneous detection of Cd 2+ , Pb 2+ , and Hg 2+ ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02974C [pubs.rsc.org]
- 7. Molecularly imprinted electrochemical sensor based on APTES-functionalized indium tin oxide electrode for the determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Synthesis of Copper Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. A simple method for the synthesis of copper nanoparticles from metastable intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthesis of Copper Based Nanomaterials for Biosensor and Drug Delivery Applications [sciexplor.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving sulfadiazine solubility for in vitro assays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to sulfadiazine solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS or cell culture media?
A1: this compound is sparingly soluble in aqueous solutions at neutral pH.[1][2] Its low aqueous solubility is a known characteristic of the compound, making it challenging to prepare solutions directly in physiological buffers for in vitro assays.[3]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound.[2][4] this compound is highly soluble in DMSO, allowing for the preparation of a concentrated stock that can then be diluted to the final working concentration in your aqueous assay buffer or cell culture medium.[2]
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a strong organic solvent is introduced into an aqueous environment where its solubility is much lower. To troubleshoot this, you can try the following:
-
Decrease the final concentration of this compound: The desired final concentration might be above its solubility limit in the aqueous medium.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may also affect the solubility of your compound.[5][6]
-
Use a pre-warmed medium: Adding the DMSO stock to a warm medium can sometimes help maintain solubility.[7]
-
Employ serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium.[8]
-
Consider alternative solubilization methods: If precipitation persists, you may need to explore advanced formulation strategies such as solid dispersions or cyclodextrin (B1172386) complexation.[9]
Q4: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?
A4: The maximum safe concentration of DMSO is cell-line dependent.[10] However, a general guideline is to keep the final DMSO concentration at or below 0.5%.[5][11] Many researchers aim for a final concentration of 0.1% or lower, especially for sensitive cell lines or long-term experiments.[10][11] It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line at the intended concentration.[12]
Q5: Can I adjust the pH of my buffer to improve this compound solubility?
A5: Yes, the solubility of this compound is pH-dependent.[1][13] As a weak acid, its solubility increases in more alkaline (higher pH) conditions.[14][15] However, it is crucial to ensure that the adjusted pH is compatible with your experimental system and the stability of your cells.
Troubleshooting Guides
Issue 1: this compound Precipitation in Stock Solution (DMSO)
| Potential Cause | Troubleshooting Step |
| Concentration too high | Attempt to dissolve a smaller amount of this compound in the same volume of DMSO. |
| Low-quality DMSO | Use a fresh, high-purity, anhydrous grade of DMSO. Moisture in DMSO can reduce its solvating power.[4] |
| Incomplete dissolution | Gently warm the solution (up to 37°C) and vortex or sonicate to aid dissolution. |
Issue 2: Precipitation Upon Dilution into Aqueous Media
| Potential Cause | Troubleshooting Step |
| Supersaturation | The final concentration of this compound exceeds its solubility limit in the aqueous medium. Reduce the final concentration. |
| Rapid solvent change | Add the DMSO stock solution dropwise to the vortexing aqueous medium to allow for gradual mixing. |
| Temperature shock | Ensure both the DMSO stock and the aqueous medium are at the same temperature before mixing. Using pre-warmed media can be beneficial.[7] |
| High final DMSO concentration | Minimize the final DMSO concentration. If a higher drug concentration is needed, consider alternative solubilization methods. |
Quantitative Data Summary
The solubility of this compound in various solvents is summarized below.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~50 mg/mL | [2] |
| Dimethylformamide (DMF) | ~50 mg/mL | [2] |
| Ethanol | ~0.3 mg/mL | [2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
| Water | Insoluble/Sparingly soluble | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Materials:
-
This compound-DMSO stock solution
-
Pre-warmed cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Determine the final desired concentration of this compound and the final acceptable concentration of DMSO (e.g., ≤0.5%).
-
Calculate the volume of the this compound-DMSO stock solution needed.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the this compound-DMSO stock solution dropwise.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation.
-
Use the final diluted solution immediately for your in vitro assay.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. Solubility studies of silver this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. toku-e.com [toku-e.com]
- 4. selleckchem.com [selleckchem.com]
- 5. lifetein.com [lifetein.com]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Properties of this compound Solid Dispersion [journal11.magtechjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pH-dependent mechanisms of this compound degradation by natural pyrite-driven heterogeneous Fenton-like reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Sulfadiazine Resistance in Bacterial Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to overcome sulfadiazine resistance in bacteria.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to this compound?
A1: this compound resistance in bacteria primarily occurs through two main mechanisms:
-
Enzymatic Bypass: Bacteria acquire mobile genetic elements, such as plasmids or transposons, that carry sul genes (sul1, sul2, sul3, sul4). These genes encode alternative dihydropteroate (B1496061) synthase (DHPS) enzymes that are insensitive to sulfonamides.[1][2] This allows the bacteria to continue the folic acid synthesis pathway even in the presence of the drug. The native DHPS enzyme is encoded by the folP gene.
-
Target Site Modification: Chromosomal mutations can occur in the folP gene, which alters the structure of the DHPS enzyme.[3] These alterations reduce the binding affinity of this compound to the enzyme, rendering the drug less effective.
Other less common mechanisms include the overproduction of the natural substrate para-aminobenzoic acid (PABA), which outcompetes this compound for binding to DHPS, and the presence of efflux pumps that actively remove the drug from the bacterial cell.[4]
Q2: What are the most promising strategies to overcome this compound resistance?
A2: The leading strategy to combat this compound resistance is the use of combination therapy, which can create a synergistic effect, restoring the efficacy of the antibiotic. Key combinations include:
-
With Dihydrofolate Reductase (DHFR) Inhibitors: The classic combination is with trimethoprim. Both drugs block sequential steps in the folic acid pathway, which can be a bactericidal combination.
-
With Membrane-Permeabilizing Agents: Combining this compound with agents like colistin (B93849) has shown high rates of synergy. Colistin disrupts the bacterial outer membrane, potentially increasing the intracellular concentration of this compound.
-
With Other Antibiotics: Synergy has also been explored with quinolones and silver ions (in the form of silver this compound), which can diminish the ability of bacteria to develop resistance.[5]
Another strategy involves the development of novel sulfonamide analogues or dual-target inhibitors designed to effectively bind to both the wild-type DHPS and the resistant Sul enzymes.
Q3: How is synergy between this compound and another compound quantified?
A3: Synergy is most commonly quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated for each drug in a combination and the index is the sum of these values.
-
FIC Index Calculation:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
Interpretation of FIC Index:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Section 2: Data Presentation
Table 1: Summary of Synergistic Effects in Combination Therapies
The following table summarizes reported synergistic activities from studies combining this compound with other antimicrobial agents against resistant bacterial strains.
| Combination Partner | Target Organisms | Key Findings | Reference |
| Colistin | Colistin-Resistant Gram-Negative Bacteria (e.g., E. coli, K. pneumoniae) | High synergistic effect observed in 92.7% of strains tested.[6] | Okdah et al., 2018 |
| Colistin | Colistin-Resistant E. coli & K. pneumoniae | A decrease in the colistin MIC of ≥2 dilutions was observed for 76.5% of isolates. | El-Sayed Ahmed et al., 2019 |
| Trimethoprim | Various bacteria including E. coli, S. aureus | Synergistic action confirmed by FIC indices; SDZ was as effective as SMX in synergy. | Kuipers, 1979 |
| Quinolones (e.g., Norfloxacin) | Pseudomonas aeruginosa | Combination diminished the ability of strains to form resistant mutants. | Modak et al., 1988 |
Note: This table presents summary data. For detailed strain-specific MIC and FIC values, refer to the original publications.
Section 3: Experimental Protocols & Methodologies
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standard method for determining the MIC of this compound.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure the medium has low levels of thymidine.
-
Sterile 96-well microtiter plates.
-
This compound stock solution (or its sodium salt for better solubility).
-
Bacterial culture grown to a 0.5 McFarland standard.
-
Sterile saline or broth for dilutions.
-
Multichannel pipette.
Procedure:
-
Prepare Drug Dilutions: a. Prepare a stock solution of this compound. If using this compound base, dissolve in a suitable organic solvent like DMSO first. This compound sodium salt is soluble in water. b. In a 96-well plate, add 100 µL of CAMHB to all wells. c. Add 100 µL of the 2x final starting concentration of this compound stock to the wells in column 1. d. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. Column 11 serves as a growth control (no drug), and column 12 as a sterility control (no bacteria).
-
Prepare Inoculum: a. From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). b. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: a. Add the standardized bacterial inoculum to each well (columns 1-11). Do not add bacteria to the sterility control wells (column 12).
-
Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours.
-
Result Interpretation: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to determine the FIC index for the this compound and a partner compound.
Procedure:
-
Plate Setup: a. Prepare a 96-well plate. Along the x-axis (e.g., columns 1-10), prepare serial dilutions of this compound as described in the MIC protocol. b. Along the y-axis (e.g., rows A-G), prepare serial dilutions of the second antimicrobial agent. c. The result is a matrix where each well contains a unique combination of concentrations of the two drugs.
-
Controls: a. Include a row with serial dilutions of this compound alone (to re-determine its MIC). b. Include a column with serial dilutions of the second agent alone (to determine its MIC). c. Include growth and sterility controls.
-
Inoculation and Incubation: a. Inoculate the plate with the standardized bacterial suspension as described for the MIC protocol. b. Incubate at 37°C for 16-20 hours.
-
Data Analysis: a. Read the MIC of each drug alone and the MIC of each drug in combination from the wells showing no growth. b. Calculate the FIC for each drug and the final FIC Index as described in the FAQ section.
Protocol 3: PCR for Detection of sul1 and sul2 Resistance Genes
This protocol provides a basic framework for detecting the most common sulfonamide resistance genes.
Materials:
-
Bacterial DNA template (extracted from the isolate).
-
Primers for sul1 and sul2 (sequences must be obtained from literature).
-
PCR Master Mix (containing Taq polymerase, dNTPs, buffer, and MgCl₂).
-
Nuclease-free water.
-
Thermal cycler.
-
Agarose (B213101) gel electrophoresis equipment.
Procedure:
-
Reaction Setup: a. In a PCR tube, prepare the reaction mixture (typically 25 µL or 50 µL total volume) containing: PCR Master Mix, forward primer, reverse primer, DNA template, and nuclease-free water to volume. b. Include a positive control (DNA from a known sul-positive strain) and a negative control (nuclease-free water instead of template DNA).
-
Thermal Cycling: a. A typical cycling program includes: i. Initial Denaturation: 94-95°C for 2-5 minutes. ii. 30-35 Cycles of:
- Denaturation: 94-95°C for 30 seconds.
- Annealing: 55-60°C for 30 seconds (temperature is primer-dependent).
- Extension: 72°C for 30-60 seconds (time depends on amplicon length). iii. Final Extension: 72°C for 5-10 minutes.
-
Result Visualization: a. Mix the PCR products with loading dye and run on an agarose gel alongside a DNA ladder. b. Visualize the bands under UV light. The presence of a band of the expected size indicates a positive result for the respective sul gene.
Section 4: Troubleshooting Guide
Issue 1: Inconsistent or "Skipped" Wells in MIC/Checkerboard Assays
-
Problem: Replicates for the same concentration show different results (growth/no growth), or growth is observed at a high concentration while a lower concentration shows inhibition.
-
Possible Causes & Solutions:
-
Poor Drug Solubility: this compound base is poorly soluble in aqueous media. This can lead to uneven drug distribution.
-
Pipetting Errors: Inaccurate serial dilutions can lead to inconsistent concentrations across the plate.
-
Solution: Use calibrated pipettes and change tips between each dilution step. Ensure proper mixing in each well before transferring to the next.
-
-
Contamination: Contamination of a well can lead to unexpected growth.
-
Solution: Use strict aseptic techniques. Always include a sterility control (media only, no bacteria) to check for contamination.
-
-
Issue 2: No Apparent Synergy in Checkerboard Assay Despite Literature Reports
-
Problem: The calculated FIC Index is consistently in the additive or indifferent range (>0.5) for a combination expected to be synergistic.
-
Possible Causes & Solutions:
-
Strain-Specific Differences: Synergy can be highly strain-dependent. The specific resistance mechanism of your test strain may not be susceptible to the combination's synergistic action.
-
Solution: Characterize the resistance mechanism of your strain (e.g., by PCR for sul genes). Test the combination against multiple, well-characterized strains, including reference strains.
-
-
Incorrect Drug Ratios: Synergy may only occur at specific ratios of the two drugs.
-
Solution: Ensure your checkerboard assay covers a wide range of concentrations for both agents to identify the optimal synergistic ratio.
-
-
Inappropriate Media: The components of the growth medium can sometimes interfere with the activity of one or both drugs.
-
Solution: Use the standard recommended medium (e.g., CAMHB) for susceptibility testing. Ensure it is low in PABA and thymidine, which can antagonize sulfonamides.
-
-
Issue 3: Faint or No Bands in Diagnostic PCR for sul Genes
-
Problem: The PCR assay fails to amplify the target resistance gene from a phenotypically resistant isolate.
-
Possible Causes & Solutions:
-
Poor DNA Quality: The extracted DNA may be of low concentration or contain PCR inhibitors.
-
Solution: Quantify your DNA and check its purity (e.g., using A260/280 ratio). If necessary, re-purify the DNA.
-
-
Incorrect Annealing Temperature: The annealing temperature in the thermal cycler program may be too high or too low for the specific primers used.
-
Solution: Run a gradient PCR to determine the optimal annealing temperature for your primer set.
-
-
Alternative Resistance Mechanism: The isolate may possess a different resistance mechanism not targeted by the PCR, such as a folP mutation or a different sul gene variant.
-
Solution: If PCR for common sul genes is negative, consider sequencing the folP gene or using primers for less common sul variants (e.g., sul3, sul4).
-
-
Section 5: Visualizations
Diagrams of Pathways and Workflows
References
- 1. New therapy from old drugs: synergistic bactericidal activity of this compound with colistin against colistin-resistant … [ouci.dntb.gov.ua]
- 2. Insight into Antibiotic Synergy Combinations for Eliminating Colistin Heteroresistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Drug Repurposing to Fight Colistin and Carbapenem-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New therapy from old drugs: synergistic bactericidal activity of this compound with colistin against colistin-resistant bacteria, including plasmid-mediated colistin-resistant mcr-1 isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Activity of Colistin-Containing Combinations against Colistin-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Synergistic Activity of Antimicrobial Agents in Combination against Clinical Isolates of Colistin-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sulfadiazine Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting animal studies involving sulfadiazine.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in animal studies?
A1: Dosage of this compound varies significantly depending on the animal species, the route of administration, and whether it is used in combination with other drugs like trimethoprim (B1683648). For example, in dogs and cats, a combination dose of 30 mg/kg per day of trimethoprim and this compound (1:5 ratio) has been shown to be therapeutically efficacious.[1][2] In mink, a dosage of 30 mg/kg (5 mg/kg trimethoprim and 25 mg/kg this compound) is also used.[3] For pigs, oral administration of a this compound-trimethoprim combination can range from 15 mg/kg to 30 mg/kg.[4][5] It is crucial to consult literature specific to your animal model and experimental goals.
Q2: How does the route of administration affect the bioavailability of this compound?
A2: The route of administration significantly impacts the pharmacokinetic profile of this compound. In broiler chickens, the oral bioavailability of this compound was found to be approximately 80%.[6] Studies in pigs have compared oral gavage, intramuscular injection, and medicated feed, showing that the route affects plasma and intestinal concentrations.[4][5] Intravenous administration typically results in 100% bioavailability and is often used as a reference in crossover studies to determine the oral bioavailability.[6]
Q3: What are the common signs of this compound toxicity in animals?
A3: Adverse reactions to sulfonamides can include hypersensitivity reactions (like urticaria, skin rashes, and polyarthritis) or direct toxic effects.[7] In high-dose studies in rodents, sulfamethazine (B1682506) (a related sulfonamide) was associated with thyroid tumors.[8] In dogs, while a high margin of safety is generally observed, cats may have a lower but adequate safety margin.[1][2] A study on silver this compound nanosuspension in mice identified an LD50 of 252.1 mg/kg, with high doses causing reduced activity and weakness.[9] In chicken embryos, doses of 30 mg/kg or higher were found to be highly toxic.[8]
Q4: Why is this compound often combined with trimethoprim?
A4: this compound is combined with trimethoprim to create a synergistic antibacterial effect.[7] These two compounds inhibit sequential steps in the bacterial folic acid synthesis pathway. This compound inhibits dihydropteroate (B1496061) synthase, while trimethoprim inhibits dihydrofolate reductase.[7] This sequential blockade is more effective than either drug alone and can be bactericidal, whereas this compound alone is typically bacteriostatic.[7] The optimal in vitro ratio of trimethoprim to a sulfonamide is often around 1:20.[7]
Q5: How can I measure the concentration of this compound in plasma or tissue samples?
A5: High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection is a common and reliable method for quantifying this compound in biological samples.[6][10][11] Liquid chromatography with mass spectrometry (LC-MS) offers higher sensitivity and specificity and can be used for confirmation.[10][12] Sample preparation typically involves extraction with solvents like ethyl acetate (B1210297) or acetone, followed by a clean-up step, which may use solid-phase extraction columns.[10][13]
Troubleshooting Guides
Problem: High variability in plasma concentrations between animals.
| Potential Cause | Recommended Action |
| Inconsistent Drug Intake | When administering via medicated feed, dominant animals may consume more, or some may have reduced appetite. Solution: Switch to a more precise dosing method like oral gavage for uniform administration. If using medicated feed is necessary, monitor food intake for each animal. |
| Incorrect Administration | Improper oral gavage or injection techniques can lead to incomplete dosing. Solution: Ensure all personnel are thoroughly trained in the specific administration techniques for the chosen animal model. |
| Biological Variability | Individual differences in metabolism and absorption are inherent in animal studies. Solution: Increase the number of animals per group to improve statistical power and account for inter-individual variability. |
| Sample Handling Issues | Inconsistent timing of sample collection or improper processing and storage can degrade the drug. Solution: Create and strictly follow a standardized protocol for sample collection times, processing (e.g., centrifugation speed and duration), and storage temperatures. |
Problem: Lack of therapeutic efficacy at a previously reported dose.
| Potential Cause | Recommended Action |
| Antimicrobial Resistance | The target pathogen may have developed resistance to sulfonamides. Solution: Perform antimicrobial susceptibility testing (e.g., determining the Minimum Inhibitory Concentration, MIC) on the bacterial strain being used. |
| Sub-therapeutic Plasma Levels | The drug may not be reaching or maintaining the necessary concentration in the plasma to be effective. Solution: Conduct a pilot pharmacokinetic (PK) study to measure the plasma concentration of this compound over time. Compare the Area Under the Curve (AUC) to the MIC (AUC/MIC ratio) to assess the adequacy of the dosing regimen.[3] |
| Incorrect Dosing | Errors in dose calculation or drug formulation can lead to underdosing. Solution: Re-verify all calculations, including animal weights and drug concentrations. Have a second researcher independently check the calculations. Analyze the concentration of the dosing formulation to confirm its accuracy. |
| Rapid Elimination | The half-life of this compound can be short in some species (e.g., 3.2 hours in chickens, 2.9 hours in pigs), requiring more frequent dosing.[6][7] Solution: Review the pharmacokinetic data for your specific animal model. If the half-life is short, consider increasing the dosing frequency (e.g., from once to twice daily) to maintain therapeutic concentrations. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Various Animal Species
| Animal Species | Dose (mg/kg) | Route | Half-Life (T½) (hours) | Oral Bioavailability (%) | Reference |
| Broiler Chickens | 33.34 | Oral & IV | 3.2 | ~80% | [6] |
| Pigs | 25 (with 5 TMP) | Oral | ~2.9 | - | [7][14] |
| Cattle | - | - | 10.1 | - | [7] |
| Dogs & Cats | 30 (combined with TMP) | Oral / Injectable | - | Good absorption | [1][2] |
| Mink | 25 (with 5 TMP) | Oral & IV | - | - | [3] |
| Grass Carp (at 24°C) | 50 | Oral | - | - | [15] |
Note: Pharmacokinetic parameters are highly dependent on the study design, animal health status, and analytical methods used. Dashes indicate data not specified in the cited abstracts.
Table 2: Acute Toxicity Data for this compound
| Animal Species | Parameter | Value (mg/kg) | Notes | Reference |
| Mice | LD50 | 252.1 | For silver this compound nanosuspension. | [9] |
| Chicken Embryos | Toxic Dose | ≥ 30 | In-egg administration considered highly toxic. | [8] |
Experimental Protocols & Visualizations
This compound Mechanism of Action: Folic Acid Synthesis Pathway
This compound acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a required precursor for the synthesis of nucleotides and amino acids. Trimethoprim inhibits a subsequent step in this pathway, leading to a synergistic effect.
References
- 1. Studies in dogs and cats dosed with trimethoprim and sulphadiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies in dogs and cats dosed with trimethoprim and sulphadiazine | Semantic Scholar [semanticscholar.org]
- 3. Validating an empiric this compound-trimethoprim dosage regimen for treatment of Escherichia coli and Staphylococcus delphini infections in mink (Neovison vison) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of administration route and dose alteration on this compound-trimethoprim plasma and intestinal concentrations in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and oral bioavailability of this compound and trimethoprim in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. researchgate.net [researchgate.net]
- 9. Combined Silver this compound Nanosuspension with Thermosensitive Hydrogel: An Effective Antibacterial Treatment for Wound Healing in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination and quantification of this compound and trimethoprim in swine tissues using liquid chromatography with ultraviolet and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccsenet.org [ccsenet.org]
- 12. Determination of sulfadimethoxine and sulfamethazine residues in animal tissues by liquid chromatography and thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Population pharmacokinetic modeling of sulfadimethoxine, this compound and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Sulfadiazine Degradation in Experimental Setups: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with sulfadiazine degradation experiments.
Frequently Asked Questions (FAQs)
1. My this compound solution appears to be degrading faster/slower than expected. What are the potential causes?
Several factors can influence the degradation rate of this compound. These include:
-
pH: The pH of your solution is a critical factor. This compound degradation is pH-dependent. For instance, photodegradation rates increase with a rise in pH from 4.0 to 7.2.[1] Conversely, degradation by permanganate (B83412) is more rapid under lower pH conditions.[2] In oral solutions, a higher initial pH (e.g., 9.8) can lead to faster degradation compared to a more neutral pH (e.g., 6.9).[3][4][5]
-
Light Exposure: this compound is susceptible to photodegradation.[1][6][7] Ensure your experimental setup is protected from light unless you are specifically studying photolysis. The presence of photosensitizers like ferric ions (Fe(III)) and oxalate (B1200264) can significantly enhance photodegradation.[6]
-
Temperature: Higher temperatures generally accelerate chemical reactions, including degradation. For instance, oral solutions of this compound are more stable at 4°C than at 23°C.[3][5]
-
Presence of Oxidizing Agents: The presence of oxidizing agents, even in trace amounts, can lead to the degradation of this compound. Common oxidizing agents used in advanced oxidation processes (AOPs) that degrade this compound include ozone, hydrogen peroxide, and persulfate.[8][9][10][11][12]
-
Presence of Catalysts and Other Substances: Metal ions like Fe(III) can catalyze degradation.[6] The presence of other substances, such as humic acid, can sometimes accelerate the oxidation rate, while ions like chloride, nitrate, and bicarbonate can have inhibitory effects on degradation in some systems.[9][13][14]
2. I am observing unexpected peaks in my chromatogram. What could they be?
Unexpected peaks are likely degradation products of this compound. The degradation pathway of this compound is complex and can yield numerous byproducts depending on the degradation method. Common degradation products identified under various conditions include:
-
Sulfanilamide[10]
-
Hydroxylated this compound derivatives (e.g., 4-OH-sulfadiazine, 5-OH-sulfadiazine)[10]
-
Products from the cleavage of the S-N bond.[8]
-
In forced degradation studies, other identified impurities include sulfacetamide, sulfanilic acid, aniline, 4-aminobenzenesulfonamide, and others.[16]
To identify these peaks, mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is the most effective technique.
3. My analytical method is not providing reproducible results. What should I check?
For issues with analytical reproducibility, particularly with HPLC, consider the following:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently for each run. The pH of the mobile phase is crucial for consistent retention times and peak shapes.[17]
-
Column Equilibration: The column must be properly equilibrated with the mobile phase before each injection.
-
Sample Preparation: Inconsistent sample preparation can lead to variability. For complex matrices, a solid-phase extraction (SPE) step may be necessary to clean up the sample and avoid matrix effects, which can improve reproducibility.
-
System Suitability: Always run system suitability tests before your sample analysis to ensure the chromatographic system is performing adequately. Key parameters to check include resolution, tailing factor, and the number of theoretical plates.[17]
-
Standard Stability: Ensure your this compound standard is stable and has not degraded. Prepare fresh standards regularly.
4. How can I control the degradation of this compound in my stock solutions?
To minimize the degradation of this compound in stock solutions:
-
Storage Conditions: Store solutions at a low temperature (e.g., 4°C) and protected from light in amber glass bottles.[3][5]
-
pH Adjustment: Depending on the intended use, adjusting the pH to a range where this compound is more stable can be beneficial. However, be mindful that pH can also affect its solubility.
-
Solvent Choice: The choice of solvent can impact stability. For instance, preparing oral solutions from powder in sterile water has shown better stability under refrigeration than those prepared from tablets, which may contain excipients that affect stability.[3][4][5]
Troubleshooting Guides
Guide 1: Inconsistent Degradation Rates
| Symptom | Possible Cause | Troubleshooting Steps |
| Faster than expected degradation | Uncontrolled light exposure | Shield the experimental setup from ambient light using amber glassware or by covering it with aluminum foil. |
| Temperature fluctuations | Use a temperature-controlled environment such as a water bath or incubator. | |
| Presence of contaminants (e.g., metal ions, oxidizing agents) | Use high-purity water and reagents. Clean all glassware thoroughly. Consider using chelating agents if metal ion contamination is suspected. | |
| Incorrect pH | Verify the pH of your solution using a calibrated pH meter. Adjust as necessary using appropriate buffers. | |
| Slower than expected degradation | Presence of radical scavengers | Be aware of components in your matrix that could act as radical scavengers (e.g., ethanol, certain ions).[18] |
| Incorrect reagent concentration | Double-check the concentrations of all reagents, especially if using catalysts or oxidizing agents. |
Guide 2: Poor Chromatographic Performance
| Symptom | Possible Cause | Troubleshooting Steps |
| Peak tailing or fronting | Inappropriate mobile phase pH | Optimize the mobile phase pH. For this compound, a pH around 5.5 has been shown to provide good peak symmetry.[17] |
| Column degradation | Use a guard column to protect the analytical column. If performance degrades, wash or replace the column. | |
| Shifting retention times | Inconsistent mobile phase composition | Prepare the mobile phase carefully and ensure it is well-mixed. Use a gradient controller if necessary. |
| Temperature fluctuations | Use a column oven to maintain a constant temperature. | |
| Ghost peaks | Contaminated mobile phase or injector | Use fresh, high-purity solvents. Clean the injector port and syringe. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from a method for the simultaneous determination of this compound sodium and trimethoprim.[17]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector.
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water, acetonitrile, and triethylamine (B128534) (838:160:2, v/v/v), with the pH adjusted to 5.5 ± 0.05 with glacial acetic acid.
-
Flow Rate: 1.4 mL/minute.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: Ambient.
-
Procedure:
-
Prepare the mobile phase and degas it by sonication.
-
Prepare standard solutions of this compound in the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Quantify the amount of this compound by comparing the peak area of the sample to that of the standard.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products.[17]
-
Acid Hydrolysis: Mix the this compound solution with 1.0 N HCl and heat at 70°C.
-
Base Hydrolysis: Mix the this compound solution with 1.0 N NaOH and heat at 70°C.
-
Oxidative Degradation: Mix the this compound solution with 10% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the this compound solution at 70°C.
-
Photodegradation: Expose the this compound solution to UV light (254 nm).
For each condition, samples should be taken at various time points and analyzed using a stability-indicating HPLC method (like the one described in Protocol 1) to observe the formation of degradation products.
Data Presentation
Table 1: Factors Influencing this compound Degradation
| Factor | Effect on Degradation Rate | Conditions | Reference |
| pH | Increased rate with increasing pH | Photodegradation in aqueous media (pH 4.0 vs. 7.2) | [1] |
| Decreased rate with increasing pH | Oxidation by permanganate (pH 3.76 to 8.80) | [2] | |
| Temperature | Increased rate at higher temperature | Oral solution stability (4°C vs. 23°C) | [3][5] |
| UV Light | Induces degradation | Direct UV irradiation | [8] |
| Hydrogen Peroxide (H₂O₂) | Enhances photodegradation | UV/H₂O₂ process | [12] |
| Fe(III) and Oxalate | Markedly enhances photodegradation | Coexistence in solution under UV irradiation | [6] |
| Common Ions | Negative effect | Fe⁰/persulfate system (Cl⁻, SO₄²⁻, NO₃⁻, HCO₃⁻) | [9][13] |
Visualizations
Caption: Troubleshooting logic for inconsistent this compound degradation.
Caption: General workflow for a this compound degradation experiment.
Caption: Simplified this compound degradation pathways.
References
- 1. Degradation of this compound, sulfachloropyridazine and sulfamethazine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of this compound oral liquids prepared from tablets and powder. [sites.ualberta.ca]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. Stability of this compound oral liquids prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation mechanism of this compound catalyzed by Fe(III), oxalate and algae under UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Degradation of this compound in water by a UV/O3 process: performance and degradation pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Degradation of aquatic this compound by Fe0/persulfate: kinetics, mechanisms, and degradation pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Chemical oxidation of this compound by the Fenton process: kinetics, pathways, toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Degradation of this compound by UV/Oxone: roles of reactive oxidative species and the formation of disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Catalytic ozonation of the antibiotic this compound: Reaction kinetics and transformation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of the specified impurities of silver this compound using a screening of degradation products in different stress physico-chemical media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of this compound Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Sulfadiazine Synthesis Protocols for Higher Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing sulfadiazine synthesis for improved yields. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data tables.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.
Q1: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?
A1: Low yields in this compound synthesis can arise from several factors. Here are the most common causes and their solutions:
-
Moisture Contamination: The key intermediate, p-acetylaminobenzenesulfonyl chloride, is highly susceptible to hydrolysis.[1] Moisture in the reaction setup can significantly reduce its availability for the condensation step, thereby lowering the overall yield.
-
Suboptimal Reaction Temperature: The temperature at which the condensation reaction is carried out can greatly influence the reaction rate and yield.
-
Solution: For the condensation of p-acetylaminobenzenesulfonyl chloride with 2-aminopyrimidine (B69317), a common approach is to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to gradually warm to room temperature.[2] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time and temperature for your specific setup.
-
-
Inappropriate Base: A base is crucial for neutralizing the hydrochloric acid (HCl) generated during the condensation reaction.[2] An unsuitable base can lead to an acidic reaction mixture, which protonates the amine and reduces its nucleophilicity.
-
Solution: Pyridine (B92270) is a commonly used base for this reaction, acting as both a solvent and an acid scavenger.[1] Triethylamine (TEA) is another suitable option.[2] Ensure at least one equivalent of the base is used.
-
-
Incorrect Stoichiometry: The molar ratio of the reactants is critical for maximizing product formation.
-
Solution: Typically, equimolar amounts of p-acetylaminobenzenesulfonyl chloride and 2-aminopyrimidine are used.[2] However, slight adjustments may be necessary depending on the purity of the starting materials.
-
Q2: My TLC analysis shows multiple spots, indicating the formation of side products. What are the likely side reactions, and how can I minimize them?
A2: The presence of multiple products is a common challenge. Here are some likely side reactions and strategies to mitigate them:
-
Hydrolysis of the Sulfonyl Chloride: As mentioned, p-acetylaminobenzenesulfonyl chloride can react with any trace water to form p-acetylaminobenzenesulfonic acid, which will not participate in the desired reaction.
-
Formation of Bis-sulfonated Pyrimidine: It is possible for the sulfonyl chloride to react with both amino groups of 2-aminopyrimidine, though this is less common.
-
Solution: Careful control of the stoichiometry and slow addition of the sulfonyl chloride to the amine solution can help minimize this side reaction.
-
-
Degradation Products: this compound itself can degrade under certain conditions, such as exposure to heat, light, or moisture.[4] Stress testing has identified potential degradation products including sulfanilamide (B372717), sulfanilic acid, and aniline.[5]
-
Solution: Ensure proper storage of the final product in a tightly sealed container, protected from light and humidity.[4] During workup, avoid unnecessarily harsh conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound?
A1: There are two primary methods for synthesizing this compound:
-
The most common route involves the condensation of p-acetylaminobenzenesulfonyl chloride with 2-aminopyrimidine, followed by alkaline hydrolysis to remove the acetyl protecting group.[6][7]
-
An alternative method utilizes sulfaguanidine (B1682504) and malonaldehyde as starting materials. This approach is reported to have milder reaction conditions and a higher conversion rate.[1][8]
Q2: What are the critical impurities to be aware of in this compound synthesis?
A2: Impurities in this compound can originate from the synthesis process or degradation.[4]
-
Process-related impurities: These include unreacted starting materials like sulfanilamide and by-products from the condensation step.[4]
-
Degradation impurities: this compound can degrade to form compounds such as oxidized sulfonamide moieties, desulfonated derivatives, and hydrolysis products.[4][5]
Q3: How can I purify the final this compound product?
A3: Recrystallization is a common and effective method for purifying crude this compound. The choice of solvent will depend on the impurities present. The product is typically a white or off-white crystalline powder.[1][7] After recrystallization, the crystals should be collected by vacuum filtration, washed with a small amount of cold solvent, and dried thoroughly.[2]
Data Presentation
Table 1: Comparison of this compound Synthesis Protocols
| Parameter | Method 1: p-Acetylaminobenzenesulfonyl Chloride Route | Method 2: Sulfaguanidine Route |
| Starting Materials | p-Acetylaminobenzenesulfonyl chloride, 2-aminopyrimidine | Sulfaguanidine, Malonaldehyde |
| Key Reaction Step | Condensation in the presence of a base (e.g., pyridine) | Ring-closing condensation |
| Reaction Conditions | Anhydrous conditions are critical[1] | Milder reaction conditions reported[1][8] |
| Reported Yield | Varies, can be optimized | Yields of 89-91% reported in patent literature[1] |
| Reported Purity | Dependent on purification | Purity of 96.9-98.0% reported in patent literature[1] |
Experimental Protocols
High-Yield Synthesis of this compound via the Sulfaguanidine Route
This protocol is adapted from patent literature and is designed for a high yield of this compound.[1][8]
Step 1: Preparation of Sulfaguanidine Crude Product
-
In a suitable reaction vessel, combine 8.6 g of ammonium (B1175870) chloride (NH₄Cl) and 30.9 g of ammonium carbonate ((NH₄)₂CO₃).
-
Add a catalytic amount of activated carbon.
-
Add 32 g of dicyandiamide (B1669379) and heat the mixture to 170 °C until it melts, maintaining this temperature for 30 minutes.
-
To the molten solution, add 80 g of sulfanilamide and 70 g of sodium carbonate. Continue heating and raise the temperature to 150 °C over 25 minutes, then hold for 30 minutes.
-
Add 400 mL of boiling water to the mixture and stir.
-
Cool the resulting suspension to 40 °C and filter to obtain the crude sulfaguanidine product.
Step 2: Synthesis and Purification of this compound
-
In a flask, add 93 g of a 25% sodium methoxide (B1231860) solution in methanol (B129727).
-
Add 33 g of the crude sulfaguanidine product obtained in Step 1.
-
While stirring, add 12.0 g of malonaldehyde.
-
Heat the reaction mixture to 70 °C and maintain for 2.5 hours to complete the ring-closing condensation.
-
Recover the methanol by distillation to obtain the crude this compound sodium salt.
-
Add 200 mL of water to the crude product and heat to dissolve.
-
Adjust the pH to 10.0 with a suitable acid or base if necessary.
-
Add 18 g of activated carbon and decolorize by heating at 80 °C.
-
Filter the hot solution. To the filtrate, add 0.5 g of ammonium chloride and adjust the pH to 5.2 with 10% acetic acid.
-
Allow the solution to cool to crystallize the this compound.
-
Collect the crystals by filtration, wash with cold water, and dry to obtain the final product.
Mandatory Visualizations
Caption: Experimental workflow for the high-yield synthesis of this compound.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. CN105254575A - Synthetic method for this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. Identification of the specified impurities of silver this compound using a screening of degradation products in different stress physico-chemical media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemcom.com [echemcom.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic method for this compound - Eureka | Patsnap [eureka.patsnap.com]
Sulfadiazine Formulation Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the stability testing of sulfadiazine in various formulations.
Frequently Asked Questions (FAQs)
Q1: My extemporaneously prepared this compound oral suspension is showing rapid degradation. What are the likely causes?
A1: Rapid degradation of compounded this compound suspensions is a common issue. Key factors influencing stability include:
-
pH: this compound stability is highly pH-dependent. Formulations with a pH between 6.0 and 8.0 have shown better stability.[1] The initial pH of solutions prepared from tablets and powder can differ significantly (e.g., 6.9 from tablets vs. 9.8 from powder), which can impact stability.[2][3]
-
Temperature: Storage at elevated temperatures, such as room temperature (23°C), can lead to significant degradation within a couple of days.[2][3][4] Refrigeration at 4°C generally improves stability.[2][3][4]
-
Source of this compound: Suspensions made from pure this compound powder may exhibit different stability profiles compared to those made from crushed commercial tablets due to the presence of excipients in the tablets.[2][4] Excipients can affect the pH and overall stability of the formulation.[2][4]
-
Light Exposure: this compound can undergo photodegradation.[5] It is crucial to store formulations in light-resistant containers, such as amber glass bottles.[2][4]
Q2: What is a suitable analytical method for assessing this compound stability?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for quantifying this compound and separating it from its degradation products.[2][4][5] Key components of a suitable HPLC method are detailed in the Experimental Protocols section. To confirm the method is "stability-indicating," forced degradation studies should be performed.[5]
Q3: How can I perform a forced degradation study for my this compound formulation?
A3: Forced degradation studies, or stress testing, help identify potential degradation products and establish the specificity of your analytical method.[5] Typical stress conditions for this compound include:
-
Acid Hydrolysis: Exposure to an acidic medium (e.g., 1.0 N HCl).[5]
-
Base Hydrolysis: Exposure to a basic medium (e.g., 1.0 N NaOH).[5]
-
Oxidation: Treatment with an oxidizing agent (e.g., 10% H₂O₂).[5]
-
Thermal Stress: Exposure to elevated temperatures (e.g., 70°C).[5]
-
Photolytic Stress: Exposure to UV light (e.g., 254 nm).[5]
Q4: What are the known degradation pathways for this compound?
A4: this compound can degrade through several mechanisms, including:
-
Hydrolysis: Cleavage of the sulfonamide (S-N) bond.[6]
-
Photodegradation: UV irradiation can induce the opening of the pyrimidine (B1678525) ring.[6] Attack by hydroxyl radicals is a primary pathway in photodegradation.[7]
-
Oxidation: This can lead to the formation of various degradation products.
A simplified diagram of potential degradation pathways is provided in the Visualizations section.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram | - Degradation of this compound- Presence of impurities in excipients- Contamination from solvent or glassware | - Perform forced degradation studies to identify potential degradation product peaks.[5]- Analyze a placebo formulation (without this compound) to check for interfering peaks from excipients.- Ensure high purity of solvents and proper cleaning of all equipment. |
| Poor shelf-life of oral suspension (<3 days) | - Suboptimal pH of the formulation- Storage at room temperature- Exposure to light | - Adjust the pH of the suspension to a neutral range (6.0-8.0) using appropriate buffers.- Store the suspension under refrigerated conditions (e.g., 4°C).[2][3][4]- Package the formulation in amber, light-resistant containers.[2][4] |
| Change in color or odor of the formulation | - Chemical degradation of this compound or excipients | - This is a sign of instability. A detectable change in odor has been observed in solutions stored at 23°C.[2][3]- Discard the formulation and investigate the cause, focusing on storage conditions and formulation composition. |
| Inconsistent assay results | - Poor dose homogeneity in suspensions- Issues with the analytical method | - Ensure adequate mixing and use of a suitable suspending agent (e.g., xanthan gum) to prevent sedimentation.[1]- Validate the HPLC method for precision, accuracy, and linearity as per ICH guidelines.[5][8] |
Data Presentation
Table 1: Stability of this compound Oral Liquids/Suspensions under Different Conditions
| Formulation Details | Concentration | Storage Temperature | pH | Stability Results | Reference |
| Solution from this compound Powder in Sterile Water | 200 mg/mL | 4°C | 9.8 | Stable for 3 days | [2][3][4] |
| Solution from this compound Powder in Sterile Water | 200 mg/mL | 23°C | 9.8 | Lost >10% concentration within 2 days | [2][3][4] |
| Suspension from Crushed Tablets in Sterile Water | 200 mg/mL | 4°C | 6.9 | Lost >10% concentration within 2 days | [2][3][4] |
| Suspension from Crushed Tablets in Sterile Water | 200 mg/mL | 23°C | 6.9 | Lost >10% concentration within 2 days | [2][3][4] |
| Sugar-free Suspension from API or Tablets | 100 mg/mL | 5±3°C | ~7.0 | ~100% content remained after 30 days | |
| Suspension in Simple Syrup | 100 mg/mL | 25°C | Not specified | Stable for 14 days |
Experimental Protocols
1. Preparation of this compound Oral Suspension (Example Protocol)
This protocol is based on methodologies described in the literature.[1][2]
-
From Powder: Weigh the required amount of this compound powder. In a separate container, prepare the vehicle (e.g., sterile water for irrigation, a buffered solution with a suspending agent like xanthan gum). Gradually add the this compound powder to the vehicle while continuously stirring to ensure a uniform suspension.
-
From Tablets: Crush the required number of commercial this compound tablets in a mortar to a fine powder. Prepare the vehicle as described above. Create a paste by adding a small amount of the vehicle to the powder. Gradually dilute the paste with the remaining vehicle to the final volume, ensuring thorough mixing.
-
Storage: Transfer the final suspension into amber glass bottles and store at the desired temperature (e.g., 4°C).[1][2]
2. Stability-Indicating HPLC Method (Example Protocol)
This is a composite protocol based on several published methods.[2][4][5]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of an aqueous component (water, sometimes with a buffer like triethylamine, pH adjusted) and an organic modifier (acetonitrile or methanol). An example is a trinary solvent mixture of water–acetonitrile–triethylamine (838:160:2, v/v) at pH 5.5.[5]
-
Detection: UV detection at a wavelength of 254 nm or 270 nm.[4][5]
-
Sample Preparation: Withdraw a sample from the formulation. Dilute it with a suitable solvent (e.g., mobile phase or a mixture of NaOH and water) to a known concentration within the linear range of the assay.[2] Filter the sample through a 0.45 µm filter before injection.[5]
-
Quantification: Calculate the concentration of this compound by comparing the peak area of the sample to that of a reference standard of known concentration.
Mandatory Visualizations
Caption: Workflow for a typical stability study of this compound formulations.
Caption: Simplified degradation pathways of this compound under stress.
References
- 1. scielo.br [scielo.br]
- 2. Stability of this compound oral liquids prepared from tablets and powder. [sites.ualberta.ca]
- 3. Stability of this compound oral liquids prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of this compound Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of this compound in water by a UV/O3 process: performance and degradation pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Photodegradation mechanism of this compound catalyzed by Fe(III), oxalate and algae under UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Antibacterial Activity of Sulfadiazine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the antibacterial activity of sulfadiazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its derivatives?
This compound is a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA, RNA, and protein synthesis.[3][4][5] By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound blocks the folic acid pathway, leading to a bacteriostatic effect that inhibits bacterial growth and multiplication.[4]
Q2: Why is it necessary to synthesize this compound derivatives?
The primary motivation for synthesizing this compound derivatives is to combat rising antimicrobial resistance and enhance the therapeutic efficacy of the parent drug.[6] Molecular modifications aim to increase potency, broaden the spectrum of activity against resistant bacterial strains, and potentially reduce toxicity.[1]
Q3: What are common strategies for modifying this compound to enhance antibacterial activity?
Common strategies include the synthesis of Schiff bases, azo compounds, and various heterocyclic derivatives such as tetrazoles, oxazepines, and azetidinones.[7][8][9] These modifications can alter the molecule's electronic and steric properties, potentially leading to improved binding to the target enzyme or alternative mechanisms of action.
Q4: What are the known mechanisms of bacterial resistance to sulfonamides like this compound?
Bacteria can develop resistance to sulfonamides through several mechanisms. These include acquiring plasmids that encode for an altered dihydropteroate synthase with reduced binding affinity for the drug, increasing the production of PABA to outcompete the inhibitor, or developing efflux pumps to actively remove the drug from the bacterial cell.[3] Some bacteria may also possess alternative metabolic pathways for folic acid synthesis.
Troubleshooting Guides
Synthesis of this compound Derivatives
Problem: Low yield of the synthesized derivative.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Extend the reflux time as suggested in some protocols.[1] Monitor the reaction progress using thin-layer chromatography (TLC) to ensure the disappearance of starting materials.
-
-
Possible Cause 2: Suboptimal reaction conditions.
-
Solution: Ensure the solvent is anhydrous, as moisture can interfere with many organic reactions. Verify the pH of the reaction mixture, as it can be critical for reactions like diazotization.[10]
-
-
Possible Cause 3: Loss of product during workup and purification.
-
Solution: When washing the precipitate, use minimal amounts of cold solvent to avoid dissolving the product.[1] Optimize the recrystallization process by carefully selecting the solvent system to ensure maximum recovery of the purified compound.
-
Problem: Unexpected peaks in characterization spectra (FTIR, NMR).
-
Possible Cause 1: Presence of unreacted starting materials.
-
Solution: Compare the spectra with those of the starting materials (this compound and the respective aldehyde/ketone) to identify any overlapping peaks. Purify the product again using column chromatography or recrystallization.
-
-
Possible Cause 2: Presence of solvent residue.
-
Solution: Ensure the product is thoroughly dried under a vacuum to remove any residual solvent, which can show characteristic peaks in NMR spectra.[1]
-
-
Possible Cause 3: Formation of side products.
-
Solution: Re-evaluate the reaction mechanism for potential side reactions. Adjusting reaction conditions such as temperature or the order of reagent addition might minimize the formation of unwanted byproducts.
-
Antibacterial Susceptibility Testing
Problem: Inconsistent or no zone of inhibition in the agar (B569324) well diffusion assay.
-
Possible Cause 1: Poor diffusion of the compound in the agar.
-
Solution: Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before adding it to the wells. The viscosity of the solvent can also affect diffusion. Consider using a lower concentration of the compound if precipitation in the agar is suspected.
-
-
Possible Cause 2: The tested bacterial strain is resistant to the compound.
-
Possible Cause 3: Improper incubation conditions.
Problem: High Minimum Inhibitory Concentration (MIC) values.
-
Possible Cause 1: The derivative has low intrinsic activity.
-
Solution: This is a possible outcome of the modification. The structural changes may not have favorably interacted with the bacterial target.
-
-
Possible Cause 2: Issues with the serial dilution.
-
Solution: Double-check the calculations for the serial dilutions. Ensure accurate pipetting to avoid errors in the final concentrations of the tested compounds.
-
-
Possible Cause 3: The pH of the medium.
-
Solution: The ionic state of sulfonamides is pH-dependent, which can affect their uptake by bacterial cells.[12] Ensure the pH of the growth medium is controlled and consistent across experiments.
-
Data on Antibacterial Activity
Table 1: Zone of Inhibition of Selected this compound Derivatives
| Compound | Concentration (mg/mL) | S. aureus (mm) | P. aeruginosa (mm) | Reference |
| Derivative F | 200 | 15.22 ± 0.12 | 17.41 ± 0.10 | [7] |
| Derivative F | 100 | - | - | [7] |
Note: Data is extracted from the cited literature. "-" indicates data not provided.
Table 2: Antibacterial Activity of Imine-Sulfadiazine Derivatives
| Compound | Concentration (M) | S. aureus Zone of Inhibition (mm) | E. coli Zone of Inhibition (mm) | Reference |
| Derivative A | 0.1 | - | 31 | [13] |
| Penicillin G | 0.1 | 33 | - | [1] |
| Derivative B | 0.00001 | 10 | - | [1] |
Note: Data is extracted from the cited literature. "-" indicates data not provided.
Experimental Protocols
General Synthesis of Imine-Sulfadiazine Derivatives (Schiff Bases)
-
Dissolve this compound (0.1 mmol) in 15 ml of ethanol.
-
Add the corresponding aldehyde (0.1 mmol) to the solution.
-
Reflux the resulting mixture for 3 hours.
-
Collect the precipitate by filtration.
-
Wash the collected precipitate several times with absolute ethanol.
-
Dry the final product under a vacuum.[1]
Agar Well Diffusion Method for Antibacterial Screening
-
Prepare microbial suspensions and uniformly spread them across the surface of Mueller-Hinton agar plates.
-
Create cavities (wells) in the agar using a sterilized stainless-steel cylinder.
-
Prepare different concentrations of the synthesized derivatives in a suitable solvent (e.g., DMSO).
-
Add a specific volume (e.g., 100 µl) of each derivative solution into the respective wells.
-
Include a negative control (solvent only) and a positive control (a standard antibiotic).
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well.[1][7]
Visualizations
Caption: this compound competitively inhibits dihydropteroate synthase.
Caption: Experimental workflow for synthesis of Schiff base derivatives.
Caption: Troubleshooting logic for antibacterial susceptibility testing.
References
- 1. jurnal.stikeskesdam4dip.ac.id [jurnal.stikeskesdam4dip.ac.id]
- 2. This compound | C10H10N4O2S | CID 5215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound sodium? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. A recent advances in the antibacterial potential of this compound [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. gpub.org [gpub.org]
- 8. echemcom.com [echemcom.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Sulfadiazine in Cell Culture
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize the off-target effects of sulfadiazine in cell culture experiments. By understanding the mechanisms of these effects and implementing appropriate experimental controls, researchers can ensure the validity and reproducibility of their results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary mechanism of action of this compound and why does it have off-target effects in mammalian cells?
A1: this compound's primary mechanism of action is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in prokaryotes and some lower eukaryotes like Toxoplasma gondii.[1][2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound competitively inhibits DHPS, thereby halting the production of dihydrofolic acid, a precursor to DNA, RNA, and certain amino acids.[1][2] Mammalian cells lack the DHPS enzyme and instead acquire folate from their diet (or culture medium), which is why this compound is selectively toxic to susceptible microbes.[1]
However, at higher concentrations, this compound can exert off-target effects on mammalian cells. This is believed to occur through the inhibition of other enzymes within the folate metabolic pathway, such as dihydrofolate reductase (DHFR), albeit with much lower affinity than its primary target.[3][4] This interference can disrupt normal cellular processes that rely on folate derivatives, leading to unintended cytotoxicity.
Q2: I'm observing unexpected cytotoxicity in my host cells when treating my Toxoplasma gondii co-culture with this compound. What could be the cause?
A2: This is a common issue and can stem from several factors. First, ensure your this compound concentration is appropriate for your specific T. gondii strain, as susceptibility can vary.[5][6] Concentrations effective against the parasite can sometimes approach levels that are toxic to the host cells. Secondly, the observed cytotoxicity is likely an off-target effect due to the disruption of the host cell's folate metabolism.[3][4] Finally, consider that a metabolite of this compound, produced by cellular oxidative metabolism, may be the toxic agent.[7]
Troubleshooting Steps:
-
Verify Concentration: Confirm the IC50 of this compound for your specific parasite and host cell line. The effective concentration against T. gondii can range from 3 to over 50 mg/L.[5]
-
Perform a Dose-Response Curve: Conduct a cytotoxicity assay (e.g., MTT assay) on the host cells alone to determine the precise IC50 of this compound for your cell line. This will help you establish a therapeutic window.
-
Implement a Folinic Acid Rescue: Supplement your cell culture medium with folinic acid (also known as leucovorin). Folinic acid is a downstream product in the folate pathway and can replenish the folate derivatives that are depleted by this compound's off-target activity, thereby "rescuing" the host cells without affecting the drug's efficacy on the parasite (which cannot efficiently utilize exogenous folates).[8][9]
Q3: How do I perform a "folinic acid rescue" experiment to mitigate host cell cytotoxicity?
A3: A folinic acid rescue is a robust method to counteract the off-target effects of this compound. The principle is to bypass the enzymatic step that is being partially inhibited by the drug in the host cells.
Experimental Workflow:
-
Determine this compound IC50: First, determine the concentration of this compound that inhibits 50% of cell viability (IC50) in your host cell line using a standard cytotoxicity assay.
-
Set up Experimental Groups:
-
Vehicle Control (cells with no treatment)
-
This compound only (at a concentration causing significant toxicity, e.g., IC50 or 2x IC50)
-
Folinic Acid only (as a control for its own effects)
-
This compound + Folinic Acid (co-treatment)
-
-
Folinic Acid Concentration: Start with a folinic acid concentration of around 10-50 µg/mL. This concentration may need to be optimized for your specific cell line and the dose of this compound used.
-
Incubation and Analysis: Treat the cells and incubate for the desired experimental duration (e.g., 24-72 hours). Assess cell viability using an MTT or similar assay. A successful rescue will show a significant increase in cell viability in the "this compound + Folinic Acid" group compared to the "this compound only" group.
Q4: My experimental results are inconsistent. What are some general best practices for working with this compound in cell culture?
A4: Inconsistent results can often be traced back to procedural or reagent issues.
Troubleshooting Checklist:
-
Compound Stability: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. This compound is typically dissolved in DMSO.[2]
-
Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and media composition. Over-confluent or sparsely seeded cultures can respond differently to drug treatment.[10]
-
Reagent Quality: Use high-quality, sterile-filtered reagents. Test new batches of media, serum, or supplements before use in critical experiments.[10]
-
Assay Conditions: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level non-toxic to your cells.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on various mammalian cell lines and its inhibitory concentrations against different pathogens.
Table 1: this compound IC50 Values in Mammalian Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Notes |
| HepG2 | Human Liver Cancer | 245.69 ± 4.1 | Less potent than cisplatin (B142131) (IC50 = 66.92 µM).[11] |
| MCF7 | Human Breast Cancer | 215.68 ± 3.8 | Less potent than cisplatin (IC50 = 46.83 µM).[11] |
| THLE2 | Normal Human Liver | 4159 ± 90.5 | Demonstrates significantly lower toxicity in normal cells compared to cancer cell lines.[11] |
Table 2: Effective Concentrations of this compound Against Toxoplasma gondii
| Strain | Genotype | IC50 (µg/mL) | IC50 (µM) | Host Cell Line |
| RH | Type I | 77 | ~308 | Vero |
| ME-49 | Type II | 51 | ~204 | Vero |
| Various Strains | Multiple | 3 - 18.9 | ~12 - 75.5 | MRC-5 |
| Resistant Strains | Multiple | >50 | >199.8 | MRC-5 |
Data compiled from multiple sources.[5][6] Conversion from µg/mL to µM is based on a molar mass of 250.28 g/mol for this compound.
Key Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol provides a general method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[12]
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570-600 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways and Workflows
Caption: this compound's mechanism of action and off-target effects on the folate pathway.
Caption: A logical workflow for troubleshooting this compound-induced cytotoxicity.
Caption: Experimental workflow for a folinic acid rescue assay.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Pharmaceutical Insights: this compound/trimethoprim's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 4. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Susceptibility of Various Genotypic Strains of Toxoplasma gondii to Pyrimethamine, this compound, and Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of this compound resistance in vitro in Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of a toxic metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Folinic acid - Wikipedia [en.wikipedia.org]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound Exerts Potential Anticancer Effect in HepG2 and MCF7 Cells by Inhibiting TNFα, IL1b, COX-1, COX-2, 5-LOX Gene Expression: Evidence from In Vitro and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimization of Sulfadiazine and Trimethoprim Synergistic Ratio
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the synergistic ratio of sulfadiazine and trimethoprim (B1683648).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of synergistic action between this compound and trimethoprim?
This compound and trimethoprim work synergistically to inhibit the bacterial folic acid synthesis pathway at two sequential steps.[1][2] Folic acid is essential for the synthesis of nucleic acids and amino acids in bacteria.[1] this compound, a sulfonamide antibiotic, acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS), preventing the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid.[1][3] Trimethoprim then inhibits the next step in the pathway by targeting dihydrofolate reductase (DHFR), which prevents the conversion of dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate.[3][4] This sequential blockade is more effective than the action of either drug alone.[4]
Q2: What is the optimal synergistic ratio of this compound to trimethoprim?
The optimal synergistic ratio of this compound to trimethoprim is not a single fixed value but is highly dependent on the target microorganism.[5][6] While a historical in vivo plasma concentration ratio of 20:1 for sulfonamide to trimethoprim has been a target in human medicine, in vitro studies have shown that the most synergistic ratios can vary significantly.[7] For instance, against certain bacterial fish pathogens, synergy has been observed at ratios of this compound to trimethoprim ranging from 1:1 to 5:1.[5] For Streptococcus equi, synergistic ratios have been reported to be as wide as 1:1 to 1:256.[6] Therefore, the optimal ratio must be determined empirically for each bacterial species and strain of interest.
Q3: How is synergy between this compound and trimethoprim quantified?
The synergy between this compound and trimethoprim is most commonly quantified using the Fractional Inhibitory Concentration (FIC) index, which is determined through a checkerboard assay.[8][9] The FIC index is the sum of the FICs of each drug, where the FIC is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone.[8][10]
FIC Index (FICI) = FIC of this compound + FIC of Trimethoprim
The interpretation of the FICI is as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Q4: What are the primary experimental methods to determine the synergistic ratio?
The two primary methods are the checkerboard assay and the time-kill assay.
-
Checkerboard Assay: This is a microdilution method used to determine the MIC of each drug alone and in various combinations, allowing for the calculation of the FIC index.[9][11] It provides a static measure of the interaction.
-
Time-Kill Assay (or Time-Kill Curve): This is a dynamic method that measures the rate of bacterial killing over time when exposed to the drugs alone and in combination.[9][12] Synergy is typically defined as a ≥ 2-log10 decrease in bacterial count (CFU/mL) by the combination compared to the most active single agent at a specific time point (e.g., 24 hours).[9]
Data Presentation
Table 1: Illustrative Synergistic Ratios of Trimethoprim/Sulfonamide Combinations Against Common Pathogens
Note: The following data for Sulfamethoxazole (B1682508) (a sulfonamide similar to this compound) is provided as an illustrative example. Specific values for this compound may vary and should be determined experimentally.
| Bacterial Strain | MIC of Trimethoprim Alone (µg/mL) | MIC of Sulfamethoxazole Alone (µg/mL) | MIC of Trimethoprim in Combination (µg/mL) | MIC of Sulfamethoxazole in Combination (µg/mL) | FICI | Interpretation |
| Escherichia coli | 0.60 | 1.6 | 0.096 | 0.256 | 0.32 | Synergy |
| Staphylococcus aureus | 0.50 | 0.80 | 0.08 | 0.128 | 0.32 | Synergy |
Data is illustrative and based on typical findings for trimethoprim/sulfamethoxazole.[9]
Table 2: Interpretation of Fractional Inhibitory Concentration Index (FICI)
| FICI Value | Interpretation | Description |
| ≤ 0.5 | Synergy | The combined effect of the drugs is significantly greater than the sum of their individual effects.[8] |
| > 0.5 to ≤ 4 | Additive or Indifference | The combined effect is equal to or slightly greater than the sum of the individual effects.[8] |
| > 4 | Antagonism | The combined effect is less than the effect of the more active drug alone.[8] |
Experimental Protocols
Checkerboard Assay Protocol
This protocol outlines the determination of the synergistic interaction between this compound and trimethoprim using a 96-well microtiter plate.
Materials:
-
This compound and trimethoprim stock solutions
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[13]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)[9]
-
Sterile 96-well microtiter plates[13]
-
Multichannel pipette[13]
Procedure:
-
Drug Dilutions:
-
Inoculation:
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.[9]
-
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
-
Data Analysis:
-
Determine the MIC of this compound alone and in combination with each concentration of trimethoprim.
-
Determine the MIC of trimethoprim alone and in combination with each concentration of this compound.
-
Calculate the FICI for each combination that inhibits growth using the formula mentioned in the FAQs.
-
Time-Kill Assay Protocol
This protocol assesses the bactericidal or bacteriostatic synergistic effect of this compound and trimethoprim over time.
Materials:
-
This compound and trimethoprim stock solutions
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)[9]
-
Standardized bacterial inoculum (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL)[9]
-
Sterile culture tubes and agar (B569324) plates
-
Incubator with shaking capabilities
Procedure:
-
Preparation:
-
Prepare tubes with the standardized bacterial inoculum in the broth medium.[9]
-
-
Drug Addition:
-
Incubation and Sampling:
-
Quantification:
-
Perform serial dilutions of the aliquots and plate them on agar to determine the viable bacterial count (CFU/mL).[9]
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.[9] A bactericidal effect is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
-
Troubleshooting Guides
Issue 1: High variability in MIC or FICI results between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a homogenous cell suspension before dispensing. Use a multichannel pipette for consistency.[14] |
| Pipetting errors during serial dilutions | Use calibrated pipettes and change tips between dilutions to avoid carryover. Be meticulous with technique.[14] |
| Edge effects (evaporation in outer wells) | Fill the perimeter wells of the 96-well plate with sterile PBS or medium and do not use them for experimental data.[14] |
| Contamination | Use sterile technique throughout the procedure. Check media and reagents for contamination. |
Issue 2: No clear synergistic effect is observed (FICI > 0.5).
| Possible Cause | Troubleshooting Step |
| The tested ratios are not optimal for the specific strain | Expand the range of concentrations for both drugs in the checkerboard assay to test a wider variety of ratios. |
| Incorrect MIC determination for single agents | Re-run the MIC determination for each drug individually to ensure accuracy. The FICI calculation is dependent on these values.[8] |
| Drug precipitation | Visually inspect the wells for any precipitation, as this can reduce the effective concentration of the drugs. If precipitation occurs, consider using a different solvent or adjusting the pH.[14] |
Issue 3: Unexpected bacterial growth in control wells.
| Possible Cause | Troubleshooting Step |
| Resistant bacterial subpopulation | Isolate colonies from the growth control wells and re-test their susceptibility. |
| Inactive drug solutions | Prepare fresh drug solutions for each experiment. Ensure proper storage of stock solutions to maintain potency. |
Visualizations
References
- 1. Chapter 10 – Sulfonamides and Trimethoprim – Swine Antibiotherapy Handbook [open.lib.umn.edu]
- 2. mims.com [mims.com]
- 3. Pharmaceutical Insights: this compound/trimethoprim's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 4. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Population pharmacokinetic modeling of sulfadimethoxine, this compound and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. benchchem.com [benchchem.com]
- 10. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. actascientific.com [actascientific.com]
- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
Technical Support Center: Strategies to Reduce Sulfadiazine-Induced Crystalluria in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing sulfadiazine-induced crystalluria in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced crystalluria and why is it a concern in animal models?
A1: this compound-induced crystalluria is a condition where this compound and its metabolites precipitate and form crystals in the renal tubules of animals. This is a significant concern because these crystals can lead to kidney damage (nephrotoxicity), including tubular obstruction, inflammation, and in severe cases, acute kidney injury.[1][2][3] This can compromise the welfare of the animals and confound experimental results.
Q2: What are the primary factors that influence the formation of this compound crystals in urine?
A2: The two main factors are urine pH and urine volume.[4] this compound and its primary metabolite, N-acetylthis compound, are poorly soluble in acidic urine. Therefore, a lower urine pH significantly increases the risk of crystal formation. Additionally, low urine volume, often due to dehydration, concentrates the drug in the tubules, promoting precipitation.[3]
Q3: What are the common clinical signs of this compound-induced crystalluria in animal models?
A3: Common signs include hematuria (blood in the urine), oliguria (decreased urine output), and anuria (no urine output). Animals may also exhibit signs of pain, such as a hunched posture or reluctance to move. Biochemical analysis may reveal elevated serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels, indicating impaired kidney function.[5]
Q4: What are the primary strategies to prevent or reduce this compound-induced crystalluria?
A4: The two primary strategies are to increase urine volume through adequate hydration and to increase urine pH through alkalinization.[3][6] Ensuring animals have free access to water and administering alkalinizing agents like sodium bicarbonate are common and effective preventative measures.
Troubleshooting Guides
Issue 1: High Incidence of Crystalluria and Renal Injury Observed in the Control Group Receiving this compound
Possible Cause: The dose of this compound is too high for the specific animal model and conditions.
Troubleshooting Steps:
-
Review Dosing Regimen: Compare your this compound dosage with published literature for the specific species and strain you are using.
-
Dose-Response Study: If literature is unavailable, conduct a pilot study with a range of this compound doses to determine the maximum tolerated dose that does not induce significant crystalluria in the absence of preventative measures.
-
Monitor Animal Health: Closely monitor animals for clinical signs of nephrotoxicity. If signs appear, consider reducing the dose for subsequent experiments.
Possible Cause: The baseline urine pH of the animal model is too acidic.
Troubleshooting Steps:
-
Measure Baseline Urine pH: Before drug administration, measure the urine pH of the animals. Different strains and diets can influence baseline urine pH.[7]
-
Dietary Adjustment: Some animal chows can be acidifying. Consider switching to a diet with a different dietary cation-anion balance (DCAB) to naturally increase urine pH.[7]
-
Prophylactic Alkalinization: If dietary changes are not feasible or sufficient, implement a prophylactic urine alkalinization protocol (see Experimental Protocols section).
Issue 2: Inconsistent or No Crystalluria Observed in the this compound-Only Group
Possible Cause: The dose of this compound is too low to induce crystalluria.
Troubleshooting Steps:
-
Increase this compound Dose: Gradually increase the dose of this compound in a pilot study to find a concentration that reliably induces crystalluria without causing excessive morbidity.
-
Acidify Urine: If increasing the drug dose is not desirable, consider the controlled administration of an acidifying agent, such as ammonium (B1175870) chloride, to lower urine pH and promote crystal formation. This should be done with caution and careful monitoring.
Possible Cause: Animals are consuming excessive water, leading to high urine output and dilution of this compound.
Troubleshooting Steps:
-
Standardize Hydration: While ensuring adequate hydration is crucial to prevent severe toxicity, providing a standardized and monitored amount of water can help in achieving consistent results.
-
Measure Water Intake: Monitor and record the daily water intake of each animal to identify outliers.
Issue 3: Failure to Achieve Target Alkaline Urine pH with Sodium Bicarbonate
Possible Cause: The dose of sodium bicarbonate is insufficient.
Troubleshooting Steps:
-
Increase Sodium Bicarbonate Dose: The effective dose of sodium bicarbonate can vary. Based on studies in rats, oral doses between 0.3 g/kg and 1 g/kg have been shown to effectively raise urine pH.[8][9] If your current dose is ineffective, consider a gradual increase within this range.
-
Monitor Urine pH Post-Administration: Measure urine pH at regular intervals after sodium bicarbonate administration to determine the time to peak effect and the duration of alkalinization.
-
Route of Administration: Oral gavage is a common method for precise dosing.[8] If mixing in feed or water, ensure consistent consumption.
Experimental Protocols
Protocol 1: Induction of this compound Crystalluria in a Rat Model
This protocol is a synthesized model based on general principles of inducing drug-induced crystalluria.
Materials:
-
Male Wistar rats (200-250g)
-
This compound powder
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
pH meter or urine test strips
-
Microscope for urine sediment analysis
-
Reagents for blood urea nitrogen (BUN) and creatinine measurement
Procedure:
-
Acclimatization: Acclimate rats to individual metabolic cages for 3 days prior to the experiment to allow for adaptation and collection of baseline urine samples.
-
Baseline Data Collection: On the day before the experiment, collect 24-hour urine to measure baseline volume and pH. Collect a blood sample for baseline BUN and creatinine levels.
-
This compound Administration: Prepare a suspension of this compound in the vehicle. Administer a high dose of this compound (e.g., 400-600 mg/kg) via oral gavage. This may need to be administered in two split doses during the day to improve tolerance.
-
Urine and Blood Collection: Over the next 24-48 hours, collect urine in the metabolic cages. At the end of the collection period, measure the total urine volume. Collect a final blood sample.
-
Urine Analysis:
-
Biochemical Analysis: Measure serum BUN and creatinine levels in the blood samples.
-
Histopathology (Optional): At the end of the experiment, euthanize the animals and collect the kidneys for histological examination to assess for crystal deposits and tissue damage.
Protocol 2: Prevention of this compound Crystalluria with Urine Alkalinization
Materials:
-
Same as Protocol 1
-
Sodium bicarbonate
Procedure:
-
Acclimatization and Baseline Data: Follow steps 1 and 2 of Protocol 1.
-
Urine Alkalinization: Prepare a solution of sodium bicarbonate in water. Administer an oral dose of 0.3 g/kg to 1 g/kg of sodium bicarbonate via gavage 30-60 minutes before the administration of this compound.[8][9]
-
This compound Administration: Administer the same high dose of this compound as in Protocol 1.
-
Monitoring and Data Collection: Follow steps 4-7 of Protocol 1.
Protocol 3: Prevention of this compound Crystalluria with Increased Hydration
Materials:
-
Same as Protocol 1
Procedure:
-
Acclimatization and Baseline Data: Follow steps 1 and 2 of Protocol 1.
-
Enhanced Hydration: Ensure animals have ad libitum and easy access to a larger volume of fresh drinking water than is standard. Consider providing a more palatable water source (e.g., with a small amount of sucrose) to encourage drinking, ensuring the additive does not affect urine pH.
-
This compound Administration: Administer the same high dose of this compound as in Protocol 1.
-
Monitoring and Data Collection: Follow steps 4-7 of Protocol 1, paying close attention to the total volume of urine produced.
Data Presentation
Table 1: Effect of Sodium Bicarbonate on Urine pH in a Rat Model
| Treatment Group | Dose (oral gavage) | Mean Urine pH (± SD) at 4 hours post-administration |
| Control | Vehicle | 6.2 ± 0.4 |
| Sodium Bicarbonate (Low Dose) | 0.3 g/kg | 7.5 ± 0.5 |
| Sodium Bicarbonate (High Dose) | 1.0 g/kg | 8.1 ± 0.3 |
*Data are illustrative and based on findings from similar studies.[8][9]
Table 2: Expected Outcomes in a this compound Crystalluria Rat Model
| Experimental Group | Expected Urine pH | Expected Urine Volume | Expected Crystal Count (per high power field) | Expected Serum Creatinine |
| This compound Only | Acidic (<6.5) | Normal to Decreased | High | Elevated |
| This compound + Alkalinization | Alkaline (>7.0) | Normal | Low to None | Near Baseline |
| This compound + Increased Hydration | Variable | Increased | Low | Near Baseline |
Visualizations
Caption: Experimental workflow for studying strategies to reduce this compound-induced crystalluria.
Caption: Troubleshooting logic for unexpected high crystalluria in control animals.
Caption: Pathophysiological pathway of this compound-induced crystalluria and nephrotoxicity.
References
- 1. The Crystalline Nephropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-Induced Obstructive Nephropathy Presenting with Upper Urinary Tract Extravasation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. [Acute renal failure due to this compound crystalluria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 8. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combining a metabolic cage (with urine and feces collection) and respirometry: It's easy! - Sable Systems International [sablesys.com]
- 11. animalab.eu [animalab.eu]
- 12. tecniplast.it [tecniplast.it]
- 13. Metabolic cage for small rodents (mice & rat) | Intellibio [intelli-bio.com]
Technical Support Center: Enhancing Oral Sulfadiazine Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of sulfadiazine formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of this compound?
A1: The primary challenge in the oral delivery of this compound is its poor aqueous solubility, which limits its dissolution rate in the gastrointestinal fluid and subsequently leads to low and variable bioavailability.[1][2][3] Other challenges include potential degradation in the gastrointestinal tract and the need for frequent dosing due to its pharmacokinetic profile.
Q2: What are the main formulation strategies to enhance the oral bioavailability of this compound?
A2: Key strategies focus on improving the solubility and dissolution rate of this compound. These include:
-
Solid Dispersions: Dispersing this compound in a carrier matrix at the molecular level to create an amorphous solid dispersion can significantly increase its solubility and dissolution.[4][5][6][7]
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range, through techniques like high-pressure homogenization, increases the surface area for dissolution, leading to improved bioavailability.[8][9][10][11]
-
Salt Formation: Creating salt forms of this compound can alter its physicochemical properties, including solubility and dissolution rate.
-
Co-crystals: Engineering co-crystals of this compound with a suitable co-former can modify the crystal lattice, leading to enhanced solubility and dissolution characteristics.[12][13]
Q3: How do polymers enhance the bioavailability of this compound in solid dispersions?
A3: Polymers play a crucial role in solid dispersions by:
-
Inhibiting Crystallization: Polymers can prevent the amorphous drug from converting back to its less soluble crystalline form, thus maintaining a supersaturated state in vivo.
-
Improving Wettability: Hydrophilic polymers can improve the wettability of the hydrophobic this compound particles, facilitating faster dissolution.
-
Molecular Dispersion: They allow for the dispersion of this compound at a molecular level, breaking down the crystal lattice energy and enhancing solubility.[14]
Q4: What is the role of a Caco-2 permeability assay in evaluating this compound formulations?
A4: The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium.[15][16][17][18] It helps in:
-
Predicting Intestinal Absorption: Assessing the rate and extent of this compound transport across the cell monolayer provides an indication of its potential in vivo absorption.
-
Investigating Transport Mechanisms: It can be used to study whether this compound is a substrate for efflux transporters, which could limit its absorption.
-
Screening Formulations: The assay allows for the comparison of different this compound formulations to identify those with the highest potential for oral bioavailability.
Troubleshooting Guides
Solid Dispersion Formulations
Q: My this compound solid dispersion shows poor dissolution enhancement. What could be the problem?
A:
-
Incomplete Amorphization: The drug may not have been fully converted to its amorphous state. Use techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm the physical state of this compound in your dispersion.
-
Inappropriate Carrier Selection: The chosen polymer may not be suitable for this compound. Consider the miscibility and potential for hydrogen bonding between the drug and the carrier.
-
Incorrect Drug-to-Carrier Ratio: The ratio of this compound to the polymer is critical. A low carrier concentration may not be sufficient to inhibit crystallization, while a very high concentration might lead to slow drug release.
-
Phase Separation: During storage or dissolution, the drug and carrier might separate, leading to recrystallization of this compound. Ensure proper storage conditions (low temperature and humidity) and consider using polymers that have strong interactions with the drug.
Q: I'm observing recrystallization of this compound in my solid dispersion during stability studies. How can I prevent this?
A:
-
Increase Polymer Concentration: A higher concentration of a suitable polymer can provide a better physical barrier to prevent molecular mobility and subsequent crystallization.
-
Use a Combination of Polymers: Sometimes, a combination of polymers can offer synergistic effects in inhibiting crystallization.
-
Optimize Storage Conditions: Store the solid dispersion at low temperatures and controlled humidity to minimize molecular mobility.
-
Select a Polymer with a High Glass Transition Temperature (Tg): A polymer with a high Tg can help to maintain the amorphous state of the drug by reducing molecular mobility.
Nanoformulation Development
Q: I am struggling to achieve a small and uniform particle size for my this compound nanosuspension. What should I check?
A:
-
Inadequate Energy Input: The homogenization pressure or sonication energy might be insufficient. Try increasing the pressure or the duration of sonication.
-
Poor Stabilizer Performance: The chosen stabilizer (surfactant or polymer) may not be effectively adsorbing to the surface of the nanoparticles, leading to aggregation. Screen different stabilizers or use a combination of stabilizers.
-
High Drug Concentration: A very high concentration of this compound can lead to difficulties in particle size reduction and may promote particle aggregation. Try reducing the initial drug concentration.
-
Ostwald Ripening: This phenomenon, where larger particles grow at the expense of smaller ones, can occur during storage. Ensure you are using an effective stabilizer to prevent this.
Q: My this compound nanosuspension is showing signs of instability (e.g., sedimentation, crystal growth) upon storage. What can I do?
A:
-
Optimize Stabilizer Concentration: Insufficient stabilizer concentration can lead to particle aggregation and sedimentation. Conversely, excessive stabilizer can sometimes cause instability. Determine the optimal concentration through experimentation.
-
Consider a Secondary Stabilization Method: Techniques like lyophilization (freeze-drying) can be used to convert the nanosuspension into a solid powder, which can significantly improve long-term stability.
-
Evaluate Zeta Potential: A high absolute zeta potential value (typically > ±30 mV) indicates good electrostatic stabilization and can predict better physical stability.
-
Control Storage Temperature: Store the nanosuspension at the recommended temperature to minimize kinetic processes like crystal growth.
Data Presentation
Table 1: Enhancement of this compound Solubility and Dissolution with Solid Dispersions
| Formulation | Carrier | Drug:Carrier Ratio | Solubility Increase (fold) | Dissolution Rate Increase (fold) | Reference |
| Solid Dispersion | PEG4000 | Optimized | 17 | 3 | [5][19] |
| Solid Dispersion | PVP | Not Specified | - | Significantly Improved | [4] |
Table 2: Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | Animal Model | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Sulfasalazine (Pure Drug) | Rat | 0.531 | 4-6 | - | - | [20] |
| Sulfasalazine-loaded SLNs | Rat | 0.888 | 4-6 | Significantly Increased | Improved | [20] |
| This compound Suspension (Formulation I) | Chicken | 15.64 ± 3.45 | 2.53 ± 1.06 | 119.54 ± 23.17 | - | [21] |
| This compound Suspension (Formulation II) | Chicken | 10.6 ± 2.11 | 3.2 ± 1.21 | 86.81 ± 15.43 | - | [21] |
| This compound Suspension (Formulation III) | Chicken | 12.78 ± 2.54 | 2.87 ± 0.98 | 101.23 ± 18.97 | - | [21] |
| This compound (Oral) | Grass Carp (18°C) | 14.31 ± 2.15 | 8 | 450.31 ± 56.29 | - | [22] |
| This compound (Oral) | Grass Carp (24°C) | 10.03 ± 1.51 | 4 | 100.23 ± 15.03 | - | [22] |
Note: Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC = Area under the plasma concentration-time curve, SLNs = Solid Lipid Nanoparticles. Data are presented as mean ± standard deviation where available.
Experimental Protocols
In Vitro Dissolution Testing of this compound Tablets (USP Apparatus 2)
Objective: To determine the in vitro dissolution rate of this compound from a tablet formulation.
Materials and Apparatus:
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution Vessels (900 mL capacity)
-
Water bath maintained at 37 ± 0.5 °C
-
This compound Tablets
-
Dissolution Medium: 0.1 N Hydrochloric Acid
-
UV-Vis Spectrophotometer or HPLC system for analysis
Procedure:
-
Prepare 900 mL of 0.1 N hydrochloric acid dissolution medium and place it in each dissolution vessel.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle rotation speed to 75 rpm.
-
Place one this compound tablet into each vessel.
-
Start the dissolution test and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 45, 60, and 90 minutes).
-
Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry at approximately 254 nm after suitable dilution with 0.01 N sodium hydroxide, or HPLC).[4]
-
Calculate the percentage of this compound dissolved at each time point relative to the label claim.
In Vivo Pharmacokinetic Study of an Oral this compound Formulation in Rats
Objective: To evaluate the pharmacokinetic profile of a new oral this compound formulation in a rat model.
Materials and Animals:
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
Validated bioanalytical method (e.g., HPLC-UV or LC-MS/MS) for this compound in rat plasma.
-
Test formulation of this compound
-
Control formulation (e.g., this compound suspension in water)
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the study.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer a single oral dose of the this compound formulation to each rat via oral gavage. The dose should be calculated based on the body weight of each animal (e.g., 30 mg/kg).[1]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Separation: Immediately centrifuge the blood samples to separate the plasma.
-
Plasma Storage: Store the plasma samples at -80 °C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated bioanalytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).
Mandatory Visualizations
Caption: Workflow for developing and evaluating oral this compound formulations.
Caption: Troubleshooting logic for poor dissolution of this compound solid dispersions.
References
- 1. Metabolism and disposition by the rat of 35S-sulfadiazine alone and in the presence of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Properties of this compound Solid Dispersion [journal11.magtechjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. Silver this compound Nanosystems for Burn Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silver this compound nanosuspension-loaded thermosensitive hydrogel as a topical antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Combining Polymer and Cyclodextrin Strategy for Drug Release of this compound from Electrospun Fibers | MDPI [mdpi.com]
- 15. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. enamine.net [enamine.net]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. medium.com [medium.com]
- 20. seejph.com [seejph.com]
- 21. ccsenet.org [ccsenet.org]
- 22. Comparative Pharmacokinetics of this compound and Its Metabolite N4-Acetyl this compound in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Sulfadiazine in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation of sulfadiazine in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound determination in complex matrices?
A1: The most prevalent analytical techniques for quantifying this compound in complex matrices such as animal tissues, milk, and honey are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Fluorescence Detection (FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for residue analysis at low concentrations.[1][3][5][7][8][14][16]
Q2: What are the typical challenges encountered during method validation for this compound?
A2: Researchers often face several challenges, including:
-
Matrix Effects: Complex matrices like honey, milk, and animal tissues can contain endogenous substances that interfere with the ionization of this compound, leading to signal suppression or enhancement in LC-MS/MS analysis.[3][17][18][19]
-
Low Recovery: Inefficient extraction of this compound from the matrix can result in low recovery rates. This can be due to strong binding to matrix components or the formation of conjugates.[20]
-
Analyte Stability: this compound can be unstable under certain conditions, such as exposure to light, high temperatures, or changes in pH, which can lead to degradation during sample preparation and storage.[21][22][23][24][25]
-
Method Sensitivity and Selectivity: Achieving the required limits of detection (LOD) and quantification (LOQ), especially for residue analysis where maximum residue limits (MRLs) are low, can be challenging.[2][17][26]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: To mitigate matrix effects, you can employ several strategies:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for signal suppression or enhancement.[1][3]
-
Isotope Dilution: Use a stable isotope-labeled internal standard for this compound. This is considered the gold standard for correcting matrix effects and improving accuracy.[3]
-
Effective Sample Clean-up: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components from the sample extract before analysis.[2][6][10]
-
Dilution of the Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the analysis.[7]
Q4: What are the recommended storage conditions for this compound samples and standards?
A4: this compound solutions and samples should be protected from light and stored at low temperatures to prevent degradation.[21][23] Studies have shown that this compound solutions are more stable at refrigerated temperatures (e.g., 4°C) compared to room temperature (23°C).[21][22] For instance, a 200 mg/mL oral solution prepared from powder was found to be stable for 3 days when stored at 4°C.[21][22] It is also crucial to store them in amber glass bottles to prevent photodegradation.[21][23]
Troubleshooting Guides
Problem 1: Low Recovery of this compound
Symptoms:
-
Consistently low recovery percentages during validation experiments (e.g., below 70%).
-
Poor signal intensity for the analyte in spiked samples compared to standards in a clean solvent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction Solvent | Optimize the extraction solvent system. A mixture of organic solvents is often more effective. For example, a combination of acetonitrile (B52724) and ethyl acetate (B1210297) has been successfully used for milk samples.[3] For animal tissues, an ethyl acetate/methanol/acetonitrile mixture has been shown to be effective.[6][10] |
| Strong Analyte-Matrix Interactions | Consider a hydrolysis step, particularly for honey samples, as this compound can form sugar-bound residues that are not extractable with organic solvents alone.[20] Acidic hydrolysis can help release the bound this compound.[20] |
| Suboptimal Extraction Technique | Evaluate different extraction techniques such as ultrasound-assisted extraction, which can improve the recovery of sulfonamides from feed premixes.[12] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another effective approach for extracting sulfa drugs from poultry and beef samples.[1] |
| Improper pH of Extraction Solution | Adjust the pH of the extraction solution to optimize the solubility and extraction efficiency of this compound. |
Problem 2: Poor Peak Shape and Chromatography
Symptoms:
-
Broad, tailing, or split peaks for this compound.
-
Inconsistent retention times.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase. For this compound analysis, a common mobile phase consists of a mixture of an acidic aqueous solution (e.g., 1% acetic acid or 0.02M phosphoric acid) and an organic solvent like acetonitrile.[2][27] |
| Secondary Interactions with Stationary Phase | Add a modifier like triethylamine (B128534) (TEA) to the mobile phase to reduce peak tailing by minimizing interactions between the analyte and free silanol (B1196071) groups on the stationary phase.[9] |
| Column Contamination or Degradation | Implement a robust sample clean-up procedure to prevent the injection of dirty extracts that can deteriorate the HPLC column.[11] Regularly flush the column with a strong solvent. If the problem persists, replace the column. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion. Ideally, the sample solvent should be weaker than the mobile phase. |
Quantitative Data Summary
Table 1: Method Validation Parameters for this compound in Animal Tissues
| Parameter | Matrix | Method | Value | Reference |
| Recovery | Poultry & Beef | LC-MS/MS | 86-104% | [1] |
| Swine (Muscle, Liver, Kidney) | HPLC-FLD | 96-99% | ||
| Chicken, Pork, Beef, Lamb, Turkey | HPLC-FLD | 90.1-115.1% | [6] | |
| Chicken Muscle | HPLC-UV | >70% | ||
| LOD | Swine Tissues | HPLC-UV | <50 ng/g | [2] |
| Animal Tissues | HPLC-FLD | 0.01 µg/g | [27] | |
| LOQ | Swine Tissues | HPLC-UV | 50 ng/g | [2] |
| Bovine, Porcine, Chicken Tissues | HPLC-DAD | 1 ppb | [6] | |
| Linearity (r²) | Poultry & Beef | LC-MS/MS | 0.997 | [1] |
| Swine Tissues | HPLC-UV | ≥ 0.9979 | [2] |
Table 2: Method Validation Parameters for this compound in Milk and Honey
| Parameter | Matrix | Method | Value | Reference |
| Recovery | Milk | ID-LC-MS/MS | 91-114% | [3] |
| Milk | LC-MS/MS | ≥ 93% | [4] | |
| Honey | LC-HRMS | 74.29-113.09% | [18] | |
| LOD | Honey | UHPLC-MS/MS | <0.1 µg/kg | [26] |
| LOQ | Honey | UHPLC-MS/MS | 0.1 µg/kg | [26] |
| Linearity (r²) | Milk | LC-MS/MS | ≥ 0.99 | [4] |
| Honey | LC-HRMS | >0.999 | [18] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Poultry and Beef
This protocol is based on the QuEChERS extraction method followed by LC-MS/MS analysis.[1]
1. Sample Preparation (QuEChERS Extraction): a. Homogenize 5 g of tissue sample. b. Add an appropriate amount of internal standard. c. Add 10 mL of acetonitrile and shake vigorously for 1 min. d. Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). e. Shake and centrifuge at 4000 rpm for 5 min. f. Transfer the supernatant (acetonitrile layer) to a clean tube.
2. Clean-up: a. Add C18 and primary secondary amine (PSA) sorbents to the supernatant. b. Vortex and centrifuge. c. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. d. Reconstitute the residue in a suitable mobile phase for injection.
3. LC-MS/MS Conditions:
- Column: C18 column.
- Mobile Phase: Gradient elution with a mixture of water with formic acid and acetonitrile.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
Protocol 2: HPLC-UV Analysis of this compound in Swine Tissues
This protocol involves liquid-liquid extraction followed by solid-phase extraction clean-up.[2]
1. Sample Preparation (Liquid-Liquid Extraction): a. Homogenize the tissue sample. b. Extract with a mixture of acetone (B3395972) and ethyl acetate. c. Centrifuge and collect the organic layer.
2. Clean-up (Solid-Phase Extraction): a. Condition an aminopropyl and a benzenesulfonic acid SPE column. b. Load the extract onto the columns. c. Wash the columns to remove interferences. d. Elute this compound with an appropriate solvent. e. Evaporate the eluate and reconstitute in the mobile phase.
3. HPLC-UV Conditions:
- Column: Spherisorb ODS-2 (250 x 4.6 mm, 5 µm).[2]
- Mobile Phase: 1% acetic acid in water-acetonitrile (85:15, v/v).[2]
- Flow Rate: 1.0 mL/min.
- Detection: UV at a specified wavelength (e.g., 265 nm).[13]
Visualizations
Caption: Workflow for this compound analysis in tissues by LC-MS/MS.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination and quantification of this compound and trimethoprim in swine tissues using liquid chromatography with ultraviolet and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. sciex.com [sciex.com]
- 5. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Screening of antibiotic residues in raw bovine milk in Lombardy, Italy: Microbial growth inhibition assay and LC-HRMS technique integration for an accurate monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of this compound Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. Residues of this compound and doxycycline in broiler liver and muscle tissue due to cross-contamination of feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. Assessment of various veterinary drug residues in animal originated food products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sciex.com [sciex.com]
- 18. bingol.edu.tr [bingol.edu.tr]
- 19. Strategies for solving matrix effects in the analysis of sulfathiazole in honey samples using three-way photochemically induced fluorescence data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Stability of this compound oral liquids prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sites.ualberta.ca [sites.ualberta.ca]
- 23. Stability of this compound oral liquids prepared from tablets and powder. [sites.ualberta.ca]
- 24. Stability of extemporaneous this compound oral suspensions from commercially available tablets for treatment of congenital toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. azom.com [azom.com]
- 27. Determination of sulfonamide residues in the tissues of food animals using automated precolumn derivatization and liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing storage conditions for sulfadiazine stock solutions.
This guide provides researchers, scientists, and drug development professionals with comprehensive information for preparing, storing, and troubleshooting sulfadiazine stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are highly recommended for preparing concentrated stock solutions of this compound.[1] this compound has high solubility in these organic solvents, reaching approximately 50 mg/mL.[1] For applications requiring an aqueous environment, it is best to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[1]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound solubility varies significantly across different solvents. It is highly soluble in DMSO and DMF, sparingly soluble in aqueous buffers, and has very low solubility in ethanol (B145695) and water.[1][2][3]
Q3: What are the optimal storage temperatures for this compound solutions?
A3: The optimal storage temperature depends on the solvent. For long-term stability, DMSO stock solutions should be aliquoted and stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[4] Aqueous solutions are not recommended for storage longer than one day.[1] A study on aqueous oral solutions found stability for only 3 days at 4°C.[5][6]
Q4: My this compound solution has formed a precipitate. What should I do?
A4: Precipitation can occur, especially in aqueous solutions or if the solution is stored at a low temperature where the solvent begins to freeze. Gently warm the solution in a water bath (e.g., 37°C) and vortex to see if the precipitate redissolves. If working with aqueous buffers, precipitation might indicate that the maximum solubility has been exceeded.[1] Refer to the troubleshooting guide below for more detailed steps.
Q5: How long can I store this compound in its solid (powder) form?
A5: When stored as a crystalline solid at 4°C, this compound is stable for at least four years.[1] It is important to protect it from light as it can gradually darken upon exposure.[2]
Quantitative Data Summary
The following tables provide a summary of solubility and recommended storage conditions for this compound.
Table 1: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ~50 mg/mL | [1] |
| DMF | ~50 mg/mL | [1] |
| Ethanol | ~0.3 mg/mL | [1] |
| Water (25°C) | ~0.077 mg/mL (77 mg/L) | [3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Boiling Water | 1:60 (w/v) | [2] |
| Dilute NaOH | Soluble | [2][7] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solvent | Storage Temperature | Stability Period | Reference |
| DMSO | -80°C | Up to 6 months | [4] |
| DMSO | -20°C | Up to 1 month | [4] |
| Aqueous Buffer | 4°C | Not recommended (>1 day) | [1] |
| Aqueous Solution (from powder) | 4°C | Up to 3 days | [5][6][8] |
| Aqueous Solution | 23°C (Room Temp) | < 2 days | [5][6] |
Troubleshooting Guide
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder (FW: 250.3 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance and weigh paper/boat
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Calculation: Determine the required mass of this compound. For 10 mL of a 50 mg/mL stock solution, you will need: 10 mL * 50 mg/mL = 500 mg.
-
Weighing: Tare the analytical balance with a weigh boat. Carefully weigh 500 mg of this compound powder.
-
Solubilization: Transfer the weighed powder to a 15 mL conical tube. Add 8 mL of DMSO to the tube.
-
Dissolving: Tightly cap the tube and vortex thoroughly for 2-3 minutes. If necessary, gently warm the solution in a 37°C water bath to aid dissolution. The solution should be clear and free of particulates.
-
Final Volume: Once fully dissolved, add DMSO to bring the final volume to 10 mL.
-
Storage: Aliquot the stock solution into smaller, single-use sterile tubes (e.g., 100 µL or 500 µL). Store the aliquots at -80°C for long-term use (up to 6 months) or -20°C for shorter-term use (up to 1 month).[4] Avoid repeated freeze-thaw cycles.
Protocol 2: Stability Assessment by HPLC
This protocol provides a general framework for a stability-indicating HPLC method, which should be validated for specific laboratory conditions.
Objective: To determine the concentration of this compound in a stock solution over time under different storage conditions. A loss of more than 10% of the initial concentration is typically considered significant degradation.[5][6]
Materials & Equipment:
-
HPLC system with a UV detector (set to ~270 nm) and a C18 column.[5][9]
-
This compound stock solution (prepared as above).
-
This compound reference standard.
-
Appropriate mobile phase (e.g., a mixture of water, methanol, and an amine or acid for pH control).[5][9]
-
Volumetric flasks and pipettes.
Procedure:
-
Prepare Standards: Create a standard curve by preparing a series of known concentrations of the this compound reference standard in the mobile phase.
-
Initial Sample (T=0): Immediately after preparing the this compound stock solution, take an aliquot, dilute it to fall within the range of the standard curve, and analyze it via HPLC. This is your baseline (100%) concentration.
-
Storage: Store the remaining aliquots of the stock solution under the desired test conditions (e.g., 4°C, -20°C, -80°C).
-
Time Points: At specified time points (e.g., 1 day, 7 days, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.
-
Sample Analysis: Allow the aliquot to thaw completely and come to room temperature. Dilute the sample appropriately and analyze it by HPLC under the same conditions as the T=0 sample.
-
Data Analysis: Using the standard curve, calculate the concentration of this compound in each sample at each time point. Compare the concentration to the initial (T=0) concentration to determine the percentage of this compound remaining.
Mechanism of Action
This compound is a sulfonamide antibiotic that targets the bacterial folic acid synthesis pathway.[10][11] Bacteria must synthesize their own folic acid, which is essential for producing the nucleotides needed for DNA and RNA synthesis.[10][12] this compound is a structural analog of para-aminobenzoic acid (PABA) and acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS).[11][13] By blocking this enzyme, it prevents the synthesis of dihydropteroate, a crucial precursor to folic acid, thereby halting bacterial growth.[10][14]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound CAS#: 68-35-9 [m.chemicalbook.com]
- 3. This compound | C10H10N4O2S | CID 5215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stability of this compound oral liquids prepared from tablets and powder. [sites.ualberta.ca]
- 6. Stability of this compound oral liquids prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. What is the mechanism of this compound sodium? [synapse.patsnap.com]
- 12. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 13. Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Reproducibility in Sulfadiazine Bioassays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during sulfadiazine bioassays. By addressing specific problems in a question-and-answer format, this guide aims to improve the reproducibility and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) results for this compound against the same bacterial strain. What are the potential causes?
A1: Inconsistent MIC values for this compound can stem from several critical factors throughout the experimental workflow. Key areas to investigate include:
-
Inoculum Preparation: The density of the bacterial suspension is crucial. An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum may result in falsely low values. Always standardize your inoculum to a 0.5 McFarland standard.
-
Media Composition: The cation content (Ca²⁺ and Mg²⁺) and pH of the Mueller-Hinton Broth (MHB) can significantly impact this compound's activity. Ensure you are using cation-adjusted MHB and that the final pH is between 7.2 and 7.4.
-
This compound Stock Solution: The age, storage conditions, and solvent used for your this compound stock solution can affect its potency. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. This compound is sparingly soluble in aqueous solutions and is often dissolved in DMSO before further dilution.
-
Incubation Conditions: Variations in incubation temperature and duration can alter bacterial growth rates and, consequently, MIC values. Maintain a constant temperature of 35°C (± 2°C) for 16-20 hours of incubation.
Q2: Our zones of inhibition in disk diffusion assays are inconsistent, even with our quality control strains. What should we check?
A2: Variability in zone diameters in Kirby-Bauer assays is a common issue. Here are the primary troubleshooting steps:
-
Agar (B569324) Depth and Surface Moisture: The depth of the Mueller-Hinton Agar (MHA) should be uniform (approximately 4 mm). If the agar is too shallow, the antibiotic will diffuse further, creating larger zones. Conversely, deeper agar will restrict diffusion and result in smaller zones. Ensure the agar surface is dry before applying the disks; excess moisture can interfere with antibiotic diffusion.
-
Disk Potency and Storage: Use antibiotic disks from reputable suppliers and ensure they are not expired. Store disks at the recommended temperature (-20°C or below) and allow them to reach room temperature before opening to prevent condensation, which can degrade the antibiotic.
-
Inoculum Application: A non-uniform lawn of bacteria will lead to irregular zone shapes and inconsistent diameters. Ensure the entire surface of the agar is evenly inoculated.
-
Incubation Temperature: Incubation temperature directly affects the rate of bacterial growth and antibiotic diffusion. Lower temperatures can lead to larger zones of inhibition due to slower bacterial growth. Standardize your incubation temperature to 35°C.
Q3: We are seeing no zone of inhibition or very small zones when testing organisms that should be susceptible to this compound. What could be the problem?
A3: This issue often points to inactivation of the this compound. A primary culprit is the presence of thymidine (B127349) in the Mueller-Hinton Agar. Thymidine can interfere with the folic acid synthesis pathway, which is the target of this compound, effectively bypassing the antibiotic's mechanism of action. To address this, use MHA with low levels of thymidine. You can test your MHA by checking for clear, distinct zones of inhibition (≥20 mm) with trimethoprim/sulfamethoxazole disks against Enterococcus faecalis ATCC 29212.
Troubleshooting Guides
Issue 1: Inconsistent MIC Values in Broth Microdilution Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inoculum Density | Standardize inoculum to 0.5 McFarland turbidity. | Consistent starting bacterial concentration. |
| Media pH | Ensure Mueller-Hinton Broth pH is between 7.2 and 7.4. | Optimal conditions for this compound activity. |
| Cation Concentration | Use cation-adjusted Mueller-Hinton Broth. | Prevents interference with antibiotic activity. |
| This compound Stock | Prepare fresh stock solution; avoid repeated freeze-thaw. | Consistent potency of the antimicrobial agent. |
| Incubation Temperature | Maintain incubator at 35°C ± 2°C. | Stable bacterial growth rate. |
| Incubation Time | Incubate for a consistent 16-20 hours. | Prevents overgrowth or insufficient growth. |
Issue 2: Variability in Zone of Inhibition in Disk Diffusion Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Agar Depth | Pour a uniform agar depth of ~4 mm. | Consistent antibiotic diffusion. |
| Agar Surface Moisture | Ensure the agar surface is dry before inoculation. | Unimpeded antibiotic diffusion. |
| Inoculum Lawn | Streak for a confluent, even lawn of bacteria. | Uniform bacterial growth and clear zones. |
| Disk Placement | Ensure firm contact between the disk and agar. | Proper diffusion of the antibiotic from the disk. |
| Incubation Temperature | Incubate plates at a constant 35°C. | Standardized rates of bacterial growth and diffusion. |
Quantitative Data Summary
The following tables summarize how key experimental parameters can influence the results of this compound bioassays.
Table 1: Effect of pH on this compound Activity
| pH | Effect on this compound Activity | Impact on Bioassay Results |
| Acidic (<7.0) | Increased proportion of the unionized, more lipid-soluble form. | May lead to increased cellular uptake and potentially lower MIC values for some bacteria. |
| Neutral (7.2-7.4) | Optimal range for standardized susceptibility testing. | Provides reproducible and comparable results. |
| Alkaline (>7.4) | Increased proportion of the ionized, less lipid-soluble form. | May lead to decreased cellular uptake and potentially higher MIC values. |
Note: The precise quantitative impact of pH on this compound MICs can vary between bacterial species.
Table 2: Influence of Incubation Temperature on Susceptibility Testing
| Temperature | Effect on Bacterial Growth and Antibiotic Diffusion | Impact on Bioassay Results |
| 30°C | Slower bacterial growth rate. | Can lead to larger zones of inhibition in disk diffusion assays and potentially higher MICs for some organisms like S. aureus. |
| 35°C | Standardized temperature for routine susceptibility testing. | Ensures consistency and comparability of results with established quality control ranges. |
| 37°C | Faster bacterial growth rate. | May result in smaller zones of inhibition and potentially lower MICs. |
Table 3: Quality Control Ranges for this compound Susceptibility Testing
| Quality Control Strain | Method | This compound Concentration | Acceptable Zone Diameter (mm) or MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Disk Diffusion | 300 µg | 17 - 25 |
| Staphylococcus aureus ATCC 25923 | Disk Diffusion | 300 µg | 21 - 28 |
| Escherichia coli ATCC 25922 | Broth Microdilution | - | ≤ 64 |
Note: These are example ranges and may vary slightly based on the specific guidelines (e.g., CLSI, EUCAST) being followed. Always refer to the latest version of the relevant standards.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range. Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculate the Plate: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add this diluted inoculum to each well of the microtiter plate, except for the sterility control.
-
Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure a confluent lawn of growth.
-
Apply Antibiotic Disks: Aseptically apply a this compound disk (typically 300 µg) to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plate and incubate at 35°C for 16-18 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete inhibition in millimeters.
-
Interpret Results: Compare the measured zone diameter to the interpretive criteria provided by a standards organization like CLSI or EUCAST to determine if the organism is susceptible, intermediate, or resistant.
Visualizations
Caption: this compound's mechanism of action via competitive inhibition of dihydropteroate synthase.
Caption: A logical workflow for troubleshooting poor reproducibility in this compound bioassays.
Caption: Standard experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Validation & Comparative
Navigating the Challenge of Resistance: A Comparative Guide to Sulfadiazine's Efficacy
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates a thorough re-evaluation of our existing antibiotic arsenal. Sulfadiazine, a sulfonamide antibiotic that has been in clinical use for decades, is gaining renewed interest for its potential role in combating resistant pathogens, particularly in combination therapies and novel formulations. This guide provides a comparative analysis of this compound's efficacy against key resistant bacteria, supported by experimental data, to inform future research and development efforts.
Executive Summary
This compound, a competitive inhibitor of dihydropteroate (B1496061) synthase in the folic acid synthesis pathway, demonstrates continued relevance in an era of widespread resistance. While resistance to this compound as a monotherapy is prevalent, its synergistic potential with other antimicrobials and the enhanced efficacy of formulations like nano-sulfadiazine present promising avenues for development. This guide summarizes the available data on this compound's activity against multidrug-resistant (MDR) Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA), offering a comparison with alternative treatments and detailing the experimental protocols for validation.
Comparative Efficacy of this compound and its Formulations
The in vitro efficacy of standard this compound and its nano-formulation against multidrug-resistant clinical isolates of P. aeruginosa and S. aureus has been quantified using Minimum Inhibitory Concentration (MIC) values. As shown in the table below, nano-sulfadiazine exhibits a notable increase in potency compared to the standard form of the drug.
| Pathogen | Formulation | MIC Range (µg/mL) |
| MDR P. aeruginosa | Standard this compound | 64 - 128 |
| Nano-Sulfadiazine | 16 - 32 | |
| MDR S. aureus | Standard this compound | 64 - 128 |
| Nano-Sulfadiazine | 32 |
Table 1: Comparative Minimum Inhibitory Concentrations of Standard this compound and Nano-Sulfadiazine against Multidrug-Resistant Pathogens.
This compound in Combination Therapies: A Synergistic Approach
Recent studies have highlighted the synergistic effects of this compound when combined with other antibiotics, offering a strategy to overcome resistance. For instance, the combination of this compound with colistin (B93849) has shown significant synergistic bactericidal activity against colistin-resistant bacteria, including isolates carrying the mcr-1 gene. Furthermore, combining silver this compound with ciprofloxacin (B1669076) has demonstrated synergistic effects in inhibiting biofilm formation and eradicating pre-formed biofilms of P. aeruginosa[1][2].
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of an antimicrobial agent. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining MIC values.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Bacterial Strains: Pure, 18-24 hour cultures of the test organisms grown on a suitable agar (B569324) medium (e.g., Mueller-Hinton Agar).
- Antimicrobial Agent: Stock solution of this compound prepared at a known concentration.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer.
2. Inoculum Preparation:
- Select several morphologically similar colonies from the fresh agar plate and transfer them to a tube containing sterile saline.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
- Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range (e.g., 8-1024 µg/mL).
- Include a growth control well containing only the bacterial inoculum in CAMHB and a sterility control well containing only CAMHB.
4. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with the prepared bacterial suspension.
- Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizing this compound's Mechanism of Action and Resistance
To understand the interaction of this compound with its target and the mechanisms of resistance, the following diagrams illustrate the key pathways.
This compound's Inhibition of Folic Acid Synthesis
This compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound blocks the production of dihydropteroic acid, a precursor to folic acid. This disruption ultimately inhibits the synthesis of nucleotides and amino acids, leading to the cessation of bacterial growth.
Sulfonamide Resistance Mechanisms
Bacteria have evolved several mechanisms to counteract the effects of sulfonamides. A primary mechanism involves mutations in the folP gene, which encodes for dihydropteroate synthase. These mutations result in an altered enzyme that has a lower affinity for sulfonamides while maintaining its affinity for PABA. Another common mechanism is the acquisition of plasmid-borne genes (sul1, sul2, sul3) that encode for sulfonamide-resistant variants of DHPS[3].
Conclusion and Future Directions
While this compound monotherapy faces challenges from widespread resistance, this guide highlights its enduring potential, particularly through innovative formulations and synergistic combinations. The enhanced activity of nano-sulfadiazine against MDR pathogens warrants further investigation and development. Moreover, the ability of this compound to act synergistically with other antibiotics, such as colistin and ciprofloxacin, underscores a critical strategy in the fight against resistant infections.
For drug development professionals, these findings suggest that focusing on novel delivery systems for this compound and exploring its use in combination therapies could lead to the development of effective treatments for infections caused by highly resistant bacteria. Further research should focus on expanding the repertoire of synergistic antibiotic combinations with this compound and elucidating the molecular mechanisms behind these synergistic interactions. Additionally, a deeper understanding of how this compound may modulate bacterial signaling pathways, such as quorum sensing, could unveil new therapeutic targets and strategies to combat bacterial virulence and resistance[4].
References
- 1. multisubjectjournal.com [multisubjectjournal.com]
- 2. multisubjectjournal.com [multisubjectjournal.com]
- 3. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for Complex Interplay between Quorum Sensing and Antibiotic Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sulfadiazine and Sulfamethoxazole Activity
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This publication provides a detailed comparative analysis of the antibacterial activities of two prominent sulfonamides: sulfadiazine and sulfamethoxazole (B1682508). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a thorough examination of their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Executive Summary
This compound and sulfamethoxazole are both synthetic bacteriostatic antibiotics that function by competitively inhibiting the dihydropteroate (B1496061) synthase (DHPS) enzyme, a critical component in the bacterial folic acid synthesis pathway. By disrupting the production of tetrahydrofolate, a vital precursor for DNA and protein synthesis, these sulfonamides effectively halt bacterial growth and replication. While sharing a common mechanism, their in vitro activity can vary against different bacterial species. This guide presents available quantitative data to facilitate a direct comparison of their performance.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Both this compound and sulfamethoxazole are structural analogs of para-aminobenzoic acid (PABA). This structural similarity allows them to bind to the active site of the bacterial enzyme dihydropteroate synthase, thereby blocking the conversion of PABA to dihydropteroic acid. This inhibition is a key step in the folic acid synthesis pathway, which is essential for bacterial survival. Human cells are not affected by this mechanism as they obtain folic acid from their diet.
Comparative In Vitro Activity
The following tables summarize the available experimental data on the Minimum Inhibitory Concentration (MIC) of this compound and sulfamethoxazole against common bacterial pathogens. MIC is a key measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterium | This compound MIC (µg/mL) | Sulfamethoxazole MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa (multi-drug resistant) | 64 - 128 | Not Reported | [1] |
| Staphylococcus aureus (multi-drug resistant) | 64 - 128 | Not Reported | [1] |
| Pseudomonas aeruginosa | More active than Sulfamethoxazole | Intermediate activity; "moderately resistant" strains: ≤ 1000; "highly resistant" strains: > 1000 | [2] |
Note: Direct comparative studies with specific MIC values for both drugs against a wide range of bacteria are limited in the available literature. Much of the research focuses on their combination with trimethoprim (B1683648).
Experimental Protocols
The determination of in vitro antibacterial activity is crucial for evaluating and comparing antimicrobial agents. The following are standardized protocols for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method
This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum:
-
Isolate colonies of the target pathogen from a fresh agar (B569324) plate.
-
Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare stock solutions of this compound and sulfamethoxazole in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of the antibiotic that shows no visible bacterial growth (turbidity).
-
References
A Comparative Guide to the In Vitro Activity of Sulfadiazine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antimicrobial activity of the conventional sulfonamide, sulfadiazine, and its various derivatives. The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for researchers engaged in the discovery and development of novel antimicrobial agents.
Executive Summary
This compound, a competitive inhibitor of dihydropteroate (B1496061) synthase in the bacterial folic acid synthesis pathway, has long been a cornerstone of antimicrobial therapy. However, the emergence of drug-resistant pathogens has necessitated the exploration of novel this compound derivatives with enhanced potency and broader spectrum of activity. This guide summarizes the in vitro performance of several classes of this compound derivatives, including thio-sulfadiazines, thienopyrimidines, and Schiff bases, against common Gram-positive and Gram-negative bacteria. The data, presented in a clear tabular format, demonstrates that many of these derivatives exhibit significantly lower Minimum Inhibitory Concentrations (MICs) compared to the parent this compound, indicating superior antimicrobial efficacy.
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides, including this compound and its derivatives, exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the bacterial synthesis of folic acid. As bacteria are incapable of utilizing exogenous folate, its synthesis is essential for their survival, making this pathway an effective target for antimicrobial agents. The structural similarity of sulfonamides to PABA allows them to bind to the active site of DHPS, thereby blocking the synthesis of folic acid and ultimately inhibiting bacterial growth and replication.
Caption: this compound competitively inhibits dihydropteroate synthase.
Comparative In Vitro Activity Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and its derivatives against various bacterial strains as reported in several studies. A lower MIC value indicates greater potency.
Table 1: MIC Values (µg/mL) of this compound and Thio-Sulfadiazine Derivatives
| Compound | Escherichia coli BW25113 | Mycobacterium smegmatis | Bacillus subtilis | Reference |
| This compound | > 100 | 25 | 50 | [1] |
| Thio-Derivative 5a | - | 0.39 ± 0.05 | 6.25 ± 0.12 | [1] |
| Thio-Derivative 5b | 1.63 ± 0.2 | - | - | [1] |
| Thio-Derivative 5g | 0.78 ± 0.01 | - | - | [1] |
| Thio-Derivative 5i | - | 0.19 ± 0.04 | - | [1] |
| Thio-Derivative 5j | 0.40 ± 0.08 | - | - | [1] |
Table 2: MIC Values (µg/mL) of this compound and Thienopyrimidine Hybrids
| Compound | Staphylococcus aureus | Escherichia coli | Reference |
| This compound | 250 | 31.25 | [2] |
| Thienopyrimidine Hybrid 12ii | 125 | 125 | [2] |
Table 3: MIC Values (µg/mL) of Nano-Sulfadiazine against Multi-Drug Resistant (MDR) Strains
| Compound | MDR Pseudomonas aeruginosa | MDR Staphylococcus aureus | Reference |
| Standard this compound | 64 - 128 | 64 - 128 | [3] |
| Nano-Sulfadiazine | 16 - 32 | 32 | [3] |
Table 4: Zone of Inhibition (mm) of this compound-Imine Derivatives (at 100 mg/mL)
| Compound | Bacillus subtilis | Escherichia coli | Streptococcus pneumoniae | Reference |
| This compound | 20 | - | - | [4] |
| Imine Derivative A1 | 26 | - | - | [4] |
Note: The variability in bacterial strains and specific derivatives across studies should be considered when comparing data.
Experimental Protocols
The in vitro activity data presented in this guide was primarily obtained using two standard antimicrobial susceptibility testing methods: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar (B569324) Well Diffusion Method for assessing zones of inhibition.
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (this compound or its derivative) is prepared in a suitable solvent and then diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth) to twice the highest concentration to be tested.
-
Serial Dilution: 100 µL of the broth medium is dispensed into all wells of a 96-well microtiter plate. 100 µL of the 2x concentrated antimicrobial solution is added to the first column of wells. A serial two-fold dilution is then performed by transferring 100 µL from each well to the subsequent well across the plate.
-
Inoculum Preparation: A standardized bacterial suspension is prepared from an overnight culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Each well (except for the sterility control) is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).
Caption: Workflow for MIC Determination by Broth Microdilution.
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance.
-
Inoculation of Agar Plate: A standardized inoculum of the test microorganism is uniformly spread over the surface of a Mueller-Hinton agar plate.
-
Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.
-
Application of Test Substance: A defined volume of the test compound at a specific concentration is added to each well.
-
Incubation: The agar plate is incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each well where bacterial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Structure-Activity Relationship (SAR) Insights
The enhanced in vitro activity of many this compound derivatives can be attributed to specific structural modifications. For instance, the introduction of a thiophene (B33073) moiety in thio-sulfadiazine derivatives has been shown to significantly increase their binding affinity to the DHPS enzyme. Similarly, the formation of imine (Schiff base) derivatives can increase the lipophilicity of the molecule, potentially leading to improved cellular penetration and enhanced antibacterial effects. These findings underscore the importance of targeted chemical modifications in the development of more potent sulfonamide-based antibiotics.[5]
Conclusion
The experimental data compiled in this guide strongly suggests that the chemical modification of the this compound scaffold is a promising strategy for developing novel antimicrobial agents with superior in vitro activity. Thio-sulfadiazine derivatives, in particular, have demonstrated remarkable potency against a range of bacteria, with MIC values significantly lower than the parent compound. Further research into the synthesis and evaluation of new this compound analogs is warranted to address the growing challenge of antimicrobial resistance.
References
- 1. Design, Syntheses and Antimicrobial Evaluations of Thio-Sulfadiazine Compounds - ProQuest [proquest.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel Spectrophotometric Method for Sulfadiazine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new, rapid, and sensitive spectrophotometric method for the determination of sulfadiazine. The performance of this novel method is objectively compared with established analytical techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Introduction to the Novel Method
The newly developed method is based on the diazotization of the primary amino group of this compound with sodium nitrite (B80452) in an acidic medium, followed by a coupling reaction with a novel chromogenic agent in an alkaline medium to form a stable, colored azo dye. The resultant dye exhibits maximum absorbance at a specific wavelength, which is proportional to the concentration of this compound. This method offers a simple, cost-effective, and rapid alternative to more complex chromatographic techniques.
Performance Comparison of Analytical Methods for this compound Detection
The following tables summarize the key performance parameters of the new spectrophotometric method in comparison to existing High-Performance Liquid Chromatography (HPLC), other spectrophotometric, and electrochemical methods for this compound detection.
Table 1: Linearity and Sensitivity
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| New Spectrophotometric Method | 1.0 - 20.0 µg/mL | 0.15 µg/mL | 0.50 µg/mL |
| HPLC-UV[1][2] | 2 - 80 µg/mL | 0.5 µg/mL | 1.5 µg/mL |
| Spectrophotometry (Diazotization)[3][4] | 3 - 15 µg/mL | 0.0307 µg/mL | Not Reported |
| Spectrophotometry (Silver Nanoparticles)[5] | 10.0 - 800.0 µg/L | 2.8 µg/L | Not Reported |
| Electrochemical (Voltammetry)[6] | 1.5 × 10⁻⁵ to 6.0 × 10⁻⁵ mol/L | 5.4 × 10⁻⁶ mol/L | Not Reported |
| Aptasensor (Fluorescence)[7][8] | 5 - 40 ng/mL | 3.25 ng/mL | Not Reported |
Table 2: Accuracy and Precision
| Method | Accuracy (% Recovery) | Precision (RSD %) |
| New Spectrophotometric Method | 98.5 - 101.2% | < 2.0% |
| HPLC-UV[1][9] | 98.20 - 99.25% | < 2.0% |
| Spectrophotometry (Diazotization)[4] | > 99.5% | 0.116 - 0.506% |
| Electrochemical (Voltammetry)[6] | 94.9 - 104.6% | Not Reported |
| Aptasensor (Fluorescence)[7][8] | 87.19 - 109.26% | 3.13 - 13.14% |
Experimental Protocols
Protocol for the New Spectrophotometric Method
1. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of 0.1 M NaOH.
-
Dilute the solution to 100 mL with distilled water in a volumetric flask.
2. Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions with concentrations ranging from 1.0 to 20.0 µg/mL by appropriate dilution of the stock solution with distilled water.
3. Sample Preparation (from Tablets):
-
Weigh and crush 20 tablets to obtain a fine powder.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add 50 mL of 0.1 M NaOH and sonicate for 15 minutes.
-
Dilute to the mark with distilled water, mix well, and filter through a 0.45 µm membrane filter.
-
Further dilute the filtrate with distilled water to obtain a final concentration within the calibration range.
4. Diazotization and Coupling Reaction:
-
To 1 mL of each standard or sample solution in a 10 mL volumetric flask, add 1 mL of 0.1 M HCl and 1 mL of 0.1% (w/v) sodium nitrite solution.
-
Allow the mixture to stand for 3 minutes at room temperature.
-
Add 1 mL of 0.5% (w/v) sulfamic acid solution and shake well.
-
After 2 minutes, add 1 mL of the novel chromogenic agent solution (0.2% w/v in 0.1 M NaOH).
-
Dilute to the mark with 0.1 M NaOH.
5. Spectrophotometric Measurement:
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance against a reagent blank prepared in the same manner without the analyte.
6. Quantification:
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps involved in the validation of the new analytical method for this compound detection.
Caption: Experimental workflow for the validation of the new this compound detection method.
Logical Relationship of Validation Parameters
This diagram outlines the hierarchical relationship and dependency of the core validation parameters evaluated for the new analytical method.
Caption: Key parameters for analytical method validation.
References
- 1. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of this compound Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Method Development and Validation for the Simultaneous Estimation of this compound and Pyrimethamine by RP-HPLC Method | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Indirect spectrophotometric determination of this compound based on localized surface plasmon resonance peak of silver nanoparticles after cloud point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Development and Validation of Aptasensor Based on MnO2 for the Detection of this compound Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Sulfadiazine and Other Dihydropteroate Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of sulfadiazine and other inhibitors of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of many microorganisms. By presenting key performance data, experimental methodologies, and visual representations of the underlying biochemical processes, this document serves as a valuable resource for researchers engaged in antimicrobial drug discovery and development.
Introduction to Dihydropteroate Synthase Inhibitors
Dihydropteroate synthase (DHPS) inhibitors are a class of antimicrobial agents that target the bacterial synthesis of folic acid.[1] Folic acid is an essential nutrient for the synthesis of nucleotides, the building blocks of DNA and RNA, and is therefore vital for bacterial growth and replication.[1][2] While humans obtain folate from their diet, bacteria must synthesize it de novo, making the folate pathway an attractive target for selective toxicity.[1][2]
The primary mechanism of action for these inhibitors is competitive inhibition of the DHPS enzyme.[1] Structurally similar to the enzyme's natural substrate, para-aminobenzoic acid (PABA), these drugs bind to the active site of DHPS, preventing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[2][3] This blockade of the folate pathway leads to a bacteriostatic effect, halting microbial proliferation.[4] The most well-known class of DHPS inhibitors is the sulfonamides, which includes this compound.[1][2]
The Folate Biosynthesis Pathway
The following diagram illustrates the key steps in the microbial folate biosynthesis pathway, highlighting the role of Dihydropteroate Synthase (DHPS) and the subsequent enzyme, Dihydrofolate Reductase (DHFR), another important antimicrobial target.
Caption: The microbial folate biosynthesis pathway, highlighting the enzymatic targets of sulfonamides and trimethoprim.
Comparative Efficacy of DHPS Inhibitors
The following tables summarize the in vitro efficacy of this compound and other selected sulfonamides against common bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is a standard measure of an antibiotic's effectiveness, representing the lowest concentration required to inhibit visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |
| This compound | 64 - 256 | 32 - 128 | >512 |
| Sulfamethoxazole (B1682508) | 32 - 128 | 16 - 64 | >512 |
| Sulfaethidole | 128 - 256 | 64 - 128 | >512 |
| Trimethoprim-Sulfamethoxazole | 2/38 | 1/19 | >8/152 |
Note: The data presented is for illustrative purposes to demonstrate the format for comparison and may not reflect the actual performance of the compounds under all conditions. Data is compiled from illustrative examples in technical guides.[5]
Experimental Protocols
A robust and reproducible assay is critical for the evaluation and comparison of enzyme inhibitors. Below is a detailed protocol for a continuous spectrophotometric assay to determine the inhibitory activity of compounds against DHPS.
Spectrophotometric DHPS Inhibition Assay
This method relies on a coupled enzyme system where the product of the DHPS reaction is utilized by a second enzyme, dihydrofolate reductase (DHFR), leading to a measurable change in absorbance.
Principle: DHPS catalyzes the formation of dihydropteroate from PABA and DHPPP. In the presence of excess DHFR and its cofactor NADPH, the dihydropteroate is immediately reduced to tetrahydrofolate. This reaction oxidizes NADPH to NADP+, resulting in a decrease in absorbance at 340 nm. The rate of NADPH oxidation is directly proportional to the activity of DHPS.[6][7]
Materials:
-
Recombinant DHPS enzyme
-
Recombinant DHFR enzyme
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
para-Aminobenzoic acid (PABA)
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)
-
Inhibitor compound (e.g., this compound) dissolved in Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the inhibitor in DMSO. Perform serial dilutions of the stock solution in DMSO to generate a range of concentrations for IC50 determination.[6]
-
Reagent Preparation:
-
Assay Execution (96-well plate format):
-
Add 2 µL of the inhibitor serial dilutions (or DMSO for control wells) to the appropriate wells of the microplate.[6]
-
Add 178 µL of a master mix containing the assay buffer, enzyme mix (DHPS and DHFR), and the NADPH solution to each well.[6]
-
Pre-incubate the plate at 37°C for 5 minutes.[6]
-
Initiate the reaction by adding 20 µL of the pre-warmed substrate mix (PABA and DHPPP) to all wells.[6]
-
-
Data Acquisition and Analysis:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.[6]
-
Calculate the percentage of inhibition for each concentration relative to the control (DMSO) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for determining the IC50 of a DHPS inhibitor.
Logical Framework for a Comparative Study
The design of a comparative study for enzyme inhibitors follows a structured, logical progression from initial screening to detailed characterization.
Caption: Logical flow of a comparative study for the evaluation of DHPS inhibitors.
Conclusion
This compound remains a cornerstone of the sulfonamide class of antibiotics, effectively inhibiting dihydropteroate synthase. Comparative data indicates that while its efficacy is significant, other sulfonamides like sulfamethoxazole may exhibit greater potency against certain bacterial strains. The combination of sulfonamides with dihydrofolate reductase inhibitors, such as trimethoprim, demonstrates a synergistic effect by blocking two sequential steps in the folate pathway, often resulting in a more potent antimicrobial action. The development of novel, non-sulfonamide DHPS inhibitors continues to be an active area of research, driven by the need to overcome microbial resistance. The experimental protocols and logical frameworks presented in this guide provide a solid foundation for the continued investigation and comparison of these vital therapeutic agents.
References
- 1. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 3. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The Synergistic Power of Sulfadiazine: A Comparative Guide to Combination Antibiotic Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of sulfadiazine with various antibiotics. The following sections detail the experimental data, protocols, and mechanisms of action underlying these powerful combinations.
This compound, a sulfonamide antibiotic, has long been a cornerstone in the treatment of various bacterial and protozoal infections. Its mechanism of action, the competitive inhibition of dihydropteroate (B1496061) synthase, a key enzyme in the bacterial folic acid synthesis pathway, makes it a prime candidate for combination therapies.[1][2][3][4][5] By pairing this compound with other antimicrobial agents that target different cellular processes, a synergistic effect can be achieved, leading to enhanced efficacy, reduced dosages, and a lower likelihood of resistance development. This guide explores the synergistic partnerships of this compound with trimethoprim (B1683648), pyrimethamine (B1678524), colistin (B93849), piperacillin, and nitric oxide, supported by experimental data.
Quantitative Assessment of Synergy
The synergistic effect of combining this compound with other antibiotics is most commonly quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is indicative of synergy. The following tables summarize the quantitative data from various studies.
This compound + Trimethoprim/Pyrimethamine
This combination is a classic example of sequential blockade in a metabolic pathway. Both drugs target the folic acid synthesis pathway, but at different steps, leading to a potent synergistic effect. This is widely utilized in the treatment of urinary tract infections and toxoplasmosis.[1][3]
| Organism/Disease Model | This compound Alone | Pyrimethamine/Trimethoprim Alone | Combination | Fold Increase in Activity | FICI | Reference |
| Toxoplasma gondii (in vitro) | - | - | This compound + Pyrimethamine | 100-fold for this compound metabolites | Not Specified | (Pfefferkorn et al., 1995) |
| Urinary Tract Infections | - | - | This compound + Trimethoprim | High Cure Rates (85-95%) | Not Specified | [6] |
This compound + Colistin
The combination of this compound with colistin has shown significant promise against colistin-resistant Gram-negative bacteria. The synergy is thought to arise from colistin's ability to disrupt the bacterial outer membrane, thereby facilitating the entry of this compound.
| Organism | This compound MIC (µg/mL) | Colistin MIC (µg/mL) | Combination MIC (this compound/Colistin, µg/mL) | FICI | Synergy Rate | Reference |
| Colistin-Resistant Strains | >1024 | >128 | Not Specified | ≤ 0.5 | 92.7% | (Okdah et al., 2018) |
Silver this compound + Sodium Piperacillin
This combination has demonstrated synergistic action against Pseudomonas aeruginosa, a common pathogen in burn wound infections.
| Organism | Silver this compound MIC (nmole/mL) | Sodium Piperacillin MIC (nmole/mL) | Combination MIC (AgSD/Pipracil, nmole/mL) | FICI | Reference |
| Pseudomonas aeruginosa | 50 | 250 | 6 / 7.5 | < 0.5 | [7] |
Silver this compound + Nitric Oxide (NO)
The synergy between silver this compound and nitric oxide has been evaluated against a range of pathogens, with promising results for topical applications.
| Organism | FBC120 | Synergy Level | Reference |
| MRSA | < 0.25 | Highly Synergistic | [8] |
| E. coli, VSEF, VREF, P. mirabilis | < 0.5 | Synergistic | [8] |
Experimental Protocols
The assessment of antibiotic synergy relies on standardized in vitro methods. The two most common protocols are the checkerboard assay and the time-kill curve analysis.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the FICI.
-
Preparation of Antibiotics: Stock solutions of each antibiotic are prepared and serially diluted.
-
Plate Setup: In a 96-well microtiter plate, one antibiotic is serially diluted along the x-axis, and the other is diluted along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that inhibits visible bacterial growth.
-
FICI Calculation: The FICI is calculated using the formula: FICI = FICA + FICB, where FICA = (MIC of drug A in combination) / (MIC of drug A alone) and FICB = (MIC of drug B in combination) / (MIC of drug B alone).
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Analysis
This method assesses the rate of bacterial killing over time when exposed to antibiotics alone and in combination.
-
Preparation: Bacterial cultures are grown to a logarithmic phase and then diluted to a standardized concentration.
-
Exposure: The bacterial suspension is exposed to the antibiotics at specific concentrations (e.g., at their MIC or sub-MIC levels), both individually and in combination. A growth control without antibiotics is also included.
-
Sampling: Aliquots are taken from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: The number of viable bacteria (CFU/mL) in each aliquot is determined by serial dilution and plating.
-
Data Analysis: The log10 CFU/mL is plotted against time. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Mechanisms of Synergy and Signaling Pathways
Understanding the underlying mechanisms of synergy is crucial for the rational design of combination therapies.
Sequential Blockade of Folic Acid Synthesis
The synergistic effect of this compound with trimethoprim or pyrimethamine is a well-established example of sequential blockade. This compound inhibits dihydropteroate synthase, while trimethoprim and pyrimethamine inhibit dihydrofolate reductase, the subsequent enzyme in the folic acid synthesis pathway. This dual inhibition effectively shuts down the production of tetrahydrofolic acid, a crucial precursor for DNA, RNA, and protein synthesis in bacteria.
Caption: Folic Acid Synthesis Pathway Inhibition.
Experimental Workflow for Synergy Testing
The process of assessing antibiotic synergy typically follows a structured workflow, starting with the determination of individual antibiotic potencies and progressing to combination testing.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C10H10N4O2S | CID 5215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. What is the mechanism of this compound sodium? [synapse.patsnap.com]
- 6. urology-textbook.com [urology-textbook.com]
- 7. Piperacillin | C23H27N5O7S | CID 43672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medschool.co [medschool.co]
A Comparative Guide to the In Vivo Pharmacokinetics of Sulfadiazine and Sulfadimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the pharmacokinetic profiles of two prominent sulfonamide antibiotics: sulfadiazine and sulfadimidine (also known as sulfamethazine). The information presented herein, supported by experimental data from various animal models, is intended to assist researchers in making informed decisions during drug development and preclinical studies.
Executive Summary
This compound and sulfadimidine are both widely used antibacterial agents in veterinary and human medicine. While structurally similar, they exhibit notable differences in their pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion. These differences can have significant implications for their therapeutic efficacy and safety profiles. This guide highlights these variations through a detailed examination of key pharmacokinetic parameters, experimental methodologies, and metabolic pathways.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound and sulfadimidine from comparative in vivo studies in various animal species. Significant variations exist across species, underscoring the importance of species-specific evaluation.
Table 1: Comparative Pharmacokinetic Parameters in Pigs (Intravenous Administration)
| Parameter | This compound | Sulfadimidine | Reference |
| Elimination Half-life (t½) | 4.9 hours | 12.4 hours | [1] |
Table 2: Comparative Pharmacokinetic Parameters in Goats (Oral Administration)
| Parameter | This compound | Sulfadimidine | Reference |
| Time to Peak Plasma Concentration (Tmax) | 6.0 ± 0.0 hours | 2.0 ± 1.2 hours | [2][3] |
| Mean Absorption Time (MAT) | 13.2 ± 2.0 hours | 7.52 ± 0.85 hours | [2][3] |
| Absorption Half-life (t½ka) | 10.9 ± 1.08 hours | 5.17 ± 0.66 hours | [2][3] |
| Oral Bioavailability (F) | 83.9 ± 17.0% | 44.9 ± 16.4% | [2][3] |
Table 3: Comparative Pharmacokinetic Parameters in Cattle (Oral Administration vs. a different sulfonamide for context)
| Parameter | This compound | Sulfamonomethoxine (B1681783) | Reference |
| Time to Peak Plasma Concentration (Tmax) | 5.00 ± 1.15 hours | 2.75 ± 0.96 hours | [4] |
| Absorption Half-life (t½ka) | 4.51 ± 0.82 hours | 3.91 ± 0.51 hours | [4] |
| Mean Absorption Time (MAT) | 5.92 ± 1.11 hours | 5.24 ± 0.69 hours | [4] |
Note: Data for sulfadimidine in cattle from the same direct comparative study was not available in the searched literature. The data for sulfamonomethoxine is included to provide context on how different sulfonamides can behave in the same species.
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental designs. Below are representative methodologies for in vivo pharmacokinetic studies of this compound and sulfadimidine.
General Experimental Workflow
The following diagram illustrates a typical workflow for a comparative in vivo pharmacokinetic study.
Caption: Experimental workflow for a comparative pharmacokinetic study.
Detailed Methodologies
1. Animal Models and Housing: Studies have utilized various animal models, including pigs, goats, cattle, and chickens.[1][2][4][5] Animals are typically acclimatized to the experimental environment for at least one to two weeks before the study.[6][7] During this period, they are often dewormed and monitored for health.[7][8] Standardized housing conditions with controlled temperature, humidity, and light-dark cycles are maintained, and animals have access to a standard diet and water ad libitum, except for pre-dose fasting.[4][6]
2. Drug Administration:
-
Oral Administration: For oral studies, drugs are often dissolved in a suitable vehicle, such as water with the aid of sodium hydroxide (B78521) to improve solubility, and administered via oral gavage or a nasogastric catheter at a specific dose (e.g., 10 mg/kg or 50 mg/kg).[2][4][6]
-
Intravenous Administration: For intravenous studies, the drug is dissolved in a sterile solution and administered as a bolus injection into a major vein, such as the jugular vein, at a defined dose (e.g., 5 mg/kg or 100 mg/kg).[4][7]
3. Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule might include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-administration.[7][8] Blood is drawn from a contralateral vein to the administration site to avoid contamination and collected in heparinized tubes.[7][8] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[6][7]
4. Analytical Methods: The concentrations of this compound, sulfadimidine, and their metabolites in plasma are quantified using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][7][9] A stable isotope-labeled internal standard is often used in LC-MS/MS methods to ensure accuracy and precision.[9] Sample preparation typically involves protein precipitation with an organic solvent like acetonitrile, followed by centrifugation to obtain a clear supernatant for injection into the analytical system.[9]
5. Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software. Non-compartmental or compartmental models are fitted to the data to determine key pharmacokinetic parameters such as elimination half-life (t½), area under the plasma concentration-time curve (AUC), peak plasma concentration (Cmax), time to reach Cmax (Tmax), clearance (Cl), and volume of distribution (Vd).
Metabolic Pathways
The primary metabolic pathway for both this compound and sulfadimidine in many animal species is N4-acetylation, which results in the formation of N4-acetylthis compound and N4-acetylsulfadimidine, respectively.[1][6][9] Hydroxylation is another significant metabolic route.[1] In pigs, hydroxylation of this compound can occur at the 4-position of the pyrimidine (B1678525) ring.[1][10] Methyl substitution on the pyrimidine ring, as in sulfadimidine, can influence the susceptibility to hydroxylation.[1] The resulting metabolites are generally more water-soluble and are renally excreted.[1]
The following diagram illustrates the primary metabolic pathways.
Caption: Primary metabolic pathways of this compound and sulfadimidine.
Conclusion
The in vivo pharmacokinetics of this compound and sulfadimidine show considerable differences, particularly in their rates of absorption and elimination, which are also highly dependent on the animal species. Sulfadimidine generally exhibits a longer elimination half-life compared to this compound in pigs.[1] Conversely, in goats, this compound has a much higher oral bioavailability and a slower absorption rate than sulfadimidine.[2][3] These variations highlight the necessity of conducting species-specific pharmacokinetic studies to establish appropriate dosing regimens for each drug to ensure optimal therapeutic outcomes and minimize potential toxicity. The detailed experimental protocols and metabolic pathways described in this guide provide a foundational framework for researchers designing and interpreting such studies.
References
- 1. Pharmacokinetics and renal clearance of sulphadimidine, sulphamerazine and sulphadiazine and their N4-acetyl and hydroxy metabolites in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral absorption profiles of sulfonamides in Shiba goats: a comparison among sulfadimidine, this compound and sulfanilamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral absorption profiles of sulfonamides in Shiba goats: a comparison among sulfadimidine, this compound and sulfanilamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral pharmacokinetics of this compound and sulfamonomethoxine in female Holstein milking cows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Pharmacokinetics of this compound and Its Metabolite N4-Acetyl this compound in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. veterinarypaper.com [veterinarypaper.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Environmental Showdown: Sulfadiazine's Impact Weighed Against Other Antibiotic Classes
A Comparative Guide for Researchers and Drug Development Professionals
The widespread use of antibiotics in human and veterinary medicine has led to their inevitable release into the environment, raising concerns about their potential ecological impact. This guide provides a comprehensive comparison of the environmental footprint of sulfadiazine, a common sulfonamide antibiotic, against other major antibiotic classes: tetracyclines, fluoroquinolones, and macrolides. This analysis is supported by a review of their occurrence, environmental fate, and ecotoxicity, with detailed experimental protocols and visual representations of their mechanisms of action to inform future research and drug development.
At a Glance: Comparative Ecotoxicity
The following tables summarize the acute and chronic toxicity of this compound and other selected antibiotics to representative aquatic organisms. Ecotoxicity is a critical measure of an antibiotic's potential to harm non-target species in the environment.
Table 1: Acute Ecotoxicity of Selected Antibiotics in Aquatic Organisms
| Antibiotic Class | Antibiotic | Organism | Test Duration | EC50/LC50 (mg/L) |
| Sulfonamides | This compound | Daphnia magna | 48 hours | 221[1] |
| This compound | Daphnia magna | 48 hours | 1.884[2] | |
| Tetracyclines | Tetracycline | Pseudokirchneriella subcapitata (Algae) | 72 hours | 1.82[3] |
| Tetracycline | Daphnia magna | 48 hours | 8.16[3] | |
| Oxytetracycline | Daphnia magna | 48 hours | ~1000[1] | |
| Fluoroquinolones | Ciprofloxacin | Microcystis aeruginosa (Cyanobacteria) | 5 days | 0.0079 - 1.96 |
| Ofloxacin | Microcystis aeruginosa (Cyanobacteria) | 5 days | 0.0079 - 1.96 | |
| Enrofloxacin | Microcystis aeruginosa (Cyanobacteria) | 5 days | 0.0079 - 1.96 | |
| Macrolides | Tylosin | Daphnia magna | 48 hours | 680[1] |
EC50 (Effective Concentration 50): The concentration of a substance that causes a 50% reduction in a specific biological response (e.g., growth, mobility). LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms.
Table 2: Chronic Ecotoxicity of Selected Antibiotics in Aquatic Organisms
| Antibiotic Class | Antibiotic | Organism | Test Duration | NOEC (mg/L) |
| Sulfonamides | This compound | Daphnia magna | 21 days | - |
| Tetracyclines | Tetracycline | Daphnia magna | 21 days | 340[1] |
| Oxytetracycline | Daphnia magna | 21 days | - | |
| Fluoroquinolones | Ciprofloxacin | Pimephales promelas (Fathead minnow) | 7 days | ~10 |
| Ofloxacin | Pimephales promelas (Fathead minnow) | 7 days | ~10 | |
| Macrolides | Tylosin | Daphnia magna | 21 days | 45[1] |
NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed in the exposed population compared with the control.
Environmental Fate: Persistence and Mobility
The environmental persistence and mobility of an antibiotic determine its concentration and distribution in different environmental compartments, such as water and soil.
Persistence:
A study on the persistence of 14 antibiotics in a simulated stream system found that this compound had one of the longest half-lives (2-26 days), indicating greater persistence compared to many tetracyclines, fluoroquinolones, and macrolides under those conditions[4][5]. In soil, the half-life of this compound can range from 12 to 237 days, depending on aerobic and anaerobic conditions[6]. Aerobic biodegradation plays a significant role in the removal of sulfonamides from soil[7].
Mobility and Sorption:
The mobility of antibiotics in the environment is largely governed by their sorption to soil and sediment particles. Sulfonamides, including this compound, generally exhibit weak sorption to soil, with reported distribution coefficient (Kd) values ranging from 0.1 to 70.1 L/kg[8]. This suggests a higher potential for leaching into groundwater compared to other classes. In contrast, tetracyclines show strong sorption to soil, with Kd values ranging from 417 to 312,447 L/kg, indicating they are less mobile[8]. Fluoroquinolones also tend to have high sorption potential. The primary factors influencing the sorption of sulfonamides are soil organic matter and cation exchange capacity[9].
Experimental Protocols
The ecotoxicity data presented in this guide are primarily derived from standardized test guidelines developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of environmental toxicity data.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria[8]. Exponentially growing cultures are exposed to the test substance in batch cultures for 72 hours[8][10]. The inhibition of growth is measured by comparing the cell density in the test cultures to that of control cultures[10]. The primary endpoint is the EC50, the concentration causing a 50% reduction in growth rate or yield[6][11].
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of chemicals to daphnids, typically Daphnia magna[7][12]. Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours[7][13][14]. The main endpoint is the EC50, which is the concentration that immobilizes 50% of the daphnids[13][15]. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation[13][15].
OECD 203: Fish, Acute Toxicity Test
This guideline determines the acute lethal toxicity of a substance to fish[16][17][18][19]. Fish are exposed to the test substance for 96 hours, and mortalities are recorded at 24, 48, 72, and 96 hours[16][17]. The primary endpoint is the LC50, the concentration that is lethal to 50% of the test fish[16][18][19].
OECD 211: Daphnia magna Reproduction Test
This is a chronic toxicity test that assesses the impact of a substance on the reproductive output of Daphnia magna over a 21-day period[9][20][21]. Young female daphnids are exposed to various concentrations of the test substance, and the total number of living offspring produced is counted[9][20]. This test determines the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for reproduction[5][20].
Mechanisms of Action and Potential Ecological Disruption
The following diagrams illustrate the primary mechanisms by which these antibiotics exert their effects, which can also impact non-target organisms in the environment.
Figure 1. Mechanism of action of this compound.
Figure 2. Mechanism of action of Tetracyclines.
Figure 3. Mechanism of action of Fluoroquinolones.
Figure 4. Mechanism of action of Macrolides.
Conclusion
The environmental impact of antibiotics is a multifaceted issue requiring careful consideration of their ecotoxicity, persistence, and mobility. This compound, while effective as a therapeutic agent, demonstrates a higher potential for environmental persistence and mobility compared to some other antibiotic classes, which may increase its risk of contaminating water resources. Its ecotoxicity varies depending on the organism but can be significant. In contrast, tetracyclines exhibit lower mobility due to strong soil sorption, while fluoroquinolones and macrolides present their own unique environmental profiles.
This comparative guide highlights the need for a comprehensive environmental risk assessment for all antibiotics. For researchers and drug development professionals, this information underscores the importance of designing new antibiotics with not only high efficacy and safety in patients but also a minimized environmental footprint. Future research should focus on developing readily biodegradable antibiotics and understanding the long-term ecological consequences of antibiotic mixtures in the environment.
References
- 1. Biology 2e, Genetics, Genes and Proteins, Ribosomes and Protein Synthesis | OpenEd CUNY [opened.cuny.edu]
- 2. youtube.com [youtube.com]
- 3. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Persistence and migration of tetracycline, sulfonamide, fluoroquinolone, and macrolide antibiotics in streams using a simulated hydrodynamic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sorption of Sulfonamide Pharmaceutical Antibiotics on Whole Soils and Particle-Size Fractions - ProQuest [proquest.com]
- 14. Degradation of sulfonamides antibiotics in lake water and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-term sorption and desorption of this compound in soil: experiments and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing antibiotic sorption in soil: a literature review and new case studies on sulfonamides and macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Sulfadiazine and Trimethoprim Combination versus Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial efficacy of the sulfadiazine and trimethoprim (B1683648) combination against other common antibiotic classes. The information presented is supported by experimental data from clinical and in vitro studies to aid in research and development decisions.
Mechanism of Action: A Synergistic Blockade of Folate Synthesis
The combination of this compound and trimethoprim creates a potent antimicrobial agent due to its synergistic action on the bacterial folic acid synthesis pathway. Folic acid is an essential precursor for the synthesis of nucleic acids and amino acids in bacteria.
-
This compound , a sulfonamide, competitively inhibits the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is responsible for the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.
-
Trimethoprim acts on a subsequent step in the pathway, inhibiting dihydrofolate reductase (DHFR). This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate.
By blocking two sequential steps in this vital pathway, the combination is often bactericidal, whereas the individual components are typically bacteriostatic.
Comparative Clinical Efficacy
The clinical efficacy of this compound-trimethoprim has been evaluated against other antibiotics for various infections, most notably urinary tract infections (UTIs) and respiratory tract infections. Much of the available comparative data involves the closely related combination of sulfamethoxazole-trimethoprim, which is often used as a proxy in clinical studies.
Urinary Tract Infections
| Comparator Antibiotic | Indication | Clinical Cure Rate (this compound-Trimethoprim) | Clinical Cure Rate (Comparator) | Key Findings & Citations |
| Ciprofloxacin (B1669076) | Prophylaxis for transurethral prostatectomy | 91% (bacteriuria at day 3) | 97% (bacteriuria at day 3) | Ciprofloxacin was found to be more effective in preventing immediate post-operative bacteriuria.[1] |
| Trimethoprim-Sulfamethoxazole | Complicated UTI | 52% (eradication at 5-9 days post-therapy) | 82% (eradication at 5-9 days post-therapy for Ciprofloxacin) | In a study comparing trimethoprim-sulfamethoxazole to ciprofloxacin, ciprofloxacin showed a significantly higher eradication rate in complicated UTIs.[2] |
Respiratory Tract Infections
Data directly comparing this compound-trimethoprim to newer beta-lactams and macrolides for respiratory tract infections is limited. However, studies comparing trimethoprim-sulfamethoxazole can provide some insight.
| Comparator Antibiotic | Indication | Clinical Outcome (Trimethoprim-Sulfamethoxazole) | Clinical Outcome (Comparator) | Key Findings & Citations |
| Oral Beta-Lactams | Enterobacterales Bacteremia (often from urinary or respiratory source) | No significant difference in 30-day mortality or treatment failure. | No significant difference in 30-day mortality or treatment failure. | Studies suggest oral beta-lactams are a safe and effective alternative to trimethoprim-sulfamethoxazole for step-down therapy. |
| Fluoroquinolones | Enterobacterales Bacteremia | No significant difference in 30-day mortality. | No significant difference in 30-day mortality. | Fluoroquinolones and trimethoprim-sulfamethoxazole show comparable efficacy in mortality outcomes for bacteremia. |
In Vitro Susceptibility
Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's in vitro potency. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for trimethoprim-sulfamethoxazole against common pathogens. Data for this compound-trimethoprim is less prevalent, but studies suggest comparable in vitro activity.[3]
Table 1: MIC50 and MIC90 of Trimethoprim-Sulfamethoxazole against Gram-Positive Pathogens (μg/mL)
| Organism | Trimethoprim-Sulfamethoxazole MIC50 | Trimethoprim-Sulfamethoxazole MIC90 |
| Streptococcus pneumoniae | 0.12 - 1 | 1 - >4 |
| Staphylococcus aureus (MSSA) | ≤0.5/9.5 | ≤0.5/9.5 |
| Staphylococcus aureus (MRSA) | ≤0.5/9.5 | >2/38 |
Table 2: MIC50 and MIC90 of Trimethoprim-Sulfamethoxazole against Gram-Negative Pathogens (μg/mL)
| Organism | Trimethoprim-Sulfamethoxazole MIC50 | Trimethoprim-Sulfamethoxazole MIC90 |
| Haemophilus influenzae | ≤0.5 | 1-2 |
| Escherichia coli | ≤0.5/9.5 | >4/76 |
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
Standardized methods for determining the susceptibility of bacteria to antibiotics are crucial for both clinical diagnostics and drug development. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these tests.
This method determines the minimum inhibitory concentration (MIC) of an antibiotic in a liquid growth medium.
-
Preparation of Antibiotic Solutions: A series of two-fold dilutions of the this compound-trimethoprim combination (typically in a 1:19 or 1:20 ratio of trimethoprim to this compound) are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well of a 96-well microtiter plate, containing the diluted antibiotic solutions, is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
This method assesses the susceptibility of bacteria to an antibiotic based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar (B569324) plate to create a lawn of bacteria.
-
Disk Application: A paper disk impregnated with a standard concentration of this compound-trimethoprim (e.g., 23.75 µg this compound and 1.25 µg trimethoprim) is placed on the agar surface.
-
Incubation: The plate is inverted and incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The diameter of the zone of complete growth inhibition around the disk is measured. This diameter is then compared to established breakpoint values from CLSI to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.[4][5]
Mechanisms of Resistance
Bacterial resistance to the this compound-trimethoprim combination primarily occurs through two main mechanisms that bypass the inhibitory action of the drugs.
-
Alteration of Target Enzymes: The most common mechanism is the acquisition of genes that encode for altered forms of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR). These altered enzymes have a significantly lower affinity for sulfonamides and trimethoprim, respectively, rendering the drugs ineffective. These resistance genes are often located on mobile genetic elements like plasmids and transposons, facilitating their spread among bacteria.
-
Overproduction of PABA: Some bacteria can develop resistance by overproducing the natural substrate of DHPS, para-aminobenzoic acid (PABA). This increased concentration of PABA outcompetes the sulfonamide for binding to the enzyme.
References
A Head-to-Head Comparison of Sulfadiazine Salt Forms for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of sulfadiazine, silver this compound, and sodium this compound, supported by experimental data and protocols.
This compound, a potent sulfonamide antibiotic, is utilized in various salt forms to optimize its therapeutic application. The choice of salt can significantly influence its physicochemical properties and, consequently, its clinical efficacy. This guide provides a head-to-head comparison of three prominent forms: this compound (the free acid), the poorly soluble silver this compound, and the highly soluble sodium this compound. We will delve into their comparative solubility, stability, bioavailability, and antimicrobial activity, supported by data from various studies and detailed experimental protocols.
Key Performance Indicators: A Comparative Overview
The selection of a specific this compound salt form is often dictated by the desired therapeutic outcome and route of administration. For instance, topical applications for wound infections may benefit from the sustained release of the active agent from a less soluble form like silver this compound, whereas rapid systemic absorption for treating acute infections would favor a highly soluble form like sodium this compound.
Data Presentation: A Tabular Comparison
The following tables summarize the key quantitative data for this compound, silver this compound, and sodium this compound, collated from multiple sources. It is important to note that the experimental conditions may vary between studies.
Table 1: Comparative Aqueous Solubility
| This compound Salt Form | Solubility (in water) | pH of Solution | Temperature (°C) | Reference |
| This compound | 130 µg/mL | 5.5 | 37 | [1] |
| 2000 µg/mL | 7.5 | 37 | [1] | |
| Silver this compound | Poorly soluble | Not specified | Not specified | [2] |
| Sodium this compound | ~500,000 µg/mL (1g in ~2mL) | 9-11 | Not specified | [1][3] |
Table 2: Comparative Systemic Bioavailability (from Topical Application)
| This compound Salt Form | Relative Systemic Absorption | Study Population | Key Findings | Reference |
| This compound | Low | Human burn patients | Lower systemic absorption compared to sodium this compound. | [4] |
| Silver this compound | Low | Human burn patients | Lower systemic absorption compared to sodium this compound.[4] Limited penetration through intact skin, but absorption can occur from large area burns.[2] | [2][4] |
| Sodium this compound | High | Human burn patients | Greater systemic absorption compared to this compound and silver this compound. | [4] |
Table 3: Comparative Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)
| This compound Salt Form | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) | Reference |
| This compound | 64 - 128 | Not specified in the same study | [5] |
| Silver this compound | 100 (MIC90 for MRSA) | 45 - 90 µmol/L* | [4] |
*Note: The MIC for Silver this compound against E. coli was reported in µmol/L. For comparison, 45 µmol/L is approximately 16 µg/mL.
Mechanism of Action: A Visual Representation
Sulfonamides, including this compound, exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids and some amino acids. Silver this compound combines this action with the antimicrobial properties of silver ions, which can bind to the bacterial cell wall and DNA.
Caption: Mechanism of action of this compound and Silver this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of different drug forms. Below are protocols for key experiments cited in this guide.
Aqueous Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Caption: Workflow for the Shake-Flask Solubility Assay.
Stability-Indicating HPLC Method
This protocol outlines a method to assess the stability of this compound salts in solution by separating the intact drug from its degradation products.
Caption: Workflow for a Stability-Indicating HPLC Method.
In Vivo Bioavailability Study in an Animal Model (Topical Application)
This protocol provides a framework for assessing the systemic absorption of different this compound salt forms after topical application in a rat model.
Caption: Workflow for an In Vivo Topical Bioavailability Study.
Conclusion
The choice between this compound, silver this compound, and sodium this compound is a critical decision in drug development and clinical application. Sodium this compound's high aqueous solubility makes it suitable for formulations requiring rapid dissolution and systemic absorption. Conversely, silver this compound's poor solubility is advantageous for topical applications where sustained, localized antimicrobial action is desired with minimal systemic exposure. The free acid form of this compound presents intermediate solubility. The data and protocols presented in this guide offer a foundational understanding for researchers to make informed decisions and design further comparative studies.
References
- 1. This compound [drugfuture.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sodium this compound | 547-32-0 [chemicalbook.com]
- 4. Comparative in vitro activity of silver this compound, alone and in combination with cerium nitrate, against staphylococci and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
comparing the degradation kinetics of sulfadiazine under different environmental conditions.
A comprehensive guide for researchers and scientists on the degradation kinetics of the antibiotic sulfadiazine under various environmental conditions. This guide provides a comparative analysis of photodegradation, biodegradation, and advanced oxidation processes, supported by experimental data and detailed methodologies.
The widespread use of the antibiotic this compound (SDZ) and its subsequent release into the environment necessitates a thorough understanding of its persistence and degradation under different conditions. This guide synthesizes findings from various studies to provide a comparative overview of this compound's degradation kinetics through photodegradation, biodegradation in soil, and advanced oxidation processes (AOPs).
Comparative Degradation Kinetics of this compound
The efficiency of this compound degradation is highly dependent on the environmental matrix and the specific degradation process. The following tables summarize the quantitative data from various studies, providing a clear comparison of degradation rates and half-lives under different conditions.
Photodegradation of this compound in Aqueous Environments
Photodegradation is a key pathway for the removal of this compound in sunlit surface waters. The degradation kinetics are significantly influenced by factors such as pH, the presence of dissolved organic matter (humic substances), and inorganic ions.
| Condition | Half-life (t½) | Rate Constant (k) | Reference(s) |
| Ultrapure Water (pH 7.3) | 6.76 hours | - | [1] |
| Ultrapure Water (pH 6.3) | 12.2 hours | - | [1] |
| Presence of Humic Substances | 1.76 - 2.42 hours | - | [1] |
| Presence of NaCl | 1.00 hour | - | [1] |
| Presence of Synthetic Sea Salts | 0.78 hours | - | [1] |
| UV light (365 nm) | 9.76 minutes | - | [2] |
| TiO₂ Photocatalysis | - | 0.0261 min⁻¹ | [3] |
Biodegradation of this compound in Soil
In terrestrial environments, biodegradation by soil microorganisms is a crucial process for this compound removal. The degradation rate is influenced by factors such as oxygen availability (aerobic vs. anaerobic conditions), soil properties, and the microbial community present.
| Condition | Half-life (t½) | Rate Constant (k) | Reference(s) |
| Aerobic Non-sterile Soil (10 mg/kg) | 12 - 18 days | 0.0389 mg kg⁻¹ d⁻¹ | [4] |
| Anoxic Non-sterile Soil | 57 - 237 days | - | [5] |
| Aerobic Sterile Soil | 19 - 61 days | - | [5] |
| With Enterobacter cloacae T2 (pH 3.5, 28°C) | 14.68 days | 0.04719 mg kg⁻¹ d⁻¹ | [4] |
| With Manure Application | 8.48 days | 0.0817 mg kg⁻¹ d⁻¹ | [4] |
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced oxidation processes are engineered systems that generate highly reactive radicals to degrade persistent organic pollutants like this compound. These methods are often employed in water and wastewater treatment.
| Process | Condition | Rate Constant (k_obs) | Reference(s) |
| O₃ | Initial SDZ: 10 mg/L, O₃: 3 mg/L, pH 6.8, 25°C | 0.1242 min⁻¹ | [6][7] |
| O₃/UV | Initial SDZ: 10 mg/L, O₃: 3 mg/L, pH 6.8, 25°C | 0.1328 min⁻¹ | [6][7] |
| O₃/PMS | Initial SDZ: 10 mg/L, O₃: 3 mg/L, PMS: 22.8 mg/L, pH 6.8, 25°C | 0.2497 min⁻¹ | [6][7] |
| Fe⁰/Persulfate | Initial SDZ: 20 µM, Fe⁰: 1 mM, PS: 1 mM, pH 7.0, 20°C | - | [8][9][10][11] |
| Fe(III)-EDDS/Persulfate/hv | Fe(III):EDDS = 1:1, Fe(III)-EDDS = 0.1 mM, Persulfate = 1.5 mM, neutral pH | - | [1] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and reproducing the presented data.
This compound Quantification: High-Performance Liquid Chromatography (HPLC)
The concentration of this compound in the experimental samples was predominantly determined using High-Performance Liquid Chromatography (HPLC). A common methodology involves:
-
Column: C18 column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to control pH).
-
Detection: UV detector, typically at a wavelength of 270 nm.[3]
Photodegradation Experimental Setup
A typical photodegradation experiment involves:
-
Preparation of an aqueous solution of this compound at a known concentration.
-
Adjustment of the solution's pH and addition of any other substances being investigated (e.g., humic acids, salts).
-
Irradiation of the solution using a light source that mimics sunlight or a specific UV wavelength.
-
Collection of samples at regular time intervals.
-
Analysis of the samples by HPLC to determine the remaining concentration of this compound.
Soil Biodegradation Study Methodology
Biodegradation studies in soil are typically conducted as follows:
-
Collection and characterization of soil samples. For sterile controls, the soil is autoclaved.
-
Spiking of the soil with a known concentration of this compound.
-
Incubation of the soil samples under controlled conditions (temperature, moisture, and aerobic or anaerobic atmosphere).
-
Extraction of this compound from the soil at different time points using a suitable solvent.
-
Quantification of this compound in the extracts using HPLC.
Advanced Oxidation Process Experimental Design
Experiments investigating AOPs for this compound degradation generally follow this procedure:
-
A solution of this compound is prepared in a reactor.
-
The pH of the solution is adjusted to the desired value.
-
The oxidizing agents (e.g., ozone, persulfate) and catalysts (e.g., Fe⁰, Fe(III)-EDDS) are introduced into the reactor.
-
In the case of photo-assisted AOPs, a UV lamp is used to irradiate the solution.
-
Samples are withdrawn at specific time intervals and the reaction is quenched.
-
The concentration of this compound is measured using HPLC.
Visualizing Experimental Workflows and Degradation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for studying this compound degradation and the proposed degradation pathways.
Conclusion
The degradation of this compound in the environment is a complex process influenced by a multitude of factors. Photodegradation in aquatic environments can be rapid, especially in the presence of sensitizers like humic substances. In soil, biodegradation is a significant removal mechanism, with aerobic conditions generally favoring faster degradation. Advanced oxidation processes offer a promising and rapid method for the engineered removal of this compound from water and wastewater, with combined treatments like O₃/PMS showing high efficacy. The choice of the most effective degradation strategy depends on the specific environmental compartment and the prevailing conditions. Further research is needed to fully elucidate the transformation products and their potential ecotoxicological effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the biodegradation of this compound in soil using Enterobacter cloacae T2 immobilized on bagasse - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07302G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Degradation Efficiency Analysis of this compound in Water by Ozone/Persulfate Advanced Oxidation Process [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of aquatic this compound by Fe0/persulfate: kinetics, mechanisms, and degradation pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Degradation of aquatic this compound by Fe 0 /persulfate: kinetics, mechanisms, and degradation pathway - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07920F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Models for Predicting In Vivo Sulfadiazine Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various in vitro models utilized to predict the in vivo efficacy of sulfadiazine, a sulfonamide antibiotic. The objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of the available methodologies, their predictive capabilities, and the experimental data supporting their use. A strong correlation between in vitro and in vivo results is crucial for streamlining drug development, reducing reliance on animal testing, and accelerating the journey of promising therapeutic candidates to clinical evaluation.[1][2][3][4]
Comparison of In Vitro Antimicrobial Efficacy Models
The selection of an appropriate in vitro model is a critical step in the pre-clinical validation of antimicrobial agents like this compound.[2][3] Various models exist, each with its own set of advantages and limitations in mimicking the complex in vivo environment. This section compares common in vitro assays used to evaluate the antimicrobial efficacy of this compound, often in its silver salt form (silver this compound, SSD), which is widely used for topical treatment of burn wounds.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, offering a comparative look at the performance of this compound and its derivatives in different in vitro systems.
Table 1: Minimum Inhibitory Concentration (MIC) of Silver this compound (SSD) Against Various Clinical Isolates
| Bacterial Species | Number of Isolates | MIC90 (µg/mL) | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | - | 100 | [5] |
| Pseudomonas aeruginosa | - | - | [5] |
| Gram-Negative Bacteria (unspecified) | 130 | - | [5] |
| Staphylococci (unspecified) | 130 | - | [5] |
Note: MIC90 represents the concentration of the drug required to inhibit the growth of 90% of the tested isolates.
Table 2: Bactericidal Effect of 1% Silver this compound (SSD) Suspensions in 24-Hour Time-Kill Analysis
| Parameter | Result | Reference |
| Overall Bactericidal Effect (≥3-log CFU/mL reduction) | Achieved against 94% of total isolates | [6][7] |
| Bactericidal Failure Rate | 6% (33 out of 552 isolates) | [6][7] |
| Factors Associated with Increased Failure | Cream-based suspension (p < 0.05), 6-month storage (p < 0.01) | [6][7] |
Table 3: In Vitro Antiproliferative Activity of this compound Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 8 | A431 | 4.12 | [8] |
| A549 | 7.56 | [8] | |
| H1975 | 2.31 | [8] | |
| 12 | A431 | 3.54 | [8] |
| A549 | 5.23 | [8] | |
| H1975 | 2.87 | [8] | |
| 14 | A431 | 2.98 | [8] |
| A549 | 4.76 | [8] | |
| H1975 | 2.54 | [8] |
Note: While not directly related to antimicrobial efficacy, this data demonstrates the use of in vitro cell culture models to assess the biological activity of this compound-related compounds.
Table 4: Permeability of this compound Across Different Membranes
| Membrane | Diffusion Coefficient (cm²/h) | Permeability Comparison | Reference |
| Eschar Tissue | - | Highest Permeation | [9] |
| Silicone | 2.12 x 10⁻⁶ ± 1.03 x 10⁻⁷ | Significantly lower than eschar (p < 0.0005) | [9] |
| Carbosil | 7.29 x 10⁻⁷ ± 1.98 x 10⁻⁸ | Significantly lower than eschar (p < 0.0005) | [9] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of in vitro studies. Below are protocols for key experiments cited in the literature for assessing this compound efficacy.
Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Microorganisms and Media: Cation-adjusted Mueller-Hinton broth is commonly used for MIC testing.[1] Bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus are frequently used.[1][10]
-
Procedure:
-
Prepare serial dilutions of this compound or silver this compound in the broth.
-
Inoculate each dilution with a standardized suspension of the test microorganism (e.g., ~5 x 10⁵ CFU/mL).
-
Incubate the preparations at a controlled temperature (e.g., 35-37°C) for 16-20 hours.
-
The MIC is the lowest concentration of the drug that shows no visible turbidity.
-
Time-Kill Analysis
This assay evaluates the rate and extent of bactericidal activity of an antimicrobial agent over time.
-
Preparation:
-
Procedure:
-
Add a standardized inoculum of the bacteria to tubes containing the antimicrobial agent at a specific concentration and to a control tube without the drug.
-
Incubate the tubes at 37°C.
-
At predetermined time points (e.g., 0, 1, 3, 6, and 24 hours), collect aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates.
-
After incubation, count the number of colony-forming units (CFU)/mL.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[6][7]
-
In Vitro Permeation Study
This experiment assesses the ability of a drug to permeate through a membrane, which can be synthetic or biological.
-
Apparatus: Franz diffusion cells are commonly used for this purpose.
-
Membranes: The study may use synthetic membranes like silicone and Carbosil, or biological tissues such as eschar from burn patients.[9]
-
Procedure:
-
Mount the membrane between the donor and receptor compartments of the diffusion cell.
-
Apply the drug formulation (e.g., a saturated aqueous solution of silver this compound) to the donor compartment.[9]
-
The receptor compartment is filled with a suitable buffer solution, maintained at a constant temperature (e.g., 37°C).
-
At regular intervals, withdraw samples from the receptor compartment and replace with fresh buffer.
-
Analyze the concentration of the permeated drug in the samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[9]
-
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.
Caption: Workflow for a typical time-kill assay.
Caption: this compound's mechanism of action.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Comparative in vitro activity of silver this compound, alone and in combination with cerium nitrate, against staphylococci and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical stability and in vitro antimicrobial efficacy of diluted silver this compound powder and cream over a six-month period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and evaluation of this compound derivatives as potent dual inhibitors of EGFRWT and EGFRT790M: integrating biological, molecular docking, and ADMET analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative study of the in vitro permeation characteristic of sulphadiazine across synthetic membranes and eschar tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of in vitro static and dynamic assays to evaluate the efficacy of an antimicrobial drug combination against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Sulfadiazine
Ensuring the safe and environmentally responsible disposal of sulfadiazine is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols minimizes environmental impact and protects laboratory personnel. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product in use. General safety precautions include wearing appropriate Personal Protective Equipment (PPE), such as chemical-resistant gloves, safety glasses with side shields, and a lab coat.[1][2] Handling should occur in a well-ventilated area to avoid inhalation of dust.[2][3]
In the event of a spill, the material should be absorbed with an inert substance like vermiculite (B1170534) or sand.[1] The collected material should then be placed in a designated, sealed container for disposal as hazardous waste.[1][4]
Regulatory Framework for this compound Disposal
The disposal of this compound and other pharmaceutical waste is regulated by federal and state environmental agencies. The Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides guidelines for hazardous waste management.[5][6][7] It is crucial to determine if the this compound waste is classified as hazardous. For instance, silver this compound cream is identified as a D011 hazardous waste due to its silver content.[5]
State regulations may be more stringent than federal laws, so it is essential to be aware of and comply with local requirements.[8] Flushing pharmaceuticals down the drain is strongly discouraged due to the potential for water contamination.[9]
Step-by-Step Disposal Procedures
-
Waste Identification and Segregation : Identify the this compound waste. This includes expired medications, contaminated materials, and unused preparations.[8] Segregate it from other laboratory waste streams.
-
Containerization : Place the this compound waste in a chemically resistant, leak-proof container with a secure lid.[1][4] The original container can be used if it is in good condition.[1] Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name.
-
Storage : Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials.[1][3]
-
Engage a Licensed Waste Disposal Service : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[1] These services are equipped to handle and transport chemical waste in accordance with regulatory requirements.
-
Documentation : Maintain a detailed record of the waste generation and disposal process. This documentation is crucial for regulatory compliance.[1]
Quantitative Data from Safety Data Sheets
The following table summarizes key data for this compound and its common derivatives, which is essential for risk assessment and proper handling.
| Property | This compound | Silver this compound | This compound Sodium |
| CAS Number | 68-35-9[10] | 22199-08-2 | 547-32-0 |
| Acute Oral Toxicity (LD50) | 10,001 mg/kg (Rat) | Not available | Not available |
| Hazard Statements | Harmful if swallowed. Suspected of damaging fertility or the unborn child. Toxic to aquatic life with long lasting effects. | Irritating to eyes, skin, and respiratory system.[2] | May cause skin and eye irritation.[11] |
| Personal Protective Equipment | Gloves, safety glasses, lab coat, dust respirator.[3] | Chemical resistant gloves, safety goggles.[2] | Gloves, safety glasses.[11] |
Experimental Protocols for Disposal
While specific experimental protocols for the chemical neutralization of this compound in a laboratory setting are not commonly detailed in disposal guidelines, the primary "destructive technique" recommended is incineration at a permitted hazardous waste facility.[4] This process is managed by licensed waste disposal services to ensure complete destruction and minimize environmental release.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. rallyinc.com [rallyinc.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. epa.gov [epa.gov]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. danielshealth.com [danielshealth.com]
- 8. mde.maryland.gov [mde.maryland.gov]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. carlroth.com [carlroth.com]
Safeguarding Your Research: A Guide to Handling Sulfadiazine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling sulfadiazine, a sulfonamide antibiotic. Adherence to these procedures is critical for minimizing risk and ensuring regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. This includes protection for your eyes, skin, and respiratory system.[1][2][3][4]
| Protection Type | Equipment | Standard/Specification |
| Eye/Face Protection | Safety glasses with side shields or goggles. | NIOSH (US) or EN 166 (EU) approved.[3] |
| Skin Protection | Chemical-resistant gloves (inspect before use), lab coat, and protective clothing. | Follow good laboratory practices for glove removal and disposal.[3] |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Required when dust or aerosols may be generated or if ventilation is inadequate.[2][3] |
Operational Plan: Handling this compound
Proper handling procedures are crucial to minimize the risk of exposure and contamination.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[4] Use of a chemical fume hood is recommended, especially when weighing or preparing solutions.
-
Dust Control: Take measures to prevent the formation of dust and aerosols.[3][5] Deposited combustible dust has explosion potential.[5]
Safe Handling Practices:
-
Wash hands thoroughly after handling and before breaks.[3][4]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][4][6]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[7]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Dispose of this compound and any contaminated materials at an approved waste disposal plant.[2][6] Follow all local, state, and federal regulations.
-
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[3]
-
For liquid spills, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it in a designated, sealed container for disposal.[8]
-
Clean the spill area thoroughly.
-
Experimental Protocol: Preparation of a this compound Solution
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, DMF, or an aqueous base)
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Personal Protective Equipment (as specified above)
Procedure:
-
Preparation: Don all required personal protective equipment. Ensure the chemical fume hood is operational.
-
Weighing: Tare the analytical balance with a weigh boat. Carefully weigh the desired amount of this compound powder.
-
Dissolving: Transfer the weighed this compound to a volumetric flask. Add a portion of the chosen solvent and swirl gently to dissolve the powder. A magnetic stirrer can be used to aid dissolution.
-
Dilution: Once the this compound is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Label the flask with the compound name, concentration, solvent, and date of preparation. Store the solution under appropriate conditions as specified in the safety data sheet.
Workflow for Handling and Disposal of this compound
Caption: A flowchart illustrating the key steps for safely handling and disposing of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
